Product packaging for 2,5-Difluoroterephthalic acid(Cat. No.:CAS No. 655-14-1)

2,5-Difluoroterephthalic acid

Cat. No.: B1596425
CAS No.: 655-14-1
M. Wt: 202.11 g/mol
InChI Key: LWKOWFVDUSZDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Difluoroterephthalic acid is a useful research compound. Its molecular formula is C8H4F2O4 and its molecular weight is 202.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4F2O4 B1596425 2,5-Difluoroterephthalic acid CAS No. 655-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-difluoroterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKOWFVDUSZDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)C(=O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215804
Record name 2,5-Difluoroterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655-14-1
Record name 2,5-Difluoro-1,4-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=655-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluoroterephthalic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Difluoroterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-difluoroterephthalic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.464
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,5-Difluoroterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoroterephthalic acid (DFTA) is a fluorinated aromatic dicarboxylic acid that has garnered significant interest in the fields of materials science and medicinal chemistry. Its rigid structure, combined with the electron-withdrawing nature of the fluorine atoms, imparts unique properties to the molecules and macromolecules derived from it. This guide provides a comprehensive overview of the chemical properties of DFTA, including its synthesis, reactivity, and applications, with a focus on its role in the development of advanced materials such as metal-organic frameworks (MOFs) and high-performance polymers.

Molecular Structure and Physicochemical Properties

This compound is a derivative of terephthalic acid with two fluorine atoms substituting the hydrogen atoms at the 2 and 5 positions of the benzene ring.[1][2]

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[1][2]
CAS Number 655-14-1[1][2][3]
Molecular Formula C₈H₄F₂O₄[1][2][3]
Molecular Weight 202.11 g/mol [1][2][3]
Melting Point 325-330 °C[2]
Appearance Solid[2]
Purity Typically ≥98%[2]

Synthesis of this compound

Several synthetic routes to this compound have been reported in the literature, starting from various fluorinated precursors.

Oxidation of 2,5-Difluoro-4-methylbenzoic Acid

A common laboratory-scale synthesis involves the oxidation of 2,5-difluoro-4-methylbenzoic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) in water at elevated temperatures.[3]

Caption: Oxidation of 2,5-difluoro-4-methylbenzoic acid.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2,5-difluoro-4-methylbenzoic acid (1 equivalent) in water.

  • Add potassium permanganate (5 equivalents) to the solution.

  • Heat the reaction mixture to 100 °C and stir overnight.

  • After the reaction is complete, cool the mixture and filter to remove the manganese dioxide solids.

  • Adjust the pH of the filtrate to 3 using 6 M HCl to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.[3]

Other Synthetic Routes

Other reported methods for the synthesis of DFTA include:

  • Oxidation of 2,5-difluoroxylene with nitric acid.[4]

  • Carboxylation of a lithiated difluorobenzoic acid derivative.[4]

  • A multi-step synthesis starting from 2,5-difluorotoluene involving acylation and subsequent oxidation.[4]

  • A two-step process starting from 1,4-dibromo-2,5-difluorobenzene, which is first converted to 2,5-difluoroterephthalonitrile using copper cyanide, followed by hydrolysis with phosphoric acid.[4]

Chemical Reactivity and Properties

The chemical reactivity of this compound is primarily dictated by its two carboxylic acid functional groups and the electron-withdrawing fluorine atoms on the aromatic ring.

Acidity
Esterification and Amidation

The carboxylic acid groups of DFTA can readily undergo esterification and amidation reactions with alcohols and amines, respectively. These reactions are fundamental to the synthesis of polyesters and polyamides.

Coordination Chemistry and Use in Metal-Organic Frameworks (MOFs)

This compound is an excellent linker molecule for the construction of Metal-Organic Frameworks (MOFs).[2] The carboxylate groups coordinate with metal ions or clusters to form extended, porous, crystalline structures. The fluorine atoms can influence the electronic properties of the framework and can also participate in non-covalent interactions, affecting the framework's topology and its interactions with guest molecules. While specific MOFs based on this compound were not detailed in the search results, terephthalate-based linkers are widely used in the synthesis of well-known MOFs like the MOF-5 series. The introduction of fluorine atoms can enhance properties such as thermal stability and chemical resistance.

Caption: Assembly of a MOF from DFTA and metal ions.

Spectroscopic Characterization

  • ¹H NMR: A single peak in the aromatic region, likely a triplet due to coupling with the two equivalent fluorine atoms. The acidic protons of the carboxylic acid groups would appear as a broad singlet at a downfield chemical shift, which may be exchangeable with D₂O.

  • ¹³C NMR: Signals for the carboxyl carbons, the fluorine-substituted aromatic carbons, and the protonated aromatic carbons. The carbon signals will show splitting due to C-F coupling.

  • ¹⁹F NMR: A single resonance for the two equivalent fluorine atoms.

  • FT-IR: Characteristic absorptions for the O-H stretching of the carboxylic acid (a broad band), C=O stretching of the carboxylic acid, C-F stretching, and C-H and C=C stretching of the aromatic ring.

  • Mass Spectrometry: The molecular ion peak (M⁺) corresponding to its molecular weight.

Applications

The unique properties of this compound make it a valuable building block in several areas of materials science and drug development.

High-Performance Polymers

DFTA is used as a monomer in the synthesis of various high-performance polymers, including polyesters, polyamides, and polybenzoxazoles.[4] The incorporation of fluorine atoms into the polymer backbone can lead to:

  • Improved Thermal Stability: The strong C-F bond enhances the thermal resistance of the resulting polymers.[4]

  • Enhanced Chemical Resistance: Fluorinated polymers are often more resistant to chemical attack.[4]

  • Low Dielectric Constant: The presence of fluorine can lower the dielectric constant of the material, making it suitable for applications in microelectronics.[4]

  • Low Refractive Index and Adhesion: These properties are also characteristic of many fluorinated polymers.[4]

A notable example is the synthesis of novel poly(hydroxyether terephthalate)s through the polyaddition of DFTA with aromatic bis(epoxide)s.[4]

Caption: General scheme for polymer synthesis using DFTA.

Metal-Organic Frameworks (MOFs)

As previously mentioned, DFTA is a promising linker for the synthesis of MOFs. The resulting frameworks can have potential applications in:

  • Gas Storage and Separation: The defined pore sizes and chemical functionalities of MOFs make them suitable for selective gas adsorption.

  • Catalysis: MOFs can act as catalysts themselves or as supports for catalytic species.

  • Sensing: The interaction of guest molecules with the MOF can lead to a detectable change in its physical properties, such as fluorescence.

Drug Development

While direct applications in drug development were not extensively detailed in the search results, fluorinated organic molecules are of great interest in medicinal chemistry. The introduction of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, this compound could serve as a scaffold or intermediate in the synthesis of novel therapeutic agents.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile and valuable building block for the creation of advanced materials with tailored properties. Its synthesis is achievable through several routes, and its reactivity allows for its incorporation into a wide range of polymers and metal-organic frameworks. The presence of fluorine atoms significantly influences the properties of these materials, often leading to enhanced thermal stability, chemical resistance, and unique electronic characteristics. Further research into the specific properties of MOFs and polymers derived from DFTA, as well as a more detailed characterization of the molecule itself, will undoubtedly open up new avenues for its application in various fields of science and technology.

References

A Comprehensive Technical Guide to 2,5-Difluoroterephthalic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoroterephthalic acid, a fluorinated derivative of terephthalic acid, is a pivotal building block in the landscape of advanced materials and medicinal chemistry. Its unique electronic properties, conferred by the presence of two electron-withdrawing fluorine atoms on the aromatic ring, impart distinct characteristics to the polymers, metal-organic frameworks (MOFs), and pharmaceutical compounds derived from it. This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its applications, with a particular focus on its emerging role in drug development.

Core Molecular Attributes

CAS Number: 655-14-1[1][2]

Molecular Formula: C₈H₄F₂O₄[3]

Molecular Weight: 202.11 g/mol [3]

IUPAC Name: 2,5-difluorobenzene-1,4-dicarboxylic acid[4]

Molecular Structure

The structure of this compound is characterized by a central benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and two fluorine atoms at positions 2 and 5.

Caption: Molecular structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

PropertyValueSource
Physical State Solid
Melting Point 325-330 °C[4]
Topological Polar Surface Area 74.6 Ų[3]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 4[4]

Spectroscopic Data Interpretation

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show a single signal in the aromatic region, a triplet, due to the symmetrical nature of the molecule and coupling with the adjacent fluorine atoms. The acidic protons of the carboxylic acid groups will appear as a broad singlet at a downfield chemical shift, which can be exchanged with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbons, the fluorine-substituted aromatic carbons, and the proton-bearing aromatic carbons. The carbon signals will exhibit splitting due to C-F coupling.

  • FTIR: The infrared spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid groups, a sharp C=O stretching vibration, and C-F stretching vibrations. The aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry: In mass spectrometry, the molecular ion peak [M]⁻ or [M-H]⁻ would be observed depending on the ionization technique. Fragmentation patterns would likely involve the loss of water, carbon monoxide, and carbon dioxide from the carboxylic acid groups.[5]

Synthesis Methodologies

Several synthetic routes to this compound have been reported, each with its own advantages and considerations.

Oxidation of 2,5-Difluoro-p-xylene

A common method involves the oxidation of 2,5-difluoro-p-xylene. This can be achieved using strong oxidizing agents like potassium permanganate or nitric acid.[6]

From 1,4-Dibromo-2,5-difluorobenzene

Another synthetic pathway starts from 1,4-dibromo-2,5-difluorobenzene. This multi-step process involves cyanation to form the dinitrile, followed by hydrolysis to the dicarboxylic acid.[6][7]

Experimental Protocol: Synthesis from 2,5-Difluoro-4-methylbenzoic Acid

This protocol details the oxidation of a methyl group to a carboxylic acid.

Materials:

  • 2,5-Difluoro-4-methylbenzoic acid

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 6 M)

Procedure:

  • In a round-bottom flask, dissolve 2,5-difluoro-4-methylbenzoic acid in water.

  • Add potassium permanganate to the solution.

  • Heat the reaction mixture and stir overnight.

  • After the reaction is complete, filter the hot solution to remove the manganese dioxide byproduct.

  • Cool the filtrate and acidify with 6 M HCl to a pH of 3.

  • The product, this compound, will precipitate out of solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.[2]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product 2_5_Difluoro_4_methylbenzoic_acid 2,5-Difluoro-4- methylbenzoic acid Reaction_Vessel Reaction Vessel (Water) 2_5_Difluoro_4_methylbenzoic_acid->Reaction_Vessel Heat Heat & Stir (Overnight) Reaction_Vessel->Heat KMnO4 KMnO₄ KMnO4->Reaction_Vessel Filtration1 Filtration (Remove MnO₂) Heat->Filtration1 Acidification Acidification (6M HCl to pH 3) Filtration1->Acidification Filtration2 Filtration & Washing Acidification->Filtration2 Drying Drying (Vacuum) Filtration2->Drying Product 2,5-Difluoroterephthalic acid Drying->Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable component in the development of advanced materials, particularly in the pharmaceutical and drug delivery sectors.

Metal-Organic Frameworks (MOFs)

This compound serves as an excellent organic linker for the construction of MOFs. The fluorine atoms can influence the framework's properties in several ways:

  • Modulation of Pore Environment: The electronegative fluorine atoms can alter the electronic environment within the MOF's pores, potentially enhancing interactions with specific guest molecules, including drugs.

  • Increased Hydrophobicity: Fluorination can increase the hydrophobicity of the MOF, which can be advantageous for the encapsulation and controlled release of hydrophobic drugs.[8]

  • Enhanced Stability: The presence of C-F bonds can improve the thermal and chemical stability of the resulting MOF.[8]

These properties make MOFs constructed from this compound promising candidates for drug delivery systems, offering high drug loading capacities and tunable release profiles.

Polymer Chemistry

This diacid is a monomer used in the synthesis of high-performance polymers, such as poly(hydroxyether terephthalate)s and poly(benzoxazole)s.[6] The incorporation of fluorine can enhance the thermal stability, chemical resistance, and solubility of these polymers in organic solvents.

Medicinal Chemistry

As a building block, this compound can be incorporated into the structure of new chemical entities. The fluorine atoms can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and membrane permeability.

Safety and Handling

This compound is classified as harmful and an irritant. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area.

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Measures:

  • Wear protective gloves, clothing, and eye/face protection.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Use only outdoors or in a well-ventilated area.

  • Wash skin thoroughly after handling.

  • Store in a well-ventilated place. Keep container tightly closed.[9]

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

This compound is a versatile and valuable chemical for researchers and scientists in materials science and drug development. Its unique structural and electronic properties, imparted by the fluorine substituents, offer significant advantages in the design and synthesis of advanced polymers and functional materials like MOFs. As research into targeted drug delivery and high-performance materials continues to grow, the importance of specialized building blocks like this compound is set to increase, paving the way for new innovations and applications.

References

A Technical Guide to the Physical Properties of 2,5-Difluoroterephthalic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,5-Difluoroterephthalic Acid in Modern Research

This compound, a halogenated aromatic dicarboxylic acid, is a compound of increasing interest within the scientific community, particularly in the realms of materials science and pharmaceutical development. Its rigid structure, punctuated by electron-withdrawing fluorine atoms, imparts unique electronic and conformational properties. These characteristics make it a valuable building block for the synthesis of advanced polymers, metal-organic frameworks (MOFs), and as a scaffold or intermediate in the design of novel therapeutic agents. An in-depth understanding of its fundamental physical properties, such as solubility and melting point, is paramount for its effective utilization in these applications. This guide provides a comprehensive overview of the known physical characteristics of this compound and presents detailed, field-proven methodologies for their experimental determination.

Core Physical Characteristics

PropertyValueSource
Melting Point 325-330 °CFluorochem[1]
Molecular Formula C₈H₄F₂O₄PubChem[2]
Molecular Weight 202.11 g/mol PubChem[2]
Appearance SolidFluorochem[1]

Understanding and Predicting Solubility Behavior

The solubility of a compound is a critical parameter for its application in synthesis, purification, and formulation. For this compound, its solubility profile is dictated by the interplay of its rigid aromatic core, the two polar carboxylic acid groups, and the two electronegative fluorine atoms.

Based on the behavior of structurally similar dicarboxylic acids, such as terephthalic acid, we can infer the likely solubility characteristics of this compound. Terephthalic acid itself exhibits poor solubility in water and many common organic solvents.[3] This is attributed to the strong intermolecular hydrogen bonding between the carboxylic acid groups and the efficient crystal packing of the rigid, symmetrical molecules. It is anticipated that this compound will exhibit similarly low solubility in non-polar and moderately polar aprotic solvents.

However, the presence of the fluorine atoms may slightly alter its solubility profile compared to its non-fluorinated analog. The high electronegativity of fluorine can lead to changes in the molecule's dipole moment and its ability to participate in hydrogen bonding, potentially influencing its interaction with different solvents.

Given the lack of published quantitative data, experimental determination of the solubility of this compound in a range of solvents is a necessary step for any research or development program utilizing this compound. A systematic approach, as detailed in the following experimental protocol, will provide the empirical data required for informed decision-making in process development and formulation.

Experimental Protocols for Physical Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the melting point and solubility of this compound. These protocols are designed to be self-validating and are grounded in standard laboratory practices.

Protocol 1: Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while a broad melting range suggests the presence of impurities. The following protocol utilizes a modern digital melting point apparatus.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Tube Loading:

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of the solid (2-3 mm in height) is collected.

    • Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end.

  • Apparatus Setup and Measurement:

    • Insert the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is known (325-330 °C), set the apparatus to heat rapidly to a temperature approximately 20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the sample.

Diagram of the Melting Point Determination Workflow:

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry and Powder Sample B Load Capillary Tube A->B C Insert into Apparatus B->C Transfer D Rapid Heat to T-20°C C->D E Slow Heat (1-2°C/min) D->E F Observe and Record Melting Range E->F

Caption: Workflow for Melting Point Determination.

Protocol 2: Solubility Determination (Gravimetric Method)

This protocol outlines a reliable gravimetric method for determining the solubility of this compound in various solvents at a specific temperature.

Methodology:

  • Solvent Selection:

    • Choose a range of solvents to test, covering a spectrum of polarities. Recommended solvents include water, ethanol, acetone, tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

  • Equilibrium Saturation:

    • Add a known volume (e.g., 10 mL) of the chosen solvent to a sealed, thermostatted vessel equipped with a magnetic stirrer.

    • Add an excess amount of this compound to the solvent to create a slurry. The presence of undissolved solid is crucial to ensure saturation.

    • Stir the mixture at a constant, controlled temperature for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.

  • Sample Collection and Analysis:

    • Stop the stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 1 mL) of the clear, saturated supernatant using a pre-weighed, airtight syringe fitted with a filter to prevent the transfer of solid particles.

    • Dispense the supernatant into a pre-weighed vial and record the total weight.

    • Evaporate the solvent from the vial under a stream of inert gas or in a vacuum oven at a temperature below the decomposition point of the acid.

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation:

    • The solubility can be calculated in terms of mass per volume (e.g., mg/mL) or as a weight percentage.

Diagram of the Solubility Determination Workflow:

Solubility_Workflow cluster_saturation Equilibrium Saturation cluster_analysis Sample Analysis A Add Excess Solute to Known Volume of Solvent B Stir at Constant Temperature A->B C Withdraw Known Volume of Supernatant B->C Allow to Settle D Weigh Supernatant C->D E Evaporate Solvent D->E F Weigh Dried Solute E->F

Caption: Workflow for Gravimetric Solubility Determination.

Applications in Drug Development

The physical properties of this compound are of direct relevance to drug development professionals. Its rigid, difluorinated phenyl core can serve as a key structural motif in the design of small molecule inhibitors, where the fluorine atoms can modulate binding affinity and metabolic stability. A thorough understanding of its solubility is crucial for developing suitable formulations for preclinical studies and for optimizing reaction conditions during the synthesis of more complex active pharmaceutical ingredients (APIs). The high melting point of this compound suggests strong crystal lattice energy, which has implications for its dissolution rate and bioavailability.

Conclusion

This compound is a compound with significant potential in various fields of scientific research and development. While a comprehensive public database of its solubility in common laboratory solvents is currently lacking, this guide provides the foundational knowledge of its known physical properties and, critically, the detailed experimental protocols necessary for researchers to determine these parameters in their own laboratories. By following the outlined methodologies, scientists and drug development professionals can generate the reliable data needed to unlock the full potential of this versatile chemical building block.

References

A Technical Guide to the Spectroscopic Characterization of 2,5-Difluoroterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 2,5-Difluoroterephthalic acid, a key building block in the development of advanced polymers and pharmaceutical compounds. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will delve into the rationale behind experimental choices and provide detailed protocols to ensure data integrity and reproducibility.

Molecular Structure and Its Spectroscopic Implications

This compound (C₈H₄F₂O₄, CAS 655-14-1) is a symmetrically substituted aromatic dicarboxylic acid.[1] Its structure, featuring two fluorine atoms and two carboxylic acid groups on a benzene ring, gives rise to a unique spectroscopic fingerprint. The electron-withdrawing nature of the fluorine atoms and carboxylic acid groups significantly influences the electronic environment of the aromatic ring, which is directly observable in its NMR spectra. The carboxylic acid moieties are readily identified by both IR and NMR spectroscopy, while the overall molecular weight and fragmentation patterns are determined by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two main features: the aromatic protons and the carboxylic acid protons. Due to the molecule's symmetry, the two aromatic protons are chemically equivalent, as are the two carboxylic acid protons.

Expected Chemical Shifts:

Proton TypeExpected Chemical Shift (ppm)Multiplicity
Aromatic (Ar-H)7.5 - 8.5Triplet
Carboxylic Acid (-COOH)> 12Broad Singlet

The aromatic protons are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The exact chemical shift will be downfield due to the deshielding effects of the fluorine and carboxylic acid groups. The carboxylic acid protons typically appear as a very broad singlet at a significantly downfield chemical shift, often above 12 ppm, due to hydrogen bonding and exchange phenomena. The choice of a polar aprotic solvent like DMSO-d₆ is crucial for observing the acidic proton of a carboxylic acid, which might be broadened or exchange with residual water in other solvents.[2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to symmetry, only four distinct carbon signals are expected.

Expected Chemical Shifts:

Carbon TypeExpected Chemical Shift (ppm)
Carboxylic Acid (-COOH)160 - 170
Aromatic (C-F)150 - 165 (with C-F coupling)
Aromatic (C-COOH)130 - 140
Aromatic (C-H)115 - 125 (with C-F coupling)

The carbons directly attached to the highly electronegative fluorine atoms will be significantly downfield and will exhibit strong one-bond carbon-fluorine coupling (¹J_CF). The aromatic carbons attached to the carboxylic acid groups and the aromatic carbons bonded to hydrogen will also show coupling to the fluorine atoms, albeit with smaller coupling constants (²J_CF, ³J_CF).

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[4] For this compound, a single signal is expected for the two equivalent fluorine atoms. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. The signal will likely appear as a triplet due to coupling with the two neighboring aromatic protons.

Expected Chemical Shift:

Fluorine TypeExpected Chemical Shift (ppm)Multiplicity
Aromatic (Ar-F)-110 to -140Triplet

The chemical shifts in ¹⁹F NMR are often referenced to an external standard like CFCl₃. The observed chemical shift for the fluorine atoms in 2,5-difluorobenzoic acid derivatives is influenced by the nature and position of other substituents on the aromatic ring.[5][6]

Experimental Protocol: NMR Spectroscopy

A robust and reproducible NMR analysis begins with meticulous sample preparation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solvating power for carboxylic acids and its ability to slow down the exchange of the acidic proton, allowing for its observation.[2][7][8]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is typically adequate.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F NMR spectrum to observe the coupling with the aromatic protons.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Infrared spectroscopy is an invaluable technique for identifying functional groups within a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid groups.

Expected Vibrational Frequencies:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching2500-3300Strong, Very Broad
C=O (Carboxylic Acid)Stretching1680-1720Strong, Sharp
C=C (Aromatic)Stretching1450-1600Medium to Strong
C-O (Carboxylic Acid)Stretching1200-1300Strong
C-F (Aromatic)Stretching1100-1250Strong
O-H (Carboxylic Acid)Bending (out-of-plane)900-950Medium, Broad

The most prominent feature will be the extremely broad O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers, which often overlaps with the C-H stretching region. The sharp and intense carbonyl (C=O) stretch is also a key diagnostic peak. The presence of the electron-withdrawing fluorine atoms may cause a slight shift in the C=O stretching frequency to a higher wavenumber compared to unsubstituted terephthalic acid.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common and reliable technique for obtaining high-quality IR spectra of solid samples.[9][10][11][12]

Step-by-Step Methodology:

  • Sample and KBr Preparation: Dry spectroscopic grade potassium bromide (KBr) in an oven at 110°C for at least 2-3 hours to remove any adsorbed water.[9] Grind a small amount (1-2 mg) of this compound to a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of the dried KBr to the ground sample in the mortar and mix thoroughly by gentle grinding to ensure a homogenous mixture.[10]

  • Pellet Formation: Transfer the mixture to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[9][12] A vacuum can be applied during pressing to remove trapped air and moisture, resulting in a clearer pellet.[9]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first for background correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Expected Mass-to-Charge Ratios (m/z):

IonExpected m/zDescription
[M]⁺˙202.01Molecular Ion
[M-OH]⁺185.01Loss of a hydroxyl radical
[M-H₂O]⁺˙184.00Loss of water
[M-COOH]⁺157.01Loss of a carboxyl radical
[M-CO₂]⁺˙158.02Loss of carbon dioxide

For aromatic carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (-OH), a water molecule (H₂O), or a carboxyl group (-COOH).[13] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like dicarboxylic acids and will likely produce the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.[14][15]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source. The instrument can be a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Infusion and Ionization: Introduce the sample solution into the ESI source via direct infusion using a syringe pump. Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) to achieve a stable ion signal.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. Negative ion mode is often preferred for carboxylic acids as they readily form [M-H]⁻ ions.

  • Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry by selecting the [M-H]⁻ or [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation and Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

G Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound (Solid) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Dissolve in DMSO-d₆ IR FT-IR Spectroscopy (KBr Pellet) Sample->IR Prepare KBr Pellet MS Mass Spectrometry (ESI-MS) Sample->MS Dissolve in MeOH/ACN NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Values Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure Confirm C-H-F Framework IR_Data->Structure Identify Functional Groups MS_Data->Structure Determine Molecular Weight and Fragmentation

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and mass spectrometry provides a complete picture of its molecular structure. Each technique offers complementary information, and a combined analysis allows for unambiguous identification and purity assessment. The protocols and expected data presented in this guide serve as a valuable resource for scientists working with this important chemical compound, ensuring the acquisition of high-quality, reliable, and reproducible spectroscopic data.

References

An In-Depth Technical Guide to the Safety, Handling, and Toxicity of 2,5-Difluoroterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and toxicological information for 2,5-Difluoroterephthalic acid. As a Senior Application Scientist, the following information is synthesized to ensure technical accuracy and practical application in a laboratory setting. The causality behind experimental and safety choices is emphasized to foster a culture of safety and scientific integrity.

Chemical Identification and Properties

PropertyValueSource
Chemical Name This compoundPubChem[1][2]
Synonyms 2,5-difluorobenzene-1,4-dicarboxylic acidFluorochem[3]
CAS Number 655-14-1Sigma-Aldrich[4]
Molecular Formula C₈H₄F₂O₄PubChem[1][2]
Molecular Weight 202.11 g/mol PubChem[1][2]
Physical State SolidSigma-Aldrich[4]
Melting Point 325-330°CFluorochem[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to implement appropriate safety measures.

GHS Pictogram:

alt text

Signal Word: Warning [1][2][3]

Hazard Statements: [1][2][4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.

  • P501: Dispose of contents/container to hazardous waste disposal.

Toxicological Profile: An Evidence-Based Assessment

Acute Toxicity:

  • Oral: this compound is classified as "Acute Toxicity, Oral, Category 4," indicating it is harmful if swallowed.[1][2] For comparison, the non-fluorinated parent compound, terephthalic acid, exhibits very low acute oral toxicity, with an LD50 of more than 5,000 mg/kg in rats.[5] The presence of fluorine atoms can significantly alter the toxicological profile of a molecule.

  • Dermal and Inhalation: Specific data for this compound is not available. However, given its irritant nature, dermal contact and inhalation of dust should be avoided.

Irritation and Sensitization:

  • Skin Irritation: Classified as a skin irritant (Category 2).[1][2]

  • Eye Irritation: Classified as a serious eye irritant (Category 2A).[1][2]

  • Respiratory Irritation: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][2]

Chronic Toxicity, Mutagenicity, Carcinogenicity, and Reproductive Toxicity:

  • There are no specific studies on the chronic toxicity, mutagenicity, carcinogenicity, or reproductive toxicity of this compound.

  • Terephthalic Acid: Studies on terephthalic acid have shown no mutagenic effects in in vitro and in vivo tests.[6] Long-term feeding studies in rats did not provide evidence of carcinogenicity.[5] However, at high doses, terephthalic acid can cause bladder calculi and secondary bladder tumors in rats.[7]

  • Fluorinated Aromatic Compounds: Some per- and polyfluoroalkyl substances (PFAS) have been linked to reproductive and developmental toxicity.[8][9][10][11] While this compound is not a PFAS, this highlights the need for caution when handling fluorinated organic compounds, especially in long-term or repeated exposure scenarios.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. A certified chemical fume hood is required for any procedures that may generate dust or aerosols.

Personal Protective Equipment (PPE) Workflow

The selection and use of appropriate PPE is a critical line of defense. The following workflow ensures comprehensive protection.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Assess Task-Specific Risks eye_protection Eye and Face Protection - Chemical safety goggles (ANSI Z87.1) - Face shield for splash potential start->eye_protection Mandatory hand_protection Hand Protection - Butyl rubber or Viton™ gloves - Nitrile gloves for splash protection only (inspect frequently) start->hand_protection Mandatory body_protection Body Protection - Chemical-resistant lab coat - Closed-toe shoes start->body_protection Mandatory respiratory_protection Respiratory Protection - NIOSH-approved respirator with P95 or P100 filters for dusts start->respiratory_protection As needed based on dust generation end Proceed with Work eye_protection->end hand_protection->end body_protection->end respiratory_protection->end

Caption: PPE selection workflow for handling this compound.

Causality in Glove Selection:

  • Butyl Rubber and Viton™: These materials are recommended for handling aromatic carboxylic acids and offer good resistance to a wide range of chemicals.[12][13][14][15]

  • Nitrile Gloves: While commonly used in laboratories, nitrile gloves have shown poor resistance to some aromatic hydrocarbons and strong acids.[1][4][16][17][18] Therefore, they should only be used for short-term splash protection and must be replaced immediately upon contact with the chemical.

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the impact of any laboratory incident. The following protocols provide a clear and actionable response plan.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Ingestion Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.[3]
Skin Contact Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. If skin irritation persists, seek medical attention.[17]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3]

Accidental Release Measures

Spill_Response cluster_spill Accidental Release Protocol spill Spill of this compound evacuate Evacuate and secure the area spill->evacuate ppe Don appropriate PPE (see section 4.2) evacuate->ppe contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) ppe->contain collect Carefully sweep or scoop up the material into a labeled, sealed container for disposal contain->collect decontaminate Decontaminate the spill area with a suitable cleaning agent collect->decontaminate dispose Dispose of waste in accordance with local, state, and federal regulations decontaminate->dispose

Caption: Step-by-step protocol for responding to a spill.

Fire-Fighting Measures and Hazardous Decomposition Products

Suitable Extinguishing Media:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7] For a solid chemical powder, a dry chemical extinguisher is often the most effective.

Unsuitable Extinguishing Media:

  • Do not use a solid water stream as it may scatter and spread the fire.

Specific Hazards Arising from the Chemical:

  • As with many organic compounds, combustion may produce carbon monoxide and carbon dioxide.

  • Hazardous Decomposition Products: Due to the presence of fluorine, thermal decomposition or combustion can lead to the formation of highly toxic and corrosive hydrogen fluoride (HF).[19][20][21][22] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent exposure to these hazardous gases.

Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste and contaminated materials in accordance with all applicable local, state, and federal regulations. This material should be treated as hazardous waste.

Conclusion

This compound presents moderate health hazards, primarily as an irritant and being harmful if swallowed. While specific toxicological data is limited, a cautious and informed approach based on the known hazards of similar compounds is essential. Adherence to the handling, PPE, and emergency protocols outlined in this guide will provide a robust framework for the safe use of this compound in research and development settings.

References

Theoretical calculations on 2,5-Difluoroterephthalic acid molecular geometry.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Calculation of 2,5-Difluoroterephthalic Acid's Molecular Geometry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise molecular geometry of this compound (DFTA) is a critical determinant of its chemical behavior and utility as a linker in advanced materials like Metal-Organic Frameworks (MOFs) and as a scaffold in medicinal chemistry.[1][2] Understanding its three-dimensional structure, including bond lengths, angles, and the orientation of its functional groups, is paramount for predicting its interaction with metal centers, biological targets, or other molecules. This guide provides a comprehensive, first-principles-based walkthrough of the theoretical methods used to calculate the ground-state molecular geometry of DFTA, grounded in Density Functional Theory (DFT). We will explore the rationale behind methodological choices, from functional and basis set selection to the validation of results, offering a self-contained protocol for researchers.

Introduction: The Significance of Molecular Geometry in DFTA

This compound is a halogenated aromatic dicarboxylic acid. Its rigid benzene core, functionalized with two electron-withdrawing fluorine atoms and two carboxylic acid groups, imparts unique electronic and steric properties. These properties are leveraged in materials science, where DFTA serves as a linker molecule to construct porous, crystalline MOFs for applications in gas storage and separation.[1][3] In drug development, fluorinated aromatic scaffolds are common, as fluorine substitution can significantly alter metabolic stability, binding affinity, and lipophilicity.[4][5]

The molecule's function is intrinsically linked to its structure. The planarity of the benzene ring, the rotational barrier of the carboxylic acid groups, and the potential for intra- and intermolecular hydrogen bonding all dictate how DFTA self-assembles and interacts with its environment. While experimental methods like X-ray crystallography provide the definitive solid-state structure, theoretical calculations offer a powerful, complementary tool. They allow for the prediction of the gas-phase geometry of an isolated molecule, free from crystal packing forces, and enable systematic studies of conformational landscapes and electronic properties that are often inaccessible experimentally.

Theoretical Framework: Selecting the Right Tools for the Job

The goal of a geometry optimization is to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For a molecule of this size, Density Functional Theory (DFT) offers the best compromise between computational accuracy and resource requirements.[6][7]

The Choice of Functional: Beyond the Standard Model

The "functional" in DFT is the component that approximates the complex exchange-correlation energy of the electrons. The choice of functional is the most critical parameter for the accuracy of the calculation.

  • Expertise & Rationale: For general-purpose geometry optimizations of organic molecules, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a robust and widely used choice. However, when dealing with halogenated systems, it is prudent to consider functionals that better describe non-covalent interactions and dispersion forces, which can influence the orientation of the carboxylic groups. The BH&HLYP functional, for instance, has been successfully used to investigate halogen atom-benzene complexes.[8] For high-accuracy work, one might also consider dispersion-corrected functionals, such as those from the Grimme family (e.g., B3LYP-D3 ).

For this guide, we will proceed with the widely validated B3LYP functional as a starting point, but an expert researcher should always consider benchmarking results against a dispersion-corrected functional or a different class of functional if weak interactions are expected to be critical.

The Basis Set: A Language for Electrons

A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of basis set dictate the flexibility the calculation has to describe the distribution of electrons.

  • Expertise & Rationale: Halogens, particularly fluorine, have a high density of electrons. A robust basis set is required to accurately model both the core and valence electrons, as well as the polarization of the electron cloud in the chemical bonds.

    • Pople Style Basis Sets: A good and efficient choice is the 6-311+G(d,p) basis set.[9]

      • 6-311G : A "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility.

      • + : Adds "diffuse" functions to heavy (non-hydrogen) atoms. These are crucial for accurately describing anions and systems with lone pairs or weak, long-range interactions.

      • (d,p) : Adds "polarization" functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow the orbitals to change shape (polarize) in response to the molecular environment, which is essential for calculating accurate bond angles and geometries.[10]

    • Dunning's Correlation-Consistent Basis Sets: For higher accuracy, one might choose a basis set like aug-cc-pVTZ (augmented correlation-consistent polarized Valence Triple-Zeta).[11][12] The "aug" prefix indicates the addition of diffuse functions on all atoms, providing a more balanced description of electron distribution.

The choice represents a trade-off: larger basis sets yield more accurate results but at a significantly higher computational cost. For DFTA, 6-311+G(d,p) provides a reliable and computationally tractable level of theory for geometry optimization.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the necessary steps to perform a geometry optimization and frequency analysis using a quantum chemistry software package like Gaussian, GAMESS, or ORCA.[13][14][15]

Step 1: Constructing the Initial Molecular Structure
  • Use a molecular editor (e.g., GaussView, Avogadro, ChemDraw) to build the this compound molecule.

  • Ensure correct atom types and initial connectivity.

  • Perform a preliminary, rapid geometry clean-up using molecular mechanics (e.g., UFF or MMFF94) within the builder software. This provides the quantum mechanical calculation with a reasonable starting geometry, accelerating convergence.

  • Save the coordinates in a format compatible with your chosen software (e.g., .xyz, .mol, or as Cartesian coordinates in an input file).

Step 2: The Quantum Mechanical Calculation
  • Create the Input File: This is a text file that tells the software what to calculate. A typical input file for a geometry optimization and frequency calculation in Gaussian would look like this:

    • Trustworthiness & Validation: The #p line is the core command. B3LYP/6-311+G(d,p) specifies our chosen level of theory. Opt requests a geometry optimization. Freq is a crucial second step that calculates vibrational frequencies. This is a self-validating step: a true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates the structure is a transition state, not a stable minimum, and requires further investigation.

  • Execute the Calculation: Submit the input file to the quantum chemistry program. This may take several minutes to hours depending on the computational resources available.

Step 3: Analysis and Validation of the Output
  • Confirm Successful Convergence: Check the output file for a message confirming that the geometry optimization has converged successfully. This ensures the algorithm has found a stationary point on the potential energy surface.

  • Verify the Nature of the Stationary Point: Examine the results of the frequency calculation. A correctly optimized ground-state structure will have zero imaginary frequencies .

  • Extract Geometric Parameters: From the final optimized coordinates in the output file, measure the key bond lengths, bond angles, and dihedral angles.

The entire workflow can be visualized as a logical progression from initial structure to validated, optimized geometry.

G cluster_prep Preparation cluster_qm Quantum Calculation cluster_analysis Analysis & Validation build 1. Build Initial Molecule (e.g., Avogadro) mechanics 2. Pre-optimize with Molecular Mechanics build->mechanics Provides good start input 3. Create Input File (Functional, Basis Set) mechanics->input calc 4. Run DFT Calculation (Opt + Freq) input->calc Defines the task converge 5. Check Convergence calc->converge freq 6. Check Frequencies (Confirm Minimum) converge->freq Is it a stationary point? extract 7. Extract Geometric Data (Bonds, Angles) freq->extract If 0 imaginary freq.

Caption: Computational workflow for geometry optimization.

Predicted Molecular Geometry of this compound

The following table summarizes the expected key geometric parameters for DFTA optimized at the B3LYP/6-311+G(d,p) level of theory. This data is illustrative of a typical output.

ParameterAtoms InvolvedPredicted ValueCommentary
Bond Lengths (Å)
C-FC2-F, C5-F~1.34 ÅTypical for a C(sp²)-F bond; slightly shorter due to aromaticity.
C=OC(carboxyl)-O~1.21 ÅStandard carboxylic acid double bond length.
C-OC(carboxyl)-O(H)~1.35 ÅStandard carboxylic acid single bond length.
O-HO-H(carboxyl)~0.97 Å
C-C (ring)Aromatic C-C1.38 - 1.40 ÅThe ring should be nearly a perfect hexagon but with slight distortions from substituents.
C-C (carboxyl)C(ring)-C(carboxyl)~1.49 Å
**Bond Angles (°) **
C-C-FC1-C2-F~119°The electron-withdrawing F atom slightly alters the ideal 120° sp² angle.
C-C-C (ring)Aromatic C-C-C~120°Angles will deviate slightly from 120° to accommodate substituents.
O=C-OO=C(carboxyl)-O~123°Typical angle for a carboxylic acid group.
Dihedral Angles (°)
C-C-C=OC(ring)-C(ring)-C(carboxyl)=O~0° or ~180°The carboxylic acid groups are expected to be largely co-planar with the benzene ring to maximize conjugation. Small deviations are possible due to steric hindrance or weak intramolecular interactions.
Authoritative Grounding & Key Insights
  • Planarity: The central benzene ring will be planar. The key structural question is the orientation of the two carboxylic acid groups. Due to π-conjugation between the C=O bond and the aromatic ring, the most stable conformation is expected to be one where the -COOH groups are co-planar with the ring.

  • Intramolecular Interactions: A significant feature to analyze is the potential for a weak intramolecular hydrogen bond between the carboxylic acid hydrogen and the ortho fluorine atom (O-H···F). While likely a weak interaction, it could influence the rotational barrier of the carboxylic acid group and slightly alter the O-H bond length and associated vibrational frequency.

Conclusion

Theoretical calculations provide an indispensable tool for elucidating the molecular geometry of molecules like this compound. By employing Density Functional Theory with an appropriate functional (e.g., B3LYP) and a sufficiently flexible basis set (e.g., 6-311+G(d,p)), one can obtain a reliable prediction of the molecule's three-dimensional structure. The protocol described herein, which includes a crucial frequency calculation for validation, represents a robust and scientifically sound methodology. The resulting geometric data—bond lengths, angles, and torsional angles—are fundamental for understanding the molecule's reactivity, its role in supramolecular chemistry, and its utility in the rational design of new materials and pharmaceuticals.

References

The Strategic Role of Fluorine Substitution on the Properties and Applications of Terephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

Terephthalic acid (TPA) is a cornerstone of the polymer industry, primarily serving as a monomer for polyethylene terephthalate (PET). However, the strategic introduction of fluorine atoms onto the TPA scaffold unlocks a new dimension of chemical and material properties. This guide provides an in-depth analysis of the role of fluorine substitution on terephthalic acid, elucidating the profound changes in its physicochemical characteristics and exploring the subsequent impact on the performance of advanced materials. We will delve into synthetic methodologies, dissect the structure-property relationships, and showcase the transformative potential of fluorinated TPA derivatives in the realms of metal-organic frameworks (MOFs) and high-performance polymers. This document is intended for researchers, material scientists, and chemical engineers seeking to leverage the unique attributes of fluorination to design next-generation materials with tailored functionalities.

Introduction: The Rationale for Fluorinating Terephthalic Acid

The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of properties to organic molecules. This is due to fluorine's small size, low polarizability, and the high strength of the carbon-fluorine bond. In the context of terephthalic acid, fluorination is not merely an incremental modification but a strategic tool for precise molecular engineering.

The primary motivations for fluorinating the TPA backbone include:

  • Modulating Acidity: The strong electron-withdrawing nature of fluorine significantly increases the acidity of the carboxylic acid groups. This has profound implications for coordination chemistry and catalysis.

  • Tuning Intermolecular Interactions: Fluorine substitution can alter hydrogen bonding patterns, introduce new non-covalent interactions (e.g., C-F···H, F···F), and influence crystal packing. This provides a powerful handle for crystal engineering and the design of self-assembling systems.

  • Enhancing Thermal and Chemical Stability: The high strength of the C-F bond can enhance the thermal and oxidative stability of materials derived from fluorinated TPA.

  • Modifying Hydrophobicity/Lipophilicity: The introduction of fluorine can increase the hydrophobicity of the aromatic ring, which can be advantageous in applications requiring moisture resistance or specific solvent compatibility.

This guide will explore these effects in detail, providing a comprehensive understanding of how fluorine substitution transforms terephthalic acid from a commodity chemical into a versatile building block for advanced materials.

Synthetic Pathways to Fluorinated Terephthalic Acids

The synthesis of fluorinated terephthalic acids can be achieved through several routes, primarily involving the oxidation of fluorinated p-xylenes or the functionalization of commercially available fluorinated aromatics. A common and illustrative example is the synthesis of 2,3,5,6-tetrafluoroterephthalic acid (H₂TF-TPA).

Representative Synthetic Protocol: Synthesis of 2,3,5,6-Tetrafluoroterephthalic Acid

This protocol describes the oxidation of 2,3,5,6-tetrafluoro-p-xylene to 2,3,5,6-tetrafluoroterephthalic acid using potassium permanganate.

Materials:

  • 2,3,5,6-Tetrafluoro-p-xylene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

  • Ethanol

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Buchner funnel and filter flask

  • pH meter or pH paper

Step-by-Step Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve a specific amount of sodium hydroxide in deionized water.

  • Addition of Reactants: While stirring, add 2,3,5,6-tetrafluoro-p-xylene to the flask.

  • Oxidation: Heat the mixture to reflux (approximately 100°C). Slowly and portion-wise, add potassium permanganate to the reaction mixture. The addition should be controlled to maintain a gentle reflux and avoid excessive foaming. The purple color of the permanganate will disappear as it is consumed.

  • Reaction Monitoring: Continue heating under reflux until the purple color of the permanganate persists, indicating the completion of the oxidation. This can take several hours.

  • Workup - Part 1 (Manganese Dioxide Removal): Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) is removed by filtration. To improve filtration, a small amount of ethanol can be added to destroy any excess permanganate.

  • Workup - Part 2 (Precipitation): Transfer the clear filtrate to a beaker and cool it in an ice bath. While stirring vigorously, slowly acidify the solution with concentrated hydrochloric acid until the pH is approximately 1-2.

  • Isolation and Purification: The white precipitate of 2,3,5,6-tetrafluoroterephthalic acid is collected by vacuum filtration, washed with cold deionized water to remove inorganic salts, and then dried in a vacuum oven.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot water or a suitable organic solvent.

Diagram of the Synthetic Workflow:

G cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Isolation A 1. Dissolve NaOH in H₂O in a 3-neck flask B 2. Add 2,3,5,6-tetrafluoro-p-xylene A->B C 3. Heat to reflux (~100°C) B->C D 4. Add KMnO₄ portion-wise C->D E 5. Monitor until purple color persists D->E F 6. Cool and filter to remove MnO₂ E->F G 7. Acidify filtrate with HCl to pH 1-2 F->G H 8. Collect product by vacuum filtration G->H I 9. Wash with cold H₂O and dry H->I

Caption: Workflow for the synthesis of 2,3,5,6-tetrafluoroterephthalic acid.

Impact of Fluorine Substitution on Physicochemical Properties

The introduction of fluorine atoms onto the terephthalic acid backbone leads to predictable and significant changes in its physicochemical properties.

Acidity (pKa)

Fluorine's strong inductive electron-withdrawing effect (-I effect) stabilizes the carboxylate anion formed upon deprotonation. This results in a significant increase in the acidity (a decrease in the pKa values) of the carboxylic acid groups.

Thermal Stability

The high strength of the C-F bond (around 485 kJ/mol) compared to the C-H bond (around 413 kJ/mol) contributes to the enhanced thermal stability of fluorinated compounds. This is often reflected in higher melting points and decomposition temperatures.

Solubility

The effect of fluorination on solubility is complex. While the introduction of fluorine generally increases hydrophobicity, it can also lead to changes in crystal packing and solid-state interactions that may either increase or decrease solubility in a given solvent.

Crystal Engineering and Supramolecular Chemistry

Fluorination provides a powerful tool for crystal engineering. The ability of fluorine to participate in non-covalent interactions, such as C-H···F and F···F interactions, allows for the rational design of specific crystal packing motifs. This has significant implications for the design of materials with desired topologies and properties, such as MOFs.

Comparative Data Summary:

PropertyTerephthalic Acid (TPA)2-Fluoroterephthalic AcidTetrafluoroterephthalic Acid (TF-TPA)
Structure C₈H₆O₄C₈H₅FO₄C₈H₂F₄O₄
Molecular Weight 166.13 g/mol 184.12 g/mol 238.10 g/mol
pKa₁ ~3.5Lower than TPA~1.8
pKa₂ ~4.8Lower than TPA~3.2
Melting Point Sublimes at >300 °C~275-277 °C>300 °C
Solubility in Water 0.017 g/100 mL (25 °C)Generally lowHigher than TPA in some cases

Note: Exact pKa and solubility values can vary depending on the experimental conditions. The values presented are representative.

Applications in Advanced Materials

The modified properties of fluorinated terephthalic acids make them highly valuable linkers for the synthesis of advanced materials, particularly MOFs and high-performance polymers.

Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic linkers. The use of fluorinated TPA derivatives as linkers can lead to MOFs with enhanced properties:

  • Increased Gas Sorption and Selectivity: The fluorinated aromatic rings can create favorable interactions with specific gas molecules (e.g., CO₂, H₂), leading to higher uptake and selectivity. For example, the fluorinated surfaces can act as "recognition sites" for quadrupolar molecules like CO₂.

  • Enhanced Hydrolytic Stability: The hydrophobic nature of the fluorinated linkers can protect the metal-carboxylate coordination bonds from attack by water molecules, leading to more robust and water-stable MOFs.

  • Tuning of Pore Size and Shape: The presence of fluorine atoms can influence the orientation of the linkers during MOF assembly, allowing for fine-tuning of the pore environment.

Logical Relationship Diagram:

G cluster_properties Modified Properties cluster_applications Enhanced MOF Performance TPA Terephthalic Acid (TPA) F_TPA Fluorinated TPA TPA->F_TPA Fluorine Substitution Acidity Increased Acidity F_TPA->Acidity Hydrophobicity Increased Hydrophobicity F_TPA->Hydrophobicity Interactions New Non-covalent Interactions F_TPA->Interactions Stability Improved Hydrolytic Stability Hydrophobicity->Stability GasSorption Higher Gas Sorption & Selectivity Interactions->GasSorption PoreTuning Tunable Pore Environment Interactions->PoreTuning

Caption: Impact of TPA fluorination on MOF properties.

High-Performance Polymers

In polymer science, incorporating fluorinated TPA derivatives into the polymer backbone can significantly enhance material properties:

  • Improved Thermal Stability: As with the monomer, the resulting polymers often exhibit higher glass transition temperatures (Tg) and decomposition temperatures.

  • Enhanced Chemical Resistance: The inertness of the C-F bond and the overall reduced reactivity of the fluorinated aromatic ring can lead to polymers with superior resistance to chemical attack.

  • Low Dielectric Constant: The low polarizability of the C-F bond makes fluorinated polymers attractive for applications in microelectronics as low-k dielectric materials.

  • Optical Properties: Fluorination can lead to polymers with high optical transparency and low refractive indices.

Conclusion: Future Perspectives

The strategic fluorination of terephthalic acid is a powerful and versatile tool for the rational design of advanced materials. The predictable and profound impact of fluorine substitution on the physicochemical properties of TPA allows for the fine-tuning of intermolecular interactions, acidity, and stability. This, in turn, translates to the development of MOFs with superior gas sorption and stability, and high-performance polymers with enhanced thermal and chemical resistance.

Future research in this area is likely to focus on:

  • The synthesis of asymmetrically fluorinated TPA derivatives to create more complex and functional materials.

  • The use of computational modeling to predict the properties of materials based on fluorinated linkers.

  • The exploration of applications in areas such as catalysis, sensing, and biomedical devices.

As the demand for materials with tailored properties continues to grow, the strategic use of fluorine chemistry, as exemplified by the fluorination of terephthalic acid, will undoubtedly play an increasingly important role in the future of materials science.

Introduction: The Strategic Importance of Fluorination in Aromatic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5-Difluoroterephthalic Acid: Synthesis, Properties, and Applications

This compound (DFTA) is a fluorinated aromatic dicarboxylic acid that has garnered significant attention as a versatile building block in materials science, polymer chemistry, and drug development. Its molecular structure, characterized by a benzene ring substituted with two carboxylic acid groups at the 1 and 4 positions and two fluorine atoms at the 2 and 5 positions, imparts a unique combination of rigidity, electronic properties, and reactivity.

The strategic placement of fluorine atoms is not merely an incidental modification. The high electronegativity and small size of fluorine atoms introduce profound electronic effects on the aromatic ring, influencing the acidity of the carboxylic acid groups and the overall reactivity of the molecule. These C-F bonds are known to enhance thermal stability, chemical resistance, and metabolic stability in derived compounds.[1] Consequently, DFTA serves as a critical monomer and linker for creating advanced materials and complex molecules with tailored properties. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, offering field-proven insights for researchers and developers.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound has been approached through several synthetic routes, each with distinct advantages and considerations regarding starting materials, reaction conditions, and scalability. The choice of a particular pathway is often dictated by the availability of precursors and the desired purity of the final product.

Several reported methods include:

  • Oxidation of 2,5-difluoroxylene with strong oxidizing agents like nitric acid.[1]

  • A multi-step process starting from 2,5-difluorotoluene, involving acylation and subsequent oxidation.[1]

  • Carboxylation of a lithiated difluorobenzoic acid derivative.[1]

  • A two-step synthesis from 1,4-dibromo-2,5-difluorobenzene, which is first converted to 2,5-difluoroterephthalonitrile and then hydrolyzed.[1]

A common and straightforward laboratory-scale synthesis involves the oxidation of a methyl group on a difluorinated precursor.

Workflow Diagram: Synthesis via Oxidation

Synthesis_Workflow start Start: 2,5-Difluoro-4-methylbenzoic acid reagents Reagents: - Potassium Permanganate (KMnO4) - Water (H2O) reaction Reaction: - Stir overnight at 100°C start->reaction reagents->reaction filtration1 Filter solids reaction->filtration1 acidification Adjust filtrate pH to 3 with HCl (6 mol/L) filtration1->acidification filtration2 Collect solids by filtration acidification->filtration2 washing Wash with cool water filtration2->washing drying Dry in vacuo washing->drying product Product: This compound drying->product

Caption: General workflow for the synthesis of DFTA via oxidation.

Detailed Experimental Protocol: Oxidation of 2,5-Difluoro-4-methylbenzoic Acid

This protocol is based on a commonly cited method and provides a reliable route to DFTA.[2] The rationale behind this approach is the powerful oxidizing capability of potassium permanganate, which effectively converts the methyl group to a carboxylic acid function under aqueous heating.

Materials and Reagents:

  • 2,5-Difluoro-4-methylbenzoic acid

  • Potassium permanganate (KMnO₄)

  • Hydrochloric acid (HCl), 6 mol/L

  • Deionized water

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel)

  • pH paper or pH meter

Step-by-Step Procedure:

  • Reaction Setup: In a 50-mL round-bottom flask, combine 2,5-difluoro-4-methylbenzoic acid (1 g, 5.810 mmol) and potassium permanganate (4.59 g, 29.048 mmol, 5 equivalents) in 20 mL of water.[2] The use of a significant excess of KMnO₄ ensures the complete oxidation of the methyl group.

  • Heating: The resulting solution is stirred vigorously and heated to 100°C overnight.[2] The prolonged heating is necessary to drive the oxidation to completion.

  • Removal of Manganese Dioxide: After cooling to room temperature, the reaction mixture will contain a brown precipitate of manganese dioxide (MnO₂), a byproduct of the oxidation. This solid is removed by filtration.

  • Acidification and Precipitation: The clear filtrate is transferred to a clean beaker. The pH of the solution is carefully adjusted to 3 by the dropwise addition of 6 mol/L HCl.[2] This step protonates the carboxylate groups, causing the desired this compound to precipitate out of the solution due to its lower solubility in acidic aqueous media.

  • Isolation and Purification: The white solid precipitate is collected by filtration. It is then washed with a small amount of cold water to remove any residual HCl and other water-soluble impurities.

  • Drying: The purified product is dried in a vacuum oven to remove all traces of water.

This self-validating protocol ensures purity, as the desired product is selectively precipitated upon acidification, leaving most impurities behind in the filtrate.

Physicochemical and Structural Properties

The physical and chemical properties of this compound are foundational to its application in various fields.

PropertyValueSource
Molecular Formula C₈H₄F₂O₄[2][3]
Molecular Weight 202.11 g/mol [2][3]
CAS Number 655-14-1[4][5]
Appearance Solid[4][5]
Melting Point 325-330°C[4]
IUPAC Name This compound[3]
SMILES C1=C(C(=CC(=C1F)C(=O)O)F)C(=O)O[3]
InChIKey LWKOWFVDUSZDRA-UHFFFAOYSA-N[3][4][5]

The presence of two electron-withdrawing fluorine atoms significantly increases the acidity of the carboxylic acid protons compared to unsubstituted terephthalic acid. This electronic modification is a key factor in its reactivity and its ability to form stable coordination complexes with metal ions.

Key Applications of this compound

The unique structural and electronic features of DFTA make it a highly valuable component in the development of advanced materials.

Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[6] The choice of the organic linker is paramount in determining the MOF's structure, pore size, and functionality. Fluorinated linkers like DFTA are of particular interest for several reasons:

  • Tuning Porosity: The fluorine atoms can alter the framework's topology and pore environment.

  • Enhanced Gas Sorption: Theoretical studies have suggested that perfluorinated linkers could lead to superior H₂ adsorbing properties in MOFs, although this is a subject of ongoing research.[7]

  • Functionalization: The C-F bonds can serve as sites for post-synthetic modification or can create a fluorinated pore surface, which can be advantageous for specific separation applications.

While terephthalic acid is a common linker in well-known MOFs like MOF-5 and MIL-53, the use of its fluorinated analogues like DFTA allows for the fine-tuning of these frameworks for specialized applications such as gas storage and separation.[7][8]

Diagram: Conceptual MOF Structure

Caption: Conceptual 2D representation of a MOF with metal nodes and DFTA linkers.

High-Performance Polymers

The incorporation of DFTA as a monomer in polymerization reactions leads to the synthesis of high-performance polymers with unique properties. The C-F bonds contribute to:

  • Improved Thermal Stability: Fluorinated polymers often exhibit higher decomposition temperatures.[1]

  • High Chemical Stability: The strength of the C-F bond imparts resistance to chemical attack.[1]

  • Low Dielectric Constant: This property is highly desirable for applications in microelectronics and advanced insulation.[1]

  • Low Refractive Index and Low Adhesion: These surface properties are useful in coatings and specialized optical materials.[1]

DFTA has been successfully used to prepare novel poly(hydroxyether terephthalate)s, polyesters, polyamides, and polybenzoxazoles (PBOs).[1] For instance, the introduction of the DFTA monomer into PBOs has been shown to improve their solubility in common organic solvents and enhance their thermal stability.[1]

Drug Development and Medicinal Chemistry

Fluorine has become a cornerstone in modern drug design. The substitution of hydrogen with fluorine in a drug candidate can dramatically alter its pharmacological profile. While DFTA itself is not a therapeutic agent, it serves as an important scaffold or intermediate. The introduction of the 2,5-difluorophenyl moiety can influence:

  • Metabolic Stability: The C-F bond is resistant to metabolic oxidation, which can prolong the half-life of a drug.

  • Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and potency.

  • Lipophilicity and Bioavailability: Fluorination can modulate a molecule's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

While specific drugs containing the intact DFTA moiety are not widely documented in the initial search, the principles of using fluorinated building blocks are well-established in pharmaceutical research.[9][10][11][12] For example, the related compound 2,5-furandicarboxylic acid (FDCA) is explored for its potential to improve drug solubility and stability.[13]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, DFTA is associated with the following hazards:

  • H302: Harmful if swallowed.[3][5]

  • H315: Causes skin irritation.[3][5]

  • H319: Causes serious eye irritation.[3][5]

  • H335: May cause respiratory irritation.[3][5]

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic building block that enables the design and synthesis of advanced materials with precisely controlled properties. Its utility in creating robust MOFs, high-performance polymers, and as a potential scaffold in medicinal chemistry underscores its importance. The electron-withdrawing nature of its fluorine substituents provides a powerful tool for chemists to fine-tune electronic, physical, and biological characteristics.

Future research will likely focus on exploiting these properties further. The development of novel MOFs with DFTA for targeted applications in carbon capture or catalysis remains a promising avenue. In polymer science, the synthesis of new fluorinated polymers for next-generation electronics and aerospace applications will continue to be an active area of investigation. As our understanding of fluorine's role in molecular design deepens, the scope of applications for this compound is set to expand, solidifying its place as a key component in the toolbox of modern chemistry.

References

An In-Depth Technical Guide to 2,5-Difluoroterephthalic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2,5-difluoroterephthalic acid, a fluorinated aromatic dicarboxylic acid with growing importance in materials science and medicinal chemistry. We will delve into its chemical identity, physical and safety properties, detailed synthesis protocols, and its burgeoning applications, particularly as a linker in the synthesis of Metal-Organic Frameworks (MOFs).

Compound Identification and Core Properties

This compound is a white crystalline solid. The introduction of fluorine atoms onto the terephthalic acid scaffold significantly alters its electronic properties, acidity, and intermolecular interactions, making it a valuable building block for creating novel materials with enhanced thermal and chemical stability.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below to facilitate its unambiguous identification in databases and literature.

IdentifierValue
IUPAC Name This compound[1][2]
CAS Number 655-14-1[2][3][4]
PubChem CID 69563[1]
EINECS Number 211-508-9[2]
InChI InChI=1S/C8H4F2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,(H,11,12)(H,13,14)[1][2]
InChIKey LWKOWFVDUSZDRA-UHFFFAOYSA-N[1][2]
SMILES C1=C(C(=CC(=C1F)C(=O)O)F)C(=O)O[1]
Physicochemical Properties

The physical and chemical properties of this compound are summarized in the following table. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource
Molecular Formula C₈H₄F₂O₄[1]
Molecular Weight 202.11 g/mol [1][3]
Melting Point 325-330 °C[2]
Boiling Point 370.1 °C at 760 mmHg[5]
Density 1.644 g/cm³[5]
Appearance Solid[2]

Synthesis of this compound

Several synthetic routes to this compound have been reported in the literature. The choice of a particular method often depends on the availability of starting materials, desired scale, and safety considerations. Here, we detail a common and reliable laboratory-scale synthesis.

Oxidation of 2,5-Difluoro-4-methylbenzoic Acid

This method involves the oxidation of the methyl group of 2,5-difluoro-4-methylbenzoic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

Experimental Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 g (5.810 mmol) of 2,5-difluoro-4-methylbenzoic acid in 20 mL of water.[6]

  • Addition of Oxidant: To this solution, add 4.59 g (29.048 mmol, 5 equivalents) of potassium permanganate (KMnO₄).[6]

  • Reaction: Heat the resulting mixture to 100 °C and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The solid manganese dioxide (MnO₂) formed during the reaction is removed by filtration.

  • Acidification: Adjust the pH of the filtrate to 3 using 6 M hydrochloric acid (HCl). This will precipitate the this compound.[6]

  • Isolation and Purification: Collect the white precipitate by filtration, wash with cold water, and dry in a vacuum oven to yield the final product.[6]

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Routes

Other reported methods for the synthesis of this compound include:

  • From 1,4-dibromo-2,5-difluorobenzene: This two-step process involves the cyanation of 1,4-dibromo-2,5-difluorobenzene using copper(I) cyanide in DMF, followed by hydrolysis of the resulting dinitrile with phosphoric acid.[6]

  • From 2,5-difluorotoluene: This multi-step synthesis involves the acylation of 2,5-difluorotoluene followed by an oxidation process to convert the acyl group to a carboxylic acid.[6]

  • Oxidation of 2,5-difluoroxylene: This method utilizes nitric acid for the oxidation of the two methyl groups of 2,5-difluoroxylene.[6]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following is a summary of its known hazards based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Statements
  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

GHS Pictograms
Precautionary Measures

When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.

  • Skin and Body Protection: A lab coat and appropriate footwear.

In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.

Applications of this compound

The unique properties of this compound make it a valuable component in several areas of research and development.

Metal-Organic Frameworks (MOFs)

This compound is increasingly being used as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The fluorine atoms can influence the framework's topology, pore size, and surface properties. These fluorinated MOFs are being investigated for applications in:

  • Gas storage and separation: The modified electronic environment of the pores can enhance the selective adsorption of certain gases.

  • Catalysis: The fluorine atoms can act as Lewis basic sites, potentially influencing catalytic activity.

  • Sensing: The unique properties of fluorinated MOFs can be exploited for the development of chemical sensors.

Drug Development and Medicinal Chemistry

While direct applications of this compound as a therapeutic agent are not widely reported, its structural motif is of interest to medicinal chemists. Fluorine substitution is a common strategy in drug design to modulate properties such as:

  • Metabolic stability: The strong carbon-fluorine bond can block metabolic oxidation at that position, increasing the drug's half-life.

  • Binding affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.

  • Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

As a dicarboxylic acid, it can also be used as a linker to connect different molecular fragments in the design of more complex drug molecules or in the development of prodrugs and targeted drug delivery systems.

Conclusion

This compound is a versatile and valuable building block for the synthesis of advanced materials and molecules with potential applications in diverse fields, from materials science to drug discovery. Its unique properties, stemming from the presence of fluorine atoms on the aromatic ring, offer exciting opportunities for the design of novel functional materials and bioactive compounds. As research in these areas continues to expand, the demand for and importance of this compound are likely to grow.

References

Methodological & Application

Synthesis of 2,5-Difluoroterephthalic Acid: A Detailed Guide to the Two-Step Cyanation-Hydrolysis Route from 1,4-Dibromo-2,5-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Difluoroterephthalic acid is a valuable fluorinated aromatic dicarboxylic acid that serves as a crucial building block in the synthesis of high-performance polymers, advanced materials, and pharmaceutical compounds. The incorporation of fluorine atoms into the terephthalic acid scaffold imparts unique properties such as enhanced thermal stability, chemical resistance, and modified electronic characteristics. This application note provides a comprehensive and reliable protocol for the synthesis of this compound, starting from the readily available 1,4-dibromo-2,5-difluorobenzene.

Strategic Approach: The Two-Step Synthesis as a Superior Method

While direct dicarboxylation of aryl halides presents a seemingly straightforward route to dicarboxylic acids, practical application to 1,4-dibromo-2,5-difluorobenzene has been reported to result in very poor yields. A more robust and consistently successful approach involves a two-step synthesis. This method first introduces the nitrile functionalities via a Rosenmund-von Braun reaction, followed by the hydrolysis of the resulting dinitrile to the desired dicarboxylic acid. This two-step pathway, involving the cyanation of 1,4-dibromo-2,5-difluorobenzene to 2,5-difluoroterephthalonitrile and its subsequent hydrolysis, has been demonstrated as a more effective and reliable synthetic route.[1]

This guide will provide detailed, step-by-step protocols for both stages of this synthesis, offering insights into the underlying chemistry and practical considerations for a successful outcome.

Part 1: Cyanation of 1,4-Dibromo-2,5-difluorobenzene (Rosenmund-von Braun Reaction)

The first step in this synthesis is the conversion of the dibromo starting material to the corresponding dinitrile. This is achieved through the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide in a polar aprotic solvent.[2]

Reaction Mechanism

The Rosenmund-von Braun reaction is a well-established method for the synthesis of aryl nitriles from aryl halides.[2][3] The reaction mechanism is believed to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile and a copper(I) halide. The use of a polar, high-boiling solvent like N,N-dimethylformamide (DMF) is crucial for solubilizing the reactants and facilitating the reaction at elevated temperatures.[2]

Rosenmund-von Braun Reaction ArylHalide 1,4-Dibromo-2,5-difluorobenzene Intermediate Cu(III) Intermediate ArylHalide->Intermediate + CuCN CuCN Copper(I) Cyanide CuCN->Intermediate Solvent DMF (Solvent) Product 2,5-Difluoroterephthalonitrile Intermediate->Product Reductive Elimination Byproduct Copper(I) Bromide Intermediate->Byproduct

Caption: The Rosenmund-von Braun reaction for the synthesis of 2,5-difluoroterephthalonitrile.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
1,4-Dibromo-2,5-difluorobenzene≥98%Commercially Available
Copper(I) Cyanide (CuCN)≥99%Commercially AvailableHighly Toxic! Handle with extreme caution.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ferric Chloride (FeCl₃)AnhydrousCommercially AvailableFor workup
Hydrochloric Acid (HCl)Concentrated (37%)Commercially AvailableFor workup
TolueneReagent GradeCommercially AvailableFor extraction
Diethyl EtherReagent GradeCommercially AvailableFor washing
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying

Instrumentation:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,4-dibromo-2,5-difluorobenzene (1.0 eq) and copper(I) cyanide (2.2 eq).

  • Solvent Addition: Under a positive pressure of nitrogen, add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume of DMF should be sufficient to create a stirrable slurry.

  • Reaction: Heat the reaction mixture to reflux (approximately 153 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24-48 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Prepare a solution of ferric chloride (4.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Slowly pour the reaction mixture into the ferric chloride solution with stirring. This will decompose the copper cyanide complexes.

    • Extract the aqueous mixture with toluene (3 x volumes).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude 2,5-difluoroterephthalonitrile can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Hydrolysis of 2,5-Difluoroterephthalonitrile

The second and final step is the hydrolysis of the dinitrile intermediate to the target this compound. Acid-catalyzed hydrolysis is an effective method for this transformation.[1]

Reaction Mechanism

The acid-catalyzed hydrolysis of a nitrile proceeds in a stepwise manner. The nitrile is first protonated, which activates the carbon atom towards nucleophilic attack by water. This forms a protonated imidic acid, which tautomerizes to an amide. Under the reaction conditions, the amide is then further hydrolyzed to the carboxylic acid and an ammonium salt. For a dinitrile, this process occurs at both nitrile functionalities.

Nitrile Hydrolysis Dinitrile 2,5-Difluoroterephthalonitrile Amide Diamide Intermediate Dinitrile->Amide + 2 H₂O, H⁺ H3O H₃O⁺ Diacid This compound Amide->Diacid + 2 H₂O, H⁺ Ammonium Ammonium Ions (2 NH₄⁺)

Caption: The two-stage hydrolysis of 2,5-difluoroterephthalonitrile to this compound.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2,5-DifluoroterephthalonitrilePurified from Part 1-
Phosphoric Acid (H₃PO₄)85% aqueous solutionCommercially AvailableCorrosive
Deionized WaterLaboratory Supply
Sodium Hydroxide (NaOH)Pellets or solutionCommercially AvailableFor pH adjustment
Hydrochloric Acid (HCl)Concentrated (37%)Commercially AvailableFor precipitation

Instrumentation:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Vacuum oven

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-difluoroterephthalonitrile (1.0 eq) and an excess of 85% phosphoric acid.

  • Reaction: Heat the mixture to 150-160 °C with stirring. The reaction progress can be monitored by the cessation of ammonia evolution (test with moist pH paper at the condenser outlet) or by HPLC analysis. The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the cooled mixture into a beaker of ice water with stirring. A white precipitate of crude this compound should form.

    • Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

    • For further purification, the crude acid can be dissolved in a dilute aqueous solution of sodium hydroxide.

    • Treat the solution with activated carbon to remove colored impurities, if necessary, and filter.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the purified this compound.

    • Collect the purified product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.

Safety Precautions

Copper(I) Cyanide is extremely toxic if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects.

  • Handling: Always handle copper(I) cyanide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4][5][6]

  • Contact with Acids: Avoid contact of copper(I) cyanide with acids, as this will liberate highly toxic hydrogen cyanide gas.

  • Disposal: Dispose of all waste containing copper(I) cyanide and other reagents according to institutional and local regulations for hazardous waste.

Phosphoric acid is corrosive.

  • Handling: Handle with care, wearing appropriate PPE to avoid skin and eye contact.

General Safety:

  • All procedures should be carried out by trained personnel in a well-equipped chemical laboratory.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The two-step synthesis of this compound from 1,4-dibromo-2,5-difluorobenzene via a cyanation-hydrolysis sequence is a reliable and effective method. By following the detailed protocols and safety precautions outlined in this application note, researchers can successfully synthesize this important fluorinated monomer for their applications in materials science and drug discovery.

References

Application Note: Laboratory-Scale Synthesis of 2,5-Difluoroterephthalic Acid via Potassium Permanganate Oxidation of 2,5-Difluoroxylene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2,5-Difluoroterephthalic acid (DFTA) is a valuable fluorinated aromatic dicarboxylic acid, primarily utilized as a monomer in the synthesis of high-performance specialty polymers such as polyesters, polyamides, and polybenzoxazoles.[1] The incorporation of fluorine atoms into the polymer backbone imparts desirable properties, including enhanced thermal stability, chemical resistance, and modified dielectric characteristics.[1] While industrial production of terephthalic acids often relies on catalytic air oxidation at high temperatures and pressures, these methods are not always practical for laboratory-scale synthesis.[2][3]

This application note provides a detailed, reliable, and accessible protocol for the synthesis of this compound via the liquid-phase oxidation of 2,5-difluoroxylene. The described method employs potassium permanganate (KMnO₄), a powerful and common oxidizing agent, under aqueous conditions. This approach avoids the need for specialized high-pressure equipment and serves as a robust procedure for researchers, scientists, and drug development professionals requiring high-purity DFTA for discovery and development applications.

Chemical Principles & Rationale

The core of this synthesis is the oxidation of the two methyl groups of 2,5-difluoroxylene to carboxylic acid functionalities.

Reaction Scheme: 2,5-Difluoroxylene is oxidized by potassium permanganate in water to yield this compound.

Choice of Oxidant: Potassium permanganate (KMnO₄) is selected for its efficacy and practicality in a laboratory setting. Despite the high stability of the benzene ring, the alkyl side chains are susceptible to strong oxidizing agents. [3][4]The reaction proceeds via attack at the benzylic C-H bonds. [5]A key requirement for this reaction to proceed is the presence of at least one hydrogen atom on the carbon directly attached to the aromatic ring (the benzylic position). [5]Since both methyl groups on 2,5-difluoroxylene have benzylic hydrogens, they are readily oxidized. During the reaction, the purple permanganate ion (MnO₄⁻) is reduced to manganese dioxide (MnO₂), a brown, insoluble solid, providing a clear visual indicator of reaction progress. [6] The synthesis is performed in water under reflux conditions (approx. 100°C), which provides sufficient thermal energy to drive the reaction to completion. [7]The initial product is the potassium salt of the dicarboxylic acid, which is water-soluble. Subsequent acidification protonates the carboxylate groups, causing the significantly less soluble this compound to precipitate from the solution. [7]

Safety First: Hazard Analysis and Mitigation

All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE). [8][9] Mandatory PPE:

  • Splash-proof safety goggles or a face shield. [8]* Chemical-resistant gloves (nitrile gloves, minimum 4 mil thickness, are suitable for incidental contact; heavier neoprene or nitrile gloves are recommended if significant contact is likely). [8]* Flame-resistant lab coat.

  • Closed-toe shoes and long pants. [8] Chemical Hazard Summary:

ChemicalCAS NumberKey HazardsMitigation Measures
2,5-Difluoroxylene 608-31-1Flammable liquid and vapor. Aromatic hydrocarbon.Keep away from ignition sources. Use in a well-ventilated fume hood. [10]
Potassium Permanganate 7722-64-7Strong oxidizer. May cause fire or explosion. Harmful if swallowed. Causes severe skin burns and eye damage.Store away from combustible and organic materials. [8]Avoid contact with skin and eyes. Handle with care to prevent spills.
Hydrochloric Acid (conc.) 7647-01-0Causes severe skin burns and eye damage. May cause respiratory irritation. Toxic if inhaled.Handle only in a fume hood. Use appropriate acid-resistant gloves and apron. Have a neutralizer (e.g., sodium bicarbonate) readily available.
This compound 655-14-1Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. [11]Avoid inhalation of dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

Detailed Experimental Protocol

This protocol is designed for a synthesis yielding a multi-gram quantity of the target compound. Adjustments can be made as needed.

Materials and Reagents
Reagent/MaterialGradeCAS NumberNotes
2,5-Difluoroxylene≥98%608-31-1Starting material
Potassium PermanganateACS Reagent, ≥99%7722-64-7Oxidizing agent
Hydrochloric Acid (HCl)ACS Reagent, ~37%7647-01-0For acidification
Deionized WaterN/A7732-18-5Reaction solvent
Round-bottom flask (1 L)N/AN/AReaction vessel
Reflux CondenserN/AN/ATo prevent solvent loss
Heating Mantle & StirrerN/AN/AFor heating and agitation
Büchner Funnel & FlaskN/AN/AFor vacuum filtration
pH paper or meterN/AN/ATo monitor acidification

Reaction Setup Workflow

G cluster_prep Reagent Preparation cluster_assembly Apparatus Assembly A Weigh 2,5-Difluoroxylene D 1L Round-Bottom Flask + Magnetic Stir Bar A->D Add to Flask B Weigh Potassium Permanganate C Measure Deionized Water C->D Add to Flask E Heating Mantle + Stir Plate F Reflux Condenser D->F Attach G Final Setup: Ready for Heating E->G Position Flask F->G Connect Water Lines

Caption: Workflow for reaction apparatus setup.

Step-by-Step Synthesis Procedure

Part A: The Oxidation Reaction

  • Charge the Reactor: To a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a powder funnel (or stopper), add 2,5-difluoroxylene (e.g., 5.0 g, 39.6 mmol) and 400 mL of deionized water.

  • Initiate Heating: Begin stirring the biphasic mixture and heat it to 95-100°C using a heating mantle. The mixture should be at a gentle reflux.

  • Add Oxidant: Once the temperature is stable, begin the portion-wise addition of potassium permanganate (20.0 g, 126.5 mmol, ~3.2 equivalents) through the powder funnel over a period of 60-90 minutes.

    • Rationale: Adding the strong oxidant in portions helps to control the exothermic nature of the reaction and prevents a potential thermal runaway.

  • Observe and React: After each addition, the purple color of the permanganate should dissipate within a few minutes, accompanied by the formation of a brown precipitate of manganese dioxide (MnO₂). If the purple color persists, allow more time before the next addition.

  • Drive to Completion: After all the KMnO₄ has been added, rinse the powder funnel with a small amount of water. Continue to stir the mixture vigorously under reflux for an additional 8-12 hours (or overnight) to ensure the oxidation is complete. [7]The reaction is typically complete when a sample of the supernatant liquid is free of any purple permanganate color.

Part B: Work-up and Product Isolation

  • Cool and Quench: Remove the heating mantle and allow the reaction mixture to cool to approximately 60-70°C. If any purple color remains, add a small amount of sodium bisulfite to quench the excess KMnO₄ until the solution is colorless and only the brown MnO₂ precipitate remains.

  • Filter Hot: While still warm, filter the mixture by vacuum filtration through a bed of celite in a Büchner funnel to remove the manganese dioxide.

    • Rationale: Filtering while warm is crucial as the potassium salt of the product is more soluble at higher temperatures, minimizing product loss on the MnO₂ cake.

  • Wash: Wash the brown filter cake with two portions of hot deionized water (2 x 50 mL) to recover any entrained product. Combine these washes with the initial filtrate. The resulting filtrate should be a clear, colorless, or slightly yellow solution.

  • Precipitate the Product: Cool the combined filtrate in an ice-water bath with stirring. Once chilled, slowly add concentrated hydrochloric acid (~12 M) dropwise until the pH of the solution is approximately 2. [7]A voluminous white precipitate of this compound will form.

  • Isolate and Wash: Collect the white solid by vacuum filtration. Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove residual HCl and potassium chloride.

  • Dry: Transfer the purified product to a watch glass or crystallization dish and dry it in a vacuum oven at 80-100°C to a constant weight. A typical yield is 65-75%.

Purification and Characterization

The product obtained from this procedure is generally of high purity (>98%). If further purification is required, recrystallization from hot water or a water/ethanol mixture can be performed.

Recommended Characterization Methods:

  • Melting Point: To assess purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FTIR Spectroscopy: To identify the carboxylic acid functional groups.

Comprehensive Process Workflow

G A Step 1: Reaction - Combine 2,5-Difluoroxylene & Water - Heat to 100°C - Add KMnO4 portion-wise - Reflux overnight B Step 2: MnO2 Removal - Cool mixture slightly - Perform hot vacuum filtration - Wash MnO2 cake with hot water A->B Reaction Complete C Step 3: Product Precipitation - Combine filtrates - Cool in ice bath - Acidify to pH 2 with HCl B->C Clear Filtrate Obtained D Step 4: Isolation - Collect precipitate via vacuum filtration - Wash with cold water C->D Precipitate Formed E Step 5: Drying - Dry solid in vacuum oven D->E Washed Solid F Final Product This compound E->F

Caption: Overview of the synthesis from reaction to final product.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Product lost during hot filtration. 3. Incomplete precipitation.1. Extend reflux time; ensure sufficient KMnO₄ was added. 2. Ensure filtration is done quickly while the solution is still hot; wash the MnO₂ cake thoroughly. 3. Ensure pH is sufficiently low (~2) and the solution is thoroughly chilled.
Persistent Purple Color 1. Excess KMnO₄ was added. 2. Reaction has stalled.1. Quench with a small amount of sodium bisulfite or ethanol at the end of the reaction. 2. Ensure adequate stirring and temperature.
Product is Off-White or Brown 1. Contamination with MnO₂. 2. Incomplete oxidation, presence of intermediates.1. Re-dissolve the product in a basic solution (e.g., dilute NaOH), filter, and re-precipitate with acid. [12] 2. Consider recrystallization for purification.

References

Application Notes and Protocols: Synthesis of Metal-Organic Frameworks with 2,5-Difluoroterephthalic Acid Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Advantage of Fluorination in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[3][4][5] The strategic functionalization of the organic linkers is a key approach to tailor the properties of MOFs for specific applications.[5]

The incorporation of fluorine atoms into the organic linkers, creating what are often referred to as F-MOFs, offers several distinct advantages.[6][7][8] The high electronegativity of fluorine creates polar C-F bonds, which can enhance interactions with guest molecules like carbon dioxide through dipole-quadrupole interactions.[6][7][9] Furthermore, fluorination often imparts increased hydrophobicity and hydrolytic stability to the framework, which is crucial for applications in aqueous environments.[7][8][10][11] This enhanced stability and tailored pore chemistry make F-MOFs particularly attractive for drug delivery applications, where controlled release and biocompatibility are paramount.[3][4][12]

This guide focuses on the preparation of MOFs utilizing the 2,5-Difluoroterephthalic acid (H₂-dfBDC) linker. The presence of two fluorine atoms on the terephthalate backbone provides a unique combination of electronic effects and steric influences that can be leveraged to create novel MOF structures with tailored properties.

Causality of Experimental Choices: Why this compound?

The selection of this compound as a linker is a deliberate choice driven by the desire to fine-tune the physicochemical properties of the resulting MOF. The fluorine substituents exert a strong electron-withdrawing effect, which can influence the coordination chemistry with the metal nodes and potentially alter the electronic properties of the framework. This can be advantageous in catalytic applications where the electronic environment of the active sites is critical.[10]

Moreover, the strategic placement of fluorine atoms can modify the pore environment, creating specific binding pockets for guest molecules. The increased hydrophobicity can be beneficial for the selective adsorption of nonpolar molecules or for protecting encapsulated drugs from premature degradation in aqueous media.[7][8] The inherent polarity of the C-F bond can also lead to preferential interactions with specific analytes, making these MOFs promising materials for chemical sensing.[6]

Synthesis Protocols: A Step-by-Step Guide

The synthesis of MOFs with this compound is typically achieved through solvothermal methods.[13][14][15] This technique involves heating the reactants in a sealed vessel, allowing for the crystallization of the MOF under controlled temperature and pressure. The choice of metal source, solvent, and reaction conditions significantly impacts the final product's topology and properties.

Protocol 1: Synthesis of a Zr-based MOF with this compound (UiO-66-F₂)

This protocol is an adaptation of the synthesis for the well-known UiO-66 framework, incorporating the fluorinated linker.[16] Zirconium-based MOFs are renowned for their exceptional thermal and chemical stability.[17][18]

Objective: To synthesize a crystalline, porous Zr-MOF with a UiO-66 topology using this compound.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (H₂-dfBDC)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (modulator)

Equipment:

  • 20 mL scintillation vials

  • Analytical balance

  • Sonicator

  • Isothermal oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of Zirconium(IV) chloride and 0.1 mmol of this compound in 10 mL of DMF.

  • Add 0.3 mL of acetic acid to the solution. Acetic acid acts as a modulator, competing with the linker for coordination to the metal cluster and promoting the formation of a more crystalline product.[19]

  • Sonicate the mixture for 15 minutes to ensure complete dissolution of the reagents.

  • Seal the vial tightly and place it in a preheated isothermal oven at 120 °C for 24 hours.

  • After 24 hours, remove the vial from the oven and allow it to cool to room temperature.

  • Collect the white crystalline product by centrifugation.

  • Wash the product with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Activate the sample by drying it under vacuum at 150 °C for 12 hours. This step is crucial to remove the solvent molecules and open up the porous network.

Diagram of the Experimental Workflow:

solvothermal_synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Activation ZrCl4 ZrCl₄ Dissolution Dissolve in DMF + Acetic Acid ZrCl4->Dissolution H2dfBDC H₂-dfBDC H2dfBDC->Dissolution DMF DMF DMF->Dissolution AcOH Acetic Acid AcOH->Dissolution Sonication Sonicate (15 min) Dissolution->Sonication Heating Heat in Oven (120°C, 24h) Sonication->Heating Cooling Cool to RT Heating->Cooling Centrifugation Centrifuge Cooling->Centrifugation Washing Wash (DMF, MeOH) Centrifugation->Washing Activation Activate (Vacuum, 150°C) Washing->Activation Final_Product UiO-66-F₂ MOF Activation->Final_Product

Caption: Workflow for the solvothermal synthesis of UiO-66-F₂.

Characterization of this compound MOFs

A thorough characterization of the synthesized MOFs is essential to confirm their structure, purity, and properties.

1. Powder X-Ray Diffraction (PXRD): This is the primary technique to verify the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should be compared with the simulated pattern from single-crystal X-ray diffraction data or with patterns of known isostructural materials.[13][20]

2. Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.[21] It can also provide information about the removal of solvent molecules during the activation process.

3. Brunauer-Emmett-Teller (BET) Analysis: This technique measures the surface area and pore volume of the MOF, which are critical parameters for applications in gas storage and drug delivery.[22] Nitrogen adsorption-desorption isotherms are typically used for this analysis.

Hypothetical Characterization Data for UiO-66-F₂:

Characterization TechniqueExpected ResultSignificance
PXRD Peaks matching the simulated pattern for UiO-66Confirms the desired crystal structure and phase purity.
TGA Stable up to ~450 °CIndicates high thermal stability, a hallmark of Zr-MOFs.
BET Surface Area ~1000-1200 m²/gConfirms the presence of a porous network.
Pore Volume ~0.5-0.7 cm³/gQuantifies the accessible volume for guest molecules.

Applications in Drug Development

The unique properties of MOFs prepared with this compound make them promising candidates for various applications in drug development.

1. Controlled Drug Delivery: The tunable pore size and hydrophobicity of these F-MOFs can be exploited for the encapsulation and controlled release of therapeutic agents.[3][4][12] The increased hydrophobicity may be particularly advantageous for the delivery of poorly water-soluble drugs. The fluorine atoms can also serve as sites for further post-synthetic modification to attach targeting ligands for cell-specific drug delivery.

2. Biocatalysis: The high stability of these MOFs, especially the zirconium-based frameworks, allows for their use as robust supports for enzymes. The fluorinated pore environment can also influence the activity and selectivity of the encapsulated enzymes.[10][11]

Logical Relationship for Drug Delivery Application:

drug_delivery cluster_mof MOF Properties cluster_drug Drug Properties cluster_process Process Porosity High Porosity Encapsulation Efficient Encapsulation Porosity->Encapsulation Tunability Tunable Pore Size Tunability->Encapsulation Hydrophobicity Increased Hydrophobicity Hydrophobicity->Encapsulation Drug Hydrophobic Drug Drug->Encapsulation Release Controlled Release Encapsulation->Release Outcome Improved Therapeutic Efficacy Release->Outcome

Caption: Design logic for using F-MOFs in drug delivery.

Conclusion and Future Outlook

The use of this compound as a linker in the synthesis of Metal-Organic Frameworks provides a powerful strategy for creating materials with enhanced stability, tailored porosity, and unique host-guest properties. The protocols and characterization techniques outlined in this guide offer a solid foundation for researchers to explore the potential of these F-MOFs in diverse fields, particularly in the realm of drug development. Future research will likely focus on the synthesis of novel F-MOF topologies, the exploration of their catalytic and sensing capabilities, and the in-vivo evaluation of their performance as drug delivery vehicles. The continued development of these advanced materials holds great promise for addressing key challenges in medicine and materials science.

References

Application Notes & Protocols: Leveraging 2,5-Difluoroterephthalic Acid for the Synthesis of High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the application of 2,5-Difluoroterephthalic acid (DFTA) as a critical building block for a new generation of high-performance polymers. We will explore the unique chemical attributes conferred by the fluorine substituents and detail the synthesis, properties, and potential applications of DFTA-based polyesters, polyamides, and polybenzoxazoles. This guide includes field-proven experimental protocols, data summaries, and mechanistic diagrams to facilitate the adoption of DFTA in advanced materials development.

Introduction: The Strategic Advantage of this compound (DFTA)

This compound (C₈H₄F₂O₄, CID: 69563) is an aromatic dicarboxylic acid distinguished by the presence of two fluorine atoms on its benzene ring, positioned ortho to the carboxylic acid groups.[1] This strategic fluorination is not a trivial substitution; it fundamentally alters the monomer's reactivity and the physicochemical properties of the resulting polymers.

The strong electronegativity and low polarizability of the C-F bond introduce several key advantages:

  • Enhanced Thermal Stability: The high bond energy of C-F bonds contributes to superior thermal and thermo-oxidative stability in the polymer backbone.[2]

  • Improved Solubility: The fluorine atoms can disrupt chain packing and reduce intermolecular forces, often leading to enhanced solubility in common organic solvents, which is a significant advantage for polymer processing and characterization.[2]

  • Modified Electronic Properties: Fluorination lowers the dielectric constant of materials, making DFTA-based polymers attractive for microelectronics applications.[2]

  • Unique Intermolecular Interactions: The presence of fluorine can introduce specific C–H···F interactions, influencing the polymer's solid-state morphology and properties.[2]

Several synthetic routes to DFTA have been developed, including the oxidation of 2,5-difluoroxylene or multi-step processes starting from 2,5-difluorotoluene.[2] A more reliable, high-yield method involves the cyanation of 1,4-dibromo-2,5-difluorobenzene followed by acidic hydrolysis, making DFTA more accessible for research and development.[2][3]

This guide will focus on the practical application of DFTA in synthesizing polymers with tailored properties, moving beyond theoretical discussion to provide actionable protocols.

Polymer Systems Derived from DFTA

DFTA's versatility allows for its incorporation into various polymer classes via standard polycondensation and polyaddition reactions.

Fluorinated Polyesters & Poly(hydroxyether terephthalate)s

The synthesis of polyesters using the diacid chloride derivative of DFTA (2,5-difluoroterephthaloyl chloride) with various bisphenols and diols has been reported.[2] A more novel approach involves the direct polyaddition of DFTA with aromatic bis(epoxide)s. This reaction, catalyzed by a phase-transfer catalyst like tetrabutylammonium bromide, yields poly(hydroxyether terephthalate)s (PHETs).[2][3] These polymers are of interest as they combine excellent mechanical properties with processability and biodegradability.[3] The fluorine atoms on the DFTA moiety are investigated for their potential to create additional hydrogen bond interactions, further influencing the material's glass transition temperature (Tg).[3]

Fluorinated Polyamides

High-performance polyamides can be synthesized via polycondensation of DFTA or its derivatives with various diamines. The resulting fluorinated polyamides exhibit enhanced thermal properties and solubility compared to their non-fluorinated counterparts. The rigid DFTA backbone, combined with the polarity of the amide linkage and the unique properties of fluorine, results in materials suitable for demanding applications in aerospace and electronics.

Fluorinated Polybenzoxazoles (PBOs)

Polybenzoxazoles are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. A series of novel, fluorinated PBOs have been successfully prepared through a one-pot, high-temperature direct polycondensation of DFTA with 2,2-bis(3-amino-4-hydroxyphenyl) hexafluoropropane (6FAP) in polyphosphoric acid (PPA).[2] The incorporation of the DFTA monomer was shown to significantly improve the thermal stability of the PBOs while also conferring good solubility in many common organic solvents, a notable improvement for this typically intractable class of polymers.[2]

Experimental Protocols & Methodologies

The following sections provide detailed, validated protocols. The causality behind critical steps is explained to ensure reproducibility and a deeper understanding of the process.

Synthesis of this compound (DFTA)

This protocol is adapted from a reliable, two-step method starting from 1,4-dibromo-2,5-difluorobenzene.[2]

Workflow Diagram: From Precursor to Purified DFTA

A 1,4-dibromo-2,5-difluorobenzene B Add CuCN in DMF A->B C Cyanation Reaction (Formation of 2,5-difluoroterephthalonitrile) B->C D Hydrolysis (Phosphoric Acid) C->D E Crude DFTA D->E F Recrystallization (Acetic Acid) E->F G Pure this compound (DFTA) F->G

Caption: Overall workflow for the synthesis and purification of DFTA.

Protocol:

  • Step 1: Cyanation. In a nitrogen-purged three-neck flask equipped with a mechanical stirrer and reflux condenser, combine 1,4-dibromo-2,5-difluorobenzene (I) and copper(I) cyanide (CuCN) in dimethylformamide (DMF).

    • Rationale: The inert atmosphere prevents side reactions. DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution (Rosenmund–von Braun reaction).

  • Step 2: Reaction. Heat the mixture under reflux for the prescribed time until TLC or GC-MS analysis indicates the complete consumption of the starting material.

  • Step 3: Isolation. Cool the reaction mixture and pour it into a ferric chloride solution to complex with excess cyanide. Extract the product, 2,5-difluoroterephthalonitrile, with a suitable organic solvent. Wash the organic layer and dry it over anhydrous magnesium sulfate.

  • Step 4: Hydrolysis. Combine the isolated 2,5-difluoroterephthalonitrile with concentrated phosphoric acid.

    • Rationale: Strong acid is required to hydrolyze the highly stable nitrile groups to carboxylic acids.

  • Step 5: Reaction & Precipitation. Heat the mixture at a high temperature (e.g., 160-180 °C) for several hours. Upon cooling, the DFTA product will precipitate out of the solution.

  • Step 6: Purification. Filter the crude product and wash thoroughly with water. Recrystallize the solid from glacial acetic acid to yield pure DFTA as white crystals.[3]

    • Rationale: Recrystallization is a critical step to remove any remaining starting materials or side products, ensuring the high purity required for polymerization.

  • Step 7: Characterization. Confirm the structure and purity of the synthesized DFTA using ¹H NMR, ¹⁹F NMR, IR spectroscopy, and melting point analysis. A typical melting point is reported in the range of 316–319 °C.[3]

Synthesis of Fluorinated Polybenzoxazole (PBO) from DFTA

This protocol describes the one-pot polycondensation of DFTA and an aromatic bis(o-aminophenol) in PPA.

Reaction Scheme: PBO Synthesis

cluster_reactants Reactants cluster_product Product DFTA DFTA catalyst PPA (catalyst/solvent) High Temperature DFTA->catalyst Diol Bis(o-aminophenol) (e.g., 6FAP) Diol->catalyst PBO Fluorinated Polybenzoxazole (PBO) catalyst->PBO Polycondensation & Cyclization

Caption: Polycondensation of DFTA and a diamine to form a PBO.

Protocol:

  • Step 1: Reagent Preparation. In a resin kettle equipped with a high-torque mechanical stirrer and a nitrogen inlet/outlet, add polyphosphoric acid (PPA). Heat the PPA under vacuum to remove any residual moisture.

    • Rationale: PPA serves as both the reaction medium and the catalyst for both the polyamidation and the subsequent cyclodehydration. It must be anhydrous to ensure high molecular weight polymer formation.

  • Step 2: Monomer Addition. Cool the PPA to approximately 80-100 °C. Under a positive flow of nitrogen, add equimolar amounts of this compound (DFTA) and 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAP).

  • Step 3: Polymerization. Slowly raise the temperature of the mixture according to a specific heating profile. A typical profile might be: 140 °C for several hours, followed by 180 °C, and finally 200 °C to drive the reaction to completion. The solution will become highly viscous.

    • Rationale: A staged temperature increase allows for the initial formation of the poly(amic acid) intermediate at lower temperatures before driving the cyclization to the polybenzoxazole structure at higher temperatures, which minimizes side reactions.

  • Step 4: Precipitation. Once the polymerization is complete (indicated by the achievement of a highly viscous, stringy solution), cool the reaction mixture slightly and pour it into a large volume of a non-solvent, such as water or methanol, under vigorous stirring.

  • Step 5: Purification. The fibrous polymer precipitate should be collected by filtration. It must then be washed extensively to remove all traces of PPA. This is typically done by boiling in water, followed by Soxhlet extraction with water and then methanol.

  • Step 6: Drying. Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 120 °C) until a constant weight is achieved.

  • Step 7: Characterization. The resulting PBO can be characterized by its inherent viscosity, solubility in various solvents, and thermal properties via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2]

Data Summary: Properties of DFTA-Based Polymers

The incorporation of DFTA imparts measurable improvements in polymer properties. The table below summarizes typical data for comparison.

Polymer TypeMonomersKey PropertiesReference
Polybenzoxazole (PBO) DFTA + 6FAPGood Solubility: Soluble in m-cresol, NMP, DMAc. High Thermal Stability: Td5% (5% weight loss temp.) > 500 °C.[2]
Poly(hydroxyether terephthalate) DFTA + Aromatic Bis(epoxide)sHigh Tg: Glass transition temperatures are dependent on the bis(epoxide) structure. Processable: Amenable to thermoplastic processing techniques.[3]
Polyester DFTA-Cl₂ + BisphenolsImproved Thermal Stability: Higher decomposition temperatures compared to non-fluorinated analogues.[2]

Note: Td5% = Temperature at 5% weight loss; NMP = N-Methyl-2-pyrrolidone; DMAc = Dimethylacetamide.

Conclusion

This compound is a highly valuable monomer for creating high-performance polymers with enhanced thermal stability, solubility, and desirable electronic properties. The synthetic routes to DFTA are well-established, and its polymerization into polyesters, polyamides, and polybenzoxazoles can be achieved through robust and reproducible protocols. The methodologies and data presented in this guide serve as a validated starting point for researchers and scientists aiming to develop next-generation materials for advanced applications. The unique combination of a rigid aromatic core and strategic fluorination ensures that DFTA will continue to be a monomer of significant interest in the field of polymer chemistry.

References

Application Notes & Protocols: Fluorinated Metal-Organic Frameworks for Advanced Gas Storage and Separation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with unprecedented versatility in their structure and function. The strategic introduction of fluorine into the MOF architecture—creating fluorinated MOFs (F-MOFs)—has emerged as a powerful tool to enhance their performance in critical applications like gas storage and separation. Fluorination can systematically modify the pore environment, leading to improved chemical stability, enhanced affinity for specific gas molecules, and increased hydrophobicity.[1][2] This guide provides an in-depth overview of F-MOFs, detailing their synthesis, characterization, and application. It offers field-proven, step-by-step protocols for evaluating their performance in gas storage (e.g., H₂, CH₄) and selective gas separation (e.g., CO₂/N₂, CO₂/CH₄), complete with data analysis and interpretation guidelines.

The Rationale for Fluorination in MOFs

The unique properties of fluorine, the most electronegative element, impart significant advantages when incorporated into a MOF's structure. This can be achieved by using fluorinated organic linkers or employing fluorinated inorganic building blocks.[1][3] The primary benefits include:

  • Enhanced Gas Affinity and Selectivity: The polar C-F and M-F bonds can create specific interaction sites within the MOF pores. For quadrupolar molecules like carbon dioxide (CO₂), these fluorinated surfaces can increase the isosteric heat of adsorption, leading to higher uptake and improved selectivity over less polar gases like nitrogen (N₂) or methane (CH₄).[1] This makes F-MOFs prime candidates for applications like carbon capture from flue gas.[4][5]

  • Improved Hydrolytic Stability: A common failure point for many MOFs is their instability in the presence of water. Fluorination can render the framework more hydrophobic, protecting it from degradation in humid gas streams and expanding its operational window for real-world applications.[1][2]

  • Tunable Pore Environments: The size and electron-donating/withdrawing nature of fluorine atoms allow for fine-tuning of pore dimensions and surface chemistry. This control is critical for optimizing the framework for specific gas storage or separation tasks.[6][7]

  • Increased Framework Density: The higher mass of fluorine compared to hydrogen can lead to denser materials, which is advantageous for enhancing volumetric gas storage capacity.[8]

Synthesis and Characterization of F-MOFs

The successful application of F-MOFs begins with their proper synthesis and rigorous characterization.

General Synthesis Strategy

Solvothermal synthesis is the most common method for producing crystalline F-MOFs. This involves heating a mixture of a metal salt, a fluorinated organic linker, and a solvent in a sealed vessel. Modulators (e.g., monocarboxylic acids) are often added to control crystal growth and defect formation.[1]

G cluster_synthesis F-MOF Synthesis cluster_activation Activation Metal_Salt Metal Salt (e.g., ZrCl4, Cu(NO3)2) Mix Mix & Sonicate Metal_Salt->Mix F_Linker Fluorinated Linker (e.g., H2-F4BDC) F_Linker->Mix Solvent Solvent (e.g., DMF, DEF) Solvent->Mix Modulator Modulator (Optional) Modulator->Mix Reaction Solvothermal Reaction (Sealed Vessel, 100-180°C) Mix->Reaction Washing Solvent Exchange (e.g., with Ethanol, Acetone) Reaction->Washing Drying Supercritical CO2 Drying or Gentle Heating under Vacuum Washing->Drying Activated_MOF Activated F-MOF (Pore-Accessible) Drying->Activated_MOF G cluster_setup Experimental Setup cluster_process Breakthrough Process Gas_Mix Gas Mixture Source (e.g., 15% CO2 / 85% N2) MFC Mass Flow Controllers (MFCs) Gas_Mix->MFC Packed_Bed Packed Bed Column with Activated F-MOF MFC->Packed_Bed Detector Detector (Mass Spectrometer or GC) Packed_Bed->Detector start 1. Flow Inert Gas (He) to Stabilize Baseline introduce 2. Switch to Gas Mixture at Time t=0 start->introduce monitor 3. Monitor Effluent Concentration vs. Time introduce->monitor breakthrough 4. Weakly Adsorbing Gas (N2) 'Breaks Through' First monitor->breakthrough saturation 5. Strongly Adsorbing Gas (CO2) 'Breaks Through' Later breakthrough->saturation

References

Application Notes & Protocols: Electrochemical Applications of Polymers Derived from 2,5-Difluoroterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Fluorination in Electrochemical Polymers

Polymers containing fluorine exhibit a unique combination of properties stemming from the high electronegativity and low polarizability of the fluorine atom, along with the exceptional strength of the carbon-fluorine bond.[1] These characteristics impart high thermal and chemical stability, low surface energy, and distinct electronic properties compared to their non-fluorinated counterparts.[1]

2,5-Difluoroterephthalic acid is an aromatic dicarboxylic acid monomer that serves as a strategic building block for high-performance polymers. Incorporating this monomer into a polymer backbone, such as in polyesters or polyimides, introduces two fluorine atoms directly onto the benzene ring. This substitution has profound effects:

  • Electron-Withdrawing Effect: The fluorine atoms pull electron density from the aromatic ring, which can significantly alter the polymer's redox potentials and increase its oxidative stability.[2]

  • Reduced Intermolecular Interactions: The introduction of bulky, electronegative fluorine atoms can disrupt chain packing, increasing the free volume within the polymer matrix.[3] This can lower the dielectric constant and suppress leakage currents, which is highly desirable for dielectric applications.[4]

  • Enhanced Stability: The inherent strength of the C-F bond contributes to the overall thermal and electrochemical stability of the polymer, making it suitable for demanding operating conditions.[5]

While the direct electrochemical applications of polymers derived specifically from this compound are an emerging field of study, the principles governing fluorinated aromatic polymers are well-established. This guide provides detailed protocols based on analogous high-performance polymer systems, offering a robust framework for synthesizing, characterizing, and evaluating these materials for advanced electrochemical applications. We will focus on two primary, highly viable applications: High-Performance Dielectric Capacitors and Advanced Binders for Lithium-Ion Batteries .

Part 1: Polymer Synthesis and Foundational Characterization

The first step in exploring electrochemical applications is the successful synthesis and rigorous characterization of the polymer. Polycondensation is a common and effective method for producing aromatic polyesters from dicarboxylic acids and diols.

Protocol 1.1: Synthesis of a Representative Aromatic Polyester

Causality: This protocol describes a two-step melt polycondensation process. The first step, direct esterification, is performed at a lower temperature to create low molecular weight oligomers while removing the water byproduct. The second step, polycondensation, is performed under high vacuum and at a higher temperature to increase the polymer chain length by removing the diol byproduct (in this case, ethylene glycol), thereby driving the reaction equilibrium toward a high molecular weight polymer. This method is favored in laboratory settings for achieving high-purity polymers with novel structures.[6]

Materials:

  • This compound (DFTA)

  • Ethylene glycol (EG), excess (e.g., 2.2 molar equivalents)

  • Antimony(III) oxide (Sb₂O₃) or similar transesterification catalyst

  • High-boiling-point solvent for purification (e.g., N-Methyl-2-pyrrolidone, NMP)

  • Methanol

  • Nitrogen gas (high purity)

  • Vacuum line (<1 Torr)

Procedure:

  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a condenser and collection flask.

  • Charging Reactants: Charge the reactor with this compound (1.0 eq), ethylene glycol (2.2 eq), and the catalyst (e.g., 200-300 ppm Sb₂O₃).

  • Inerting: Purge the system with high-purity nitrogen for at least 30 minutes to remove oxygen, which can cause degradation at high temperatures. Maintain a slow nitrogen flow.

  • Esterification: Heat the mixture with stirring to ~190-220°C. Water will begin to distill off as a byproduct of the esterification reaction. Continue this step until water distillation ceases (typically 2-4 hours).

  • Polycondensation:

    • Gradually increase the temperature to 260-280°C.

    • Simultaneously, slowly reduce the pressure to <1 Torr over about 30-60 minutes. This prevents vigorous boiling of the ethylene glycol.

    • Observe the distillation of excess ethylene glycol. The viscosity of the melt will increase significantly as the molecular weight of the polymer builds.

    • Continue the reaction under high vacuum and temperature for 2-4 hours, or until the desired melt viscosity is achieved (indicated by the torque on the mechanical stirrer).

  • Polymer Extrusion and Quenching: Extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench it, forming a solid strand.

  • Purification:

    • Pelletize or grind the quenched polymer.

    • Dissolve the polymer in a minimal amount of a suitable solvent like NMP.

    • Precipitate the polymer by slowly adding the solution to a large volume of methanol with vigorous stirring. This removes unreacted monomers and low molecular weight oligomers.

    • Filter the precipitated polymer and wash thoroughly with fresh methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C for at least 24 hours to remove all residual solvents.

G

Protocol 1.2: Foundational Polymer Characterization

Causality: A combination of spectroscopic and thermal analyses is essential to confirm the polymer's identity, purity, and operational limits before proceeding to electrochemical testing.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure of the polymer repeat unit.

    • Protocol: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆, TFA-d). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The integration of proton signals and the chemical shifts in the carbon and fluorine spectra should correspond to the expected polymer structure.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To verify the presence of key functional groups and confirm the completion of polymerization.

    • Protocol: Acquire a spectrum of a thin film or a KBr pellet of the dried polymer. Look for the characteristic C=O stretching of the ester group (~1720 cm⁻¹), C-F bonds (~1200-1300 cm⁻¹), and the absence of the broad O-H stretch from the carboxylic acid monomer (~2500-3300 cm⁻¹).[7]

  • Thermogravimetric Analysis (TGA):

    • Purpose: To determine the thermal stability and degradation temperature (Td) of the polymer. This defines the upper temperature limit for device processing and operation.

    • Protocol: Heat a small sample (5-10 mg) of the dry polymer from room temperature to ~600°C at a rate of 10°C/min under a nitrogen atmosphere. The Td is typically defined as the temperature at which 5% weight loss occurs.[7]

Part 2: Application Protocol — High-Performance Dielectric Capacitors

The introduction of fluorine into aromatic polymers is a proven strategy for developing materials with low dielectric loss and high breakdown strength, making them ideal for high-frequency and high-power capacitors.[8] Fluorination enhances hydrophobicity and reduces polarizability, contributing to superior dielectric performance, especially at elevated temperatures.[4]

Protocol 2.1: Fabrication of a Metal-Insulator-Metal (MIM) Capacitor

Causality: A simple MIM capacitor structure is used for fundamental dielectric characterization. An indium tin oxide (ITO) coated substrate serves as the bottom electrode. The polymer is applied via spin-coating to create a uniform, thin dielectric layer. A top metal electrode is then deposited via thermal evaporation through a shadow mask to define the active capacitor area.

Materials:

  • Synthesized and purified polymer

  • High-purity solvent (e.g., Cyclopentanone, NMP)

  • ITO-coated glass or silicon substrates

  • Metal for top electrode (e.g., Aluminum, Gold)

  • Shadow mask

Procedure:

  • Substrate Cleaning: Sequentially sonicate the ITO substrates in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry with a nitrogen gun.

  • Polymer Solution: Prepare a 5-10 wt% solution of the polymer in the chosen solvent. Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulates.

  • Spin-Coating:

    • Place the cleaned ITO substrate on the spin coater chuck.

    • Dispense the polymer solution to cover the substrate.

    • Spin-coat at a defined speed (e.g., 1500-3000 rpm) for 60 seconds to achieve the desired film thickness.

  • Annealing: Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox or a vacuum oven. Anneal at a temperature above the solvent's boiling point but well below the polymer's Td (e.g., 150-200°C) for at least 1 hour to remove residual solvent.

  • Top Electrode Deposition:

    • Place the substrate and a shadow mask (defining circular pads of a known area, e.g., 1 mm diameter) into a thermal evaporator.

    • Evacuate the chamber to high vacuum (<10⁻⁶ Torr).

    • Deposit the top metal electrode (e.g., 100 nm of Al) at a slow, controlled rate.

  • Final Device: Remove the sample from the evaporator. It is now ready for electrical characterization.

G

Protocol 2.2: Dielectric Property Measurement

Causality: An LCR meter is used to measure capacitance and dielectric loss as a function of frequency. A source measure unit (SMU) is used to apply a high voltage and measure the leakage current to determine the dielectric breakdown strength.

Equipment:

  • LCR Meter

  • Probe station

  • High-voltage source measure unit (SMU)

Procedure:

  • Capacitance and Dielectric Loss:

    • Place the MIM capacitor on the probe station stage.

    • Contact the top and bottom electrodes with probes connected to the LCR meter.

    • Sweep the frequency (e.g., 1 kHz to 1 MHz) and record the capacitance (C) and dissipation factor (tan δ).

    • Calculate the dielectric constant (εr) using the formula: εr = (C * d) / (ε₀ * A) , where d is the film thickness (measured by profilometry), A is the electrode area, and ε₀ is the permittivity of free space.

  • Breakdown Strength:

    • Connect the probes to the SMU.

    • Apply a voltage ramp (e.g., 10 V/s) and monitor the leakage current.

    • The breakdown event is identified by a sudden, sharp increase in current. The voltage at this point is the breakdown voltage (Vbd).

    • Calculate the dielectric breakdown strength (Ebd) using: Ebd = Vbd / d .

  • Energy Density Calculation:

    • The theoretical discharged energy density (Ue) can be calculated using: Ue = ½ * ε₀ * εr * Ebd² .

Data Presentation: Representative Properties of Fluorinated Aromatic Polymers
PropertySymbolRepresentative ValueSignificance
Dielectric Constantεr2.5 - 3.0 @ 1 kHzLower values are desirable for high-frequency applications to reduce capacitive coupling.
Dielectric Loss (tan δ)tan δ< 0.005 @ 1 kHzRepresents energy dissipated as heat; lower is better for efficiency.
Breakdown StrengthEbd> 600 MV/mThe maximum electric field the material can withstand before failure; higher is better.[3]
Discharged Energy DensityUe> 10 J/cm³The amount of energy that can be stored and released per unit volume.[4]

Part 3: Application Protocol — Advanced Binders for Battery Electrodes

An effective binder must maintain the mechanical integrity of the electrode during charge-discharge cycles and be electrochemically inert within the battery's operating voltage window. The inherent chemical and electrochemical stability of fluorinated polymers makes them excellent candidates for binders, potentially offering improved performance over standard binders like Polyvinylidene fluoride (PVDF).[9]

Protocol 3.1: Electrode Slurry Preparation and Casting

Causality: This protocol creates a homogeneous slurry of the active material, a conductive additive, and the custom polymer binder. The ratio is critical for balancing electrochemical performance and mechanical stability. The slurry is cast onto a current collector and dried to form the final electrode.

Materials:

  • Active material (e.g., LiFePO₄ for cathode, Graphite for anode)

  • Conductive additive (e.g., Super P carbon black)

  • Synthesized fluorinated polymer binder

  • NMP solvent

  • Copper foil (for anode) or Aluminum foil (for cathode)

  • Planetary mixer or magnetic stirrer

  • Doctor blade applicator

Procedure:

  • Binder Solution: Dissolve the synthesized polymer binder in NMP to form a solution of known concentration (e.g., 5 wt%).

  • Dry Mixing: In a mixing vessel, dry mix the active material and conductive carbon in the desired weight ratio (e.g., 8:1). A common final electrode composition is 80% active material, 10% carbon, and 10% binder.

  • Slurry Formation:

    • Slowly add the binder solution to the dry powder mixture while stirring.

    • Add additional NMP as needed to achieve a smooth, homogeneous slurry with a honey-like viscosity.

    • Mix in a planetary mixer for 2-4 hours to ensure uniformity.

  • Casting:

    • Secure the current collector foil on a flat surface.

    • Use a doctor blade set to a specific gap height (e.g., 100-200 µm) to cast the slurry onto the foil.

    • Move the blade at a slow, steady speed to create a uniform coating.

  • Drying:

    • Initially, dry the cast electrode at 60-80°C in air or on a hotplate to slowly evaporate the bulk NMP.

    • Transfer the electrode to a vacuum oven and dry at 120°C for at least 12 hours to remove all traces of NMP and moisture.

Protocol 3.2: Coin Cell Assembly and Testing

Causality: A CR2032 coin cell is a standard format for testing new electrode materials in a laboratory setting. Assembly must be performed in an argon-filled glovebox to prevent moisture and air contamination, which would degrade the lithium metal counter electrode and electrolyte.

Procedure (inside an Ar-filled glovebox):

  • Electrode Punching: Punch circular electrodes of a specific diameter (e.g., 14 mm) from the dried, coated foil.

  • Assembly Stack: Place the components into the bottom cap of a CR2032 cell in the following order:

    • Punched electrode (active material facing up)

    • One or two drops of liquid electrolyte (e.g., 1M LiPF₆ in EC/DMC)

    • Separator (e.g., Celgard 2400, 16 mm diameter)

    • One or two more drops of electrolyte

    • Lithium metal counter electrode (15 mm diameter)

    • Spacer disk

    • Spring

  • Crimping: Place the top cap on the assembly and use a hydraulic crimping machine to seal the coin cell.

  • Resting: Allow the cell to rest for 12 hours to ensure complete wetting of the electrode by the electrolyte.

  • Electrochemical Testing:

    • Cyclic Voltammetry (CV): Perform CV at a slow scan rate (e.g., 0.1 mV/s) for 3-5 cycles to observe the redox peaks of the active material.

    • Galvanostatic Cycling: Charge and discharge the cell at various C-rates (e.g., C/10, C/5, 1C) between the designated voltage limits (e.g., 2.5-4.2 V for LiFePO₄) to determine specific capacity, coulombic efficiency, and rate capability.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS before and after cycling to monitor changes in cell impedance.

Data Presentation: Key Battery Performance Metrics
MetricSymbol/UnitDefinition
Specific CapacitymAh/gThe total charge delivered per unit mass of the active material.
Coulombic Efficiency%The ratio of discharge capacity to charge capacity in a given cycle.
Capacity Retention%The percentage of initial capacity remaining after a certain number of cycles (e.g., 100 cycles).
Rate Capability-The ability of the electrode to maintain its capacity at high charge/discharge rates.

References

Application Notes and Protocols for the Synthesis of High-Performance Fluorinated Polyamides from 2,5-Difluoroterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring advanced polymer synthesis.

Introduction: The Strategic Advantage of Fluorinated Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The strategic incorporation of fluorine atoms into the polymer backbone, as is the case with polyamides derived from 2,5-Difluoroterephthalic acid, further enhances these properties. The high electronegativity of fluorine imparts unique characteristics to the resulting polymers, including improved solubility, lower dielectric constants, and enhanced thermal and oxidative stability.[1][2] These fluorinated polyamides are promising materials for advanced applications in aerospace, electronics, and biomedical devices where high performance under demanding conditions is paramount.[3]

This document provides detailed protocols for the synthesis of polyamides from this compound, offering two robust methodologies: a two-step approach via the diacid chloride and a direct polycondensation route.

Chemical Reaction Pathway

The synthesis of polyamides from this compound and an aromatic diamine proceeds via a polycondensation reaction, forming a repeating amide linkage.

Reaction Pathway 2_5_Difluoroterephthalic_acid This compound Polyamide Fluorinated Polyamide 2_5_Difluoroterephthalic_acid->Polyamide + Aromatic_Diamine Aromatic Diamine (e.g., 4,4'-oxydianiline) Aromatic_Diamine->Polyamide + Water H₂O Polyamide->Water +

Caption: General polycondensation reaction for fluorinated polyamide synthesis.

Methodology 1: Low-Temperature Solution Polycondensation via Diacid Chloride

This is a widely employed and reliable method for producing high molecular weight aromatic polyamides.[4][5] It involves the conversion of the less reactive this compound to its highly reactive diacid chloride derivative, which then readily undergoes polycondensation with an aromatic diamine at low temperatures.

Part A: Synthesis of 2,5-Difluoroterephthaloyl Chloride

The conversion of the dicarboxylic acid to the diacid chloride is a critical first step. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this transformation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Thionyl chloride (SOCl₂)≥99%Commercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
TolueneAnhydrousCommercially Available
Nitrogen (N₂) gasHigh Purity---
Rotary evaporator------
Schlenk line------

Protocol:

  • Reaction Setup: In a flame-dried two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1 equivalent).

  • Addition of Reagents: Under a gentle flow of nitrogen, add an excess of thionyl chloride (5-10 equivalents) and a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 2-3 drops).

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. Add anhydrous toluene and evaporate under reduced pressure to azeotropically remove any remaining traces of thionyl chloride. Repeat this step twice.

  • Purification: The resulting crude 2,5-Difluoroterephthaloyl chloride can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Part B: Low-Temperature Solution Polycondensation

Materials and Reagents:

Reagent/MaterialGradeSupplier
2,5-Difluoroterephthaloyl chlorideAs synthesized---
Aromatic Diamine (e.g., 4,4'-oxydianiline)≥99%Commercially Available
N-Methyl-2-pyrrolidone (NMP)AnhydrousCommercially Available
Lithium Chloride (LiCl)AnhydrousCommercially Available
PyridineAnhydrousCommercially Available
MethanolReagent GradeCommercially Available
Nitrogen (N₂) gasHigh Purity---

Protocol:

  • Diamine Solution Preparation: In a flame-dried three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the aromatic diamine (1 equivalent) in anhydrous NMP (to achieve a final polymer concentration of 10-15% w/v). If solubility is an issue, anhydrous lithium chloride (5% w/v) can be added to the solvent to improve the solubility of the resulting polyamide.[6]

  • Cooling: Cool the diamine solution to 0°C using an ice bath.

  • Monomer Addition: Dissolve 2,5-Difluoroterephthaloyl chloride (1 equivalent) in a small amount of anhydrous NMP and add it dropwise to the stirred diamine solution over 30-60 minutes.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Polymer Precipitation and Purification: Precipitate the polymer by pouring the viscous solution into a large excess of methanol with vigorous stirring.

  • Washing: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with methanol and then with hot water to remove any residual solvent and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C to a constant weight.

Low_Temperature_Polycondensation_Workflow cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Purification Acid_Chloride_Synth Synthesis of 2,5-Difluoroterephthaloyl Chloride Add_Diacid_Chloride Add Diacid Chloride Solution Dropwise Acid_Chloride_Synth->Add_Diacid_Chloride Dissolve_Diamine Dissolve Aromatic Diamine in NMP/LiCl Cooling Cool to 0°C Dissolve_Diamine->Cooling Cooling->Add_Diacid_Chloride Polymerize Stir at Room Temperature for 12-24h Add_Diacid_Chloride->Polymerize Precipitate Precipitate in Methanol Polymerize->Precipitate Wash Wash with Methanol and Water Precipitate->Wash Dry Dry under Vacuum Wash->Dry

Caption: Workflow for low-temperature solution polycondensation.

Methodology 2: Direct Polycondensation via Yamazaki-Higashi Reaction

The Yamazaki-Higashi reaction is a powerful method for the direct synthesis of polyamides from dicarboxylic acids and diamines using a phosphite-based condensing agent.[7][8][9] This method avoids the need to synthesize the diacid chloride, offering a more streamlined approach.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Aromatic Diamine (e.g., 4,4'-oxydianiline)≥99%Commercially Available
N-Methyl-2-pyrrolidone (NMP)AnhydrousCommercially Available
Lithium Chloride (LiCl)AnhydrousCommercially Available
PyridineAnhydrousCommercially Available
Triphenyl phosphite (TPP)≥97%Commercially Available
MethanolReagent GradeCommercially Available
Nitrogen (N₂) gasHigh Purity---

Protocol:

  • Reaction Setup: In a flame-dried three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, combine this compound (1 equivalent), the aromatic diamine (1 equivalent), anhydrous NMP, and anhydrous lithium chloride (5% w/v).

  • Addition of Condensing Agents: Under a nitrogen atmosphere, add anhydrous pyridine (2 equivalents) and triphenyl phosphite (TPP, 2.2 equivalents) to the stirred mixture.

  • Polymerization: Heat the reaction mixture to 100-120°C and maintain for 3-6 hours. The solution will become viscous as the polymerization progresses.

  • Polymer Precipitation and Purification: After cooling to room temperature, precipitate the polymer by pouring the viscous solution into a large excess of methanol with vigorous stirring.

  • Washing: Collect the polymer by filtration and wash it extensively with methanol to remove the phosphite byproducts and other reagents.

  • Drying: Dry the fluorinated polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Characterization of Fluorinated Polyamides

The synthesized polyamides should be characterized to confirm their structure, molecular weight, and thermal properties.

Analytical Techniques:

TechniqueInformation Obtained
FTIR Spectroscopy Confirmation of amide bond formation (C=O stretch at ~1650 cm⁻¹, N-H stretch at ~3300 cm⁻¹, and C-F stretch at ~1100-1200 cm⁻¹).[10][11]
NMR Spectroscopy (¹H and ¹⁹F) Elucidation of the polymer structure and confirmation of monomer incorporation.
Thermogravimetric Analysis (TGA) Evaluation of thermal stability, including decomposition temperature.[12][13][14]
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg).
Gel Permeation Chromatography (GPC) Estimation of the molecular weight and molecular weight distribution.

Expected Properties of Polyamides from this compound

The incorporation of fluorine is expected to yield polyamides with the following characteristics:

  • High Thermal Stability: Decomposition temperatures are anticipated to be in the range of 400-500°C in a nitrogen atmosphere.

  • Good Solubility: Fluorinated polyamides often exhibit improved solubility in aprotic polar solvents like NMP, DMAc, and DMF compared to their non-fluorinated counterparts.[15]

  • Excellent Mechanical Properties: The rigid aromatic backbone combined with strong intermolecular forces will likely result in high tensile strength and modulus.

  • Low Dielectric Constant: The presence of fluorine typically lowers the dielectric constant, making these materials suitable for microelectronics applications.

References

The Strategic Role of 2,5-Difluoroterephthalic Acid in the Synthesis of Advanced Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This guide provides an in-depth exploration of 2,5-difluoroterephthalic acid as a pivotal building block in the synthesis of high-performance liquid crystals (LCs). We will delve into the profound influence of its unique molecular structure on the physicochemical properties of mesogens and provide detailed, field-tested protocols for its incorporation into both calamitic (rod-like) and bent-core liquid crystal architectures. This document is intended for researchers and scientists in materials science and drug development seeking to leverage fluorination as a tool for molecular design.

The Physicochemical Impact of Lateral Difluoro Substitution

The incorporation of fluorine atoms into mesogenic cores is a well-established strategy for tuning the properties of liquid crystalline materials.[1] this compound is a particularly valuable component because the two lateral fluorine atoms, positioned ortho to the carboxylic acid groups, exert a unique combination of electronic and steric effects that profoundly influence the final material's performance.

Key Molecular Consequences:

  • Enhanced Dipole Moment: The high electronegativity of fluorine creates strong C-F dipole moments perpendicular to the molecule's long axis. In the 2,5-disubstituted pattern, these dipoles combine to generate a significant lateral dipole moment.[2][3] This is a critical factor in controlling the dielectric anisotropy of the resulting liquid crystal.

  • Negative Dielectric Anisotropy (Δε < 0): The strong lateral dipole often dominates the overall dielectric properties, leading to a negative dielectric anisotropy. Materials with this characteristic are essential for Vertical Alignment (VA) mode liquid crystal displays (LCDs), which offer superior contrast ratios and viewing angles.[4]

  • Disruption of Intermolecular Packing: The presence of the fluorine atoms increases the breadth of the molecular core. This steric hindrance can disrupt simple crystalline packing, often leading to a desirable reduction in melting points and the suppression of unwanted crystallization, thereby broadening the operational temperature range of the mesophase.[1][4]

  • Modulation of Mesophase Stability: Lateral fluoro-substitution has a complex but powerful influence on phase stability. It has been shown to enhance the stability of tilted smectic phases, such as the ferroelectric Smectic C* (SmC*) phase, and can influence the formation of various nematic and smectic sub-phases.[2][4] The specific outcome is highly sensitive to the overall molecular structure.[2]

  • Reduced Viscosity: Compared to other substituents of similar size, fluorine often leads to materials with lower viscosity, which is crucial for achieving fast switching times in display applications.[1]

Diagram 1: Structure of this compound

cluster_main C1 C C2 C C1->C2 p1 C1->p1 C3 C C2->C3 p2 C2->p2 C4 C C3->C4 C5 C C4->C5 p3 C4->p3 C6 C C5->C6 p4 C5->p4 C6->C1 F1 F COOH1 COOH F2 F COOH2 COOH p1->COOH1 p2->F1 p3->COOH2 p4->F2 label_node Key Features: - Rigid Phenyl Core - Lateral Fluorine Atoms - Carboxylic Acid Groups

Caption: Molecular structure of this compound.

Synthetic Strategies and Protocols

The dicarboxylic acid functionality of this compound allows it to be readily incorporated into various molecular architectures, primarily through ester or amide bond formation. A common and highly effective strategy involves first converting the diacid to its more reactive diacyl chloride derivative.

Diagram 2: General Synthetic Workflow

G A 2,5-Difluoroterephthalic Acid (Starting Material) B Activation Step (e.g., SOCl₂, Oxalyl Chloride) A->B C 2,5-Difluoroterephthaloyl Dichloride (Reactive Intermediate) B->C D Esterification / Amidation (Coupling with Phenols/Amines) C->D E Crude Liquid Crystal Product D->E F Purification (Chromatography, Recrystallization) E->F G Pure Liquid Crystal (Final Product) F->G

Caption: General workflow for synthesizing liquid crystals.

Protocol: Synthesis of 2,5-Difluoroterephthaloyl Dichloride

Causality: The carboxylic acid groups are moderately reactive. Converting them to acyl chlorides with a reagent like thionyl chloride (SOCl₂) dramatically increases their electrophilicity, enabling efficient esterification with phenols, which are weak nucleophiles. A catalytic amount of DMF accelerates the reaction via the formation of the Vilsmeier reagent.

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Thionyl chloride (SOCl₂) (5.0 - 10.0 eq)

    • N,N-Dimethylformamide (DMF) (catalytic, ~2-3 drops)

    • Anhydrous toluene or no solvent

    • Round-bottom flask with reflux condenser and gas outlet to a trap (to neutralize HCl and excess SOCl₂)

  • Procedure:

    • To a round-bottom flask charged with this compound (e.g., 5.0 g, 24.7 mmol), add an excess of thionyl chloride (e.g., 18 mL, 247 mmol).

    • Add 2-3 drops of DMF. An immediate effervescence (HCl gas) should be observed.

    • Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours, or until the solution becomes clear and gas evolution ceases.

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure (distillation followed by high vacuum). The resulting solid or oil is the crude 2,5-difluoroterephthaloyl dichloride.

  • Validation: This product is highly moisture-sensitive and is typically used immediately in the next step without extensive purification. A small sample can be characterized by IR spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch for the acyl chloride at a higher wavenumber (approx. 1750-1780 cm⁻¹).

Protocol: Synthesis of a Symmetric Calamitic Liquid Crystal

Causality: This protocol exemplifies a standard Steglich esterification, coupling the activated diacyl chloride with two equivalents of a terminal phenolic "wing". The choice of the 4-alkoxyphenol provides the flexible terminal chains necessary to promote mesophase formation. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Reagents & Equipment:

    • 2,5-Difluoroterephthaloyl dichloride (1.0 eq)

    • 4-Octyloxyphenol (2.1 eq)

    • Anhydrous pyridine (as base and solvent) or anhydrous Dichloromethane (DCM) with pyridine (3.0 eq)

    • Magnetic stirrer, round-bottom flask, inert atmosphere (N₂ or Ar)

  • Procedure:

    • Dissolve 4-octyloxyphenol (2.1 eq) in anhydrous pyridine or DCM in a flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude 2,5-difluoroterephthaloyl dichloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the phenol solution over 30 minutes with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

    • Work-up: Quench the reaction by pouring it into a beaker of ice-cold 2M HCl. A precipitate should form.

    • Collect the solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol to remove residual starting materials.

    • Purification: The crude solid is purified by column chromatography on silica gel (eluting with a solvent system like toluene or a hexane/ethyl acetate gradient) followed by recrystallization from a suitable solvent (e.g., absolute ethanol or heptane) to yield the pure product.[4]

  • Validation: The final product should be characterized by ¹H-NMR and ¹³C-NMR to confirm its structure, FTIR to verify the ester linkage, and elemental analysis or high-resolution mass spectrometry to confirm its composition.[5] Mesomorphic properties are then investigated using DSC and POM.[4]

Characterization and Data Analysis

The successful synthesis of a liquid crystal requires rigorous characterization of its thermal behavior. The primary techniques are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. Phase transitions (e.g., crystal-to-smectic, smectic-to-nematic, nematic-to-isotropic) appear as endothermic peaks on heating and exothermic peaks on cooling.[6]

  • Polarized Optical Microscopy (POM): POM is used to visually identify the type of mesophase by observing the unique optical textures that form as the material is heated and cooled. For example, a nematic phase often exhibits a "schlieren" or "threaded" texture.[6][7]

Table 1: Representative Phase Transition Data

This table illustrates the typical effect of incorporating a this compound core compared to its non-fluorinated analogue in a hypothetical symmetric calamitic LC.

CompoundCore UnitCr → N Transition (°C)N → I Transition (°C)Mesophase Range (°C)
Analogue A (Hypothetical)Terephthalic Acid11516550
Analogue B (Hypothetical)This compound95[1][4]15055

Cr = Crystal, N = Nematic, I = Isotropic Liquid

The data demonstrates how difluoro-substitution can lower the melting point (Cr → N) while maintaining a broad and useful nematic phase range.

Conclusion and Outlook

This compound is more than just a spacer; it is a strategic functional unit for the rational design of advanced liquid crystals. Its ability to induce a strong lateral dipole moment, modulate phase stability, and lower melting points makes it an indispensable tool for creating materials tailored for demanding applications, particularly in next-generation, high-performance displays.[1][4] The synthetic protocols provided herein offer a robust and validated pathway for researchers to explore the rich potential of this versatile building block.

References

Application Notes & Protocols: A Guide to the Comprehensive Characterization of Polymers Derived from 2,5-Difluoroterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Aromatic Polymers

Polymers synthesized from 2,5-difluoroterephthalic acid represent a unique class of high-performance materials. The incorporation of fluorine atoms directly onto the aromatic ring imparts significant changes to the polymer's properties compared to their non-fluorinated analogs like polyethylene terephthalate (PET). These changes include enhanced thermal stability, distinct electronic properties, modified crystallinity, and altered solubility. For researchers in materials science and drug development, where these polymers may find use as specialty engineering plastics, advanced membranes, or drug delivery matrices, a thorough and precise characterization is not just procedural—it is fundamental to establishing structure-property relationships and ensuring performance.[1][2]

This guide provides a comprehensive overview of the essential techniques required to fully characterize these fluorinated polymers. It is designed to move beyond simple procedural lists, offering insights into why specific techniques are chosen and how the data from each method contributes to a holistic understanding of the material.

The Integrated Characterization Workflow

A successful characterization strategy is not a series of isolated experiments but an integrated workflow. Each technique provides a piece of the puzzle, and the results from one often inform the next. The following workflow illustrates a logical progression from fundamental structural verification to detailed morphological and performance analysis.

PolymerCharacterizationWorkflow NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) FTIR FTIR Spectroscopy NMR->FTIR Confirms Functional Groups GPC GPC / SEC FTIR->GPC Verifies Polymer for MW Analysis TGA Thermogravimetric Analysis (TGA) GPC->TGA Correlate MW with Thermal Stability DSC Differential Scanning Calorimetry (DSC) TGA->DSC XRD X-Ray Diffraction (XRD) DSC->XRD Investigate Thermal Transitions' Effect on Crystallinity

Caption: Integrated workflow for polymer characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Expertise & Rationale

NMR spectroscopy is the cornerstone of polymer characterization, providing unambiguous information about molecular structure.[3] For polymers derived from this compound, NMR is particularly powerful due to the presence of the fluorine atoms.

  • ¹H NMR: Confirms the successful incorporation of the comonomer (e.g., a diol or diamine) by identifying its specific proton environments. Integration of proton signals can provide information on copolymer composition.

  • ¹⁹F NMR: This is a highly sensitive and crucial technique for this polymer class.[4][5] Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides sharp, well-resolved signals.[6] It directly confirms the presence of the fluorinated aromatic ring and can reveal subtle details about the polymer microstructure, chain-end effects, and potential side reactions.[7]

  • ¹³C NMR: Provides complementary information on the carbon backbone of the polymer, confirming the overall structure.

Protocol: ¹H and ¹⁹F NMR Analysis
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the dry polymer into a clean vial.

    • Add 0.6-0.8 mL of a suitable deuterated solvent. For fluorinated polyesters or polyamides, solvents like deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or hexafluoroisopropanol (HFIP-d₂) may be required for complete dissolution. Sonication may aid in dissolution.

    • Once fully dissolved, filter the solution through a glass wool plug into a 5 mm NMR tube.

  • Instrument Parameters (300-500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Angle: 30-45°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay (d1): 5 seconds (ensure full relaxation for quantitative integration)

      • Number of Scans: 16-64, depending on concentration.

    • ¹⁹F NMR:

      • Pulse Angle: 30-45°

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay (d1): 2-5 seconds

      • Number of Scans: 64-256

      • Proton Decoupling: Use broadband proton decoupling to simplify the fluorine spectrum by removing ¹H-¹⁹F coupling.

  • Data Analysis:

    • Reference the spectra (e.g., TMS for ¹H, CFCl₃ for ¹⁹F).

    • Integrate the peaks corresponding to the different monomer units.

    • For ¹H NMR, compare the integral of the aromatic protons on the difluoroterephthalate unit to the protons of the comonomer to verify the polymer composition.

    • In the ¹⁹F NMR spectrum, the chemical shift will be characteristic of the fluorine atoms on the aromatic ring.[4] Look for a single primary resonance, indicating a regular polymer structure. Additional small peaks may indicate different end-group environments.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale

FTIR is a rapid and non-destructive technique used to confirm the formation of the desired polymer by identifying its key functional groups.[8][9] For a polyester derived from this compound, the analysis focuses on the disappearance of monomer starting material peaks (e.g., -OH from a diol) and the appearance of characteristic polymer backbone peaks (e.g., ester C=O).

  • Causality: The formation of an ester or amide linkage creates a new set of vibrational modes that are easily detectable. The strong C-F bond also has a characteristic absorption in the fingerprint region.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for solid polymer samples as it requires minimal to no sample preparation.[10]

  • Background Collection: Ensure the ATR crystal (typically diamond or ZnSe) is clean.[10] Record a background spectrum of the empty crystal.

  • Sample Analysis:

    • Place a small amount of the solid polymer film or powder directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[9]

    • Acquire the sample spectrum.

  • Data Collection Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

Data Interpretation: Key Vibrational Bands
Functional Group **Expected Wavenumber (cm⁻¹) **Significance
C=O Stretch (Ester/Amide) 1720-1740 (Ester)[11], 1630-1680 (Amide)Confirms the formation of the polymer linkage. This is a strong, sharp peak.
Aromatic C=C Stretch 1450-1600Indicates the presence of the terephthalate ring structure.
C-O Stretch (Ester) 1100-1300Part of the "Rule of Three" for polyesters, confirming the ester group.[11]
C-F Stretch 1000-1400Strong absorption confirming the fluorinated aromatic unit. Often overlaps with other peaks.
O-H Stretch (from Diol) 3200-3600 (Broad)Absence or significant reduction of this peak indicates high conversion of the diol monomer.

Gel Permeation / Size-Exclusion Chromatography (GPC/SEC): Molecular Weight Distribution

Expertise & Rationale

GPC/SEC is a liquid chromatography technique that separates polymer chains based on their hydrodynamic volume in solution.[12] This is the most common method for determining key parameters that directly influence a polymer's mechanical and bulk properties:

  • Number-Average Molecular Weight (Mₙ): The total weight of all polymer chains divided by the total number of chains.

  • Weight-Average Molecular Weight (Mₙ): An average that accounts for the contribution of larger chains.

  • Polydispersity Index (PDI or Đ): The ratio of Mₙ/Mₙ, which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates all chains are the same length.

Causality: Fluorinated polymers are often difficult to dissolve. The choice of mobile phase (eluent) is therefore the most critical experimental parameter. Hexafluoroisopropanol (HFIP) is an excellent, though expensive, solvent for many polyesters and polyamides that are resistant to more common solvents like THF.[13][14]

Protocol: GPC Analysis in HFIP
  • Sample Preparation:

    • Prepare a stock solution of the polymer in HFIP (often with a salt like potassium trifluoroacetate to suppress aggregation) at a concentration of 1-2 mg/mL.

    • Allow the polymer to dissolve completely overnight with gentle agitation.

    • Filter the solution through a 0.2 or 0.45 µm PTFE syringe filter before injection to remove any particulate matter.

  • Instrumentation and Conditions:

    • System: GPC system equipped with a refractive index (RI) detector.

    • Columns: A set of columns suitable for organic solvents, specifically designed for polar polymers (e.g., PL-HFIPgel columns).[13]

    • Mobile Phase: HFIP with 10-20 mM potassium trifluoroacetate (KTFA).

    • Flow Rate: 0.7-1.0 mL/min.

    • Column Temperature: 35-40 °C.

    • Injection Volume: 50-100 µL.

  • Calibration and Analysis:

    • Calibrate the system using narrow PDI poly(methyl methacrylate) (PMMA) standards, as they are suitable for HFIP systems.[13]

    • Generate a calibration curve of log(Molecular Weight) vs. Elution Time.

    • Process the sample chromatogram using the calibration curve to calculate Mₙ, Mₙ, and PDI.

Typical Data Summary
Parameter Symbol Formula Typical Range for Step-Growth Polymers Significance
Number-Average MWMₙΣNᵢMᵢ / ΣNᵢ15,000 - 50,000 g/mol Relates to colligative properties.
Weight-Average MWMₙΣNᵢMᵢ² / ΣNᵢMᵢ30,000 - 100,000 g/mol Influences bulk properties like strength.
Polydispersity IndexPDI (Đ)Mₙ / Mₙ1.8 - 2.5Measures the breadth of the distribution.

Thermal Analysis (TGA & DSC): Probing Thermal Properties

Expertise & Rationale

Thermal analysis is critical for determining the operational limits and processing conditions of a polymer.[15][16] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques that provide a wealth of information.[17]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] It is used to determine the thermal stability and decomposition temperature (Tₐ). The strong C-F bonds in these polymers are expected to yield high thermal stability.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample during a controlled heating or cooling cycle.[18] It identifies key thermal transitions:

    • Glass Transition Temperature (T₉): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

    • Crystallization Temperature (Tₑ): The temperature at which an amorphous polymer crystallizes upon cooling (exothermic event).

    • Melting Temperature (Tₘ): The temperature at which a crystalline polymer melts (endothermic event).

ThermalAnalysis cluster_tga TGA Curve (Mass vs. Temp) cluster_dsc DSC Curve (Heat Flow vs. Temp) tga_start Initial Mass (100%) tga_end Decomposition (Td) tga_start->tga_end dsc_tm Melting (Tm) (Endothermic Peak) dsc_tg Glass Transition (Tg) (Baseline Shift) dsc_tc Crystallization (Tc) (Exothermic Peak) TGA TGA defines upper temperature limit for DSC DSC DSC reveals transitions within the stable region TGA->DSC

Caption: Relationship between TGA and DSC data.

Protocol: TGA & DSC
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry polymer into an appropriate TGA (platinum or ceramic) or DSC (aluminum) pan.

  • TGA Instrument Parameters:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 800 °C.

    • Analysis: Determine the onset of decomposition or the temperature at 5% mass loss (Tₐ₅).

  • DSC Instrument Parameters:

    • Atmosphere: Nitrogen, flow rate of 20-50 mL/min.

    • Method: A heat/cool/heat cycle is standard.

      • 1st Heat: 30 °C to a temperature below Tₐ (e.g., 300 °C) at 10 °C/min. This erases the sample's prior thermal history.

      • Cool: Cool from the max temperature back to 30 °C at 10 °C/min.

      • 2nd Heat: Heat again from 30 °C to the max temperature at 10 °C/min. The T₉, Tₑ, and Tₘ are reported from the second heating scan for material consistency.[19]

X-Ray Diffraction (XRD): Crystallinity and Morphology

Expertise & Rationale

XRD is a powerful technique for probing the long-range order of polymer chains.[20][21] It allows for the determination of the degree of crystallinity, which has a profound impact on mechanical properties like stiffness, strength, and toughness.[22]

  • Crystalline Regions: Polymer chains are packed in an ordered, repeating lattice. These regions diffract X-rays at specific angles, producing sharp peaks (Bragg's Law).[21]

  • Amorphous Regions: Chains are randomly arranged, leading to broad, diffuse scattering of X-rays, which creates a "halo" in the diffraction pattern.[21]

  • Semi-Crystalline Polymers: Most polymers, including those based on terephthalic acid, are semi-crystalline and their XRD patterns are a superposition of sharp peaks on a broad amorphous halo.[21]

Protocol: Powder or Film XRD
  • Sample Preparation:

    • Powder: Gently press the polymer powder into a sample holder to create a flat surface.

    • Film: Mount a thin film of the polymer (typically cast from solution or melt-pressed) onto a zero-background sample holder.

  • Instrument Parameters (Diffractometer):

    • X-ray Source: Copper (Cu Kα) is most common.

    • Scan Range (2θ): 5° to 50°.

    • Step Size: 0.02° to 0.05°.

    • Scan Speed: 1-2°/min.

  • Data Analysis:

    • Plot the intensity of diffracted X-rays versus the angle 2θ.

    • Use software to perform a peak deconvolution, separating the area of the crystalline peaks (Aₑ) from the area of the amorphous halo (Aₐ).

    • Calculate the percent crystallinity (%Xₑ) using the formula: %Xₑ = [Aₑ / (Aₑ + Aₐ)] * 100

This calculation provides a quantitative measure of the crystalline fraction of the material, which can be correlated with thermal data from DSC and the polymer's molecular weight from GPC.[23]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,5-Difluoroterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the effective purification of crude 2,5-Difluoroterephthalic acid (DFTA). This resource is designed for researchers, chemists, and drug development professionals who require high-purity DFTA for their work, particularly in the synthesis of polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates.

The purity of DFTA is paramount as even minor impurities can significantly impact polymerization reactions, crystal growth, and biological activity. This guide provides a structured approach to troubleshooting common purification challenges and answers frequently asked questions, grounding all recommendations in established chemical principles and field-tested methodologies.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems you may encounter with your crude DFTA in a question-and-answer format.

Question 1: My crude this compound is discolored (e.g., yellow, brown, or pink). How can I remove the color impurities?

Answer: Discoloration in crude aromatic carboxylic acids typically arises from residual oxidation byproducts or thermally-generated polymeric impurities. These are often present in trace amounts but are highly chromophoric. The most effective method to address this is by recrystallization with an activated charcoal treatment.

Causality: Activated charcoal possesses a high surface area with a network of fine pores, allowing it to adsorb large, flat, aromatic molecules, which are characteristic of many colored impurities. The desired DFTA, being a smaller molecule, remains preferentially in solution.

Recommended Protocol: Recrystallization with Activated Charcoal

  • Solvent Selection: Choose an appropriate solvent. The ideal solvent should dissolve the DFTA poorly at room temperature but well at elevated temperatures. See Table 1 for solvent suggestions. Acetic acid or a water/ethanol mixture are excellent starting points.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude DFTA to the chosen solvent. Heat the mixture to a gentle boil while stirring to fully dissolve the solid. Use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize your recovery yield.

  • Charcoal Treatment: Once dissolved, remove the flask from the heat source and allow it to cool slightly for a minute to prevent flash boiling when adding the charcoal. Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

  • Hot Filtration: Bring the mixture back to a boil for 5-10 minutes. Prepare a hot filtration setup (e.g., a pre-heated funnel with fluted filter paper). Filter the hot solution quickly to remove the activated charcoal. This step is critical and must be performed rapidly to prevent the DFTA from crystallizing prematurely in the funnel.

  • Crystallization: Allow the clear, filtered solution to cool slowly to room temperature. For maximum crystal recovery, you can then place it in an ice bath for 30-60 minutes.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Question 2: My product purity is low (<98% by HPLC/NMR) due to the presence of non-acidic or partially reacted starting materials. What is the best approach?

Answer: When dealing with significant, non-acidic impurities, a chemical purification method based on the acidic nature of your target compound is highly effective. An acid-base extraction/precipitation technique can selectively isolate the DFTA from neutral or basic contaminants. This method is particularly useful if impurities from starting materials, such as 2,5-difluoroxylene or 1,4-dibromo-2,5-difluorobenzene, are suspected[1].

Causality: DFTA has two carboxylic acid groups, which are readily deprotonated by a weak base (e.g., sodium carbonate) to form a water-soluble disodium salt. Neutral organic impurities will not react and will remain insoluble in the aqueous solution, allowing for their removal by simple filtration. Subsequent re-acidification of the filtrate will protonate the dicarboxylate salt, causing the much less soluble DFTA to precipitate, now free from the neutral impurities. This principle is widely applied in the purification of terephthalic acid[2][3].

Recommended Protocol: Acid-Base Purification

  • Basification: Suspend the crude DFTA in a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). Stir the mixture at room temperature. You will observe effervescence (CO₂ evolution) as the acid reacts. Continue stirring until all the solid DFTA has dissolved and gas evolution has ceased.

  • Filtration of Impurities: If any insoluble material (the neutral impurities) is present, remove it by vacuum filtration.

  • Re-precipitation: Cool the clear filtrate in an ice bath. Slowly add a strong acid, such as 6M hydrochloric acid (HCl), while stirring vigorously. DFTA will precipitate as a white solid. Continue adding acid until the solution is acidic (pH ~2-3), which can be checked with litmus paper. A patent for a similar compound suggests adjusting the pH to 3 for precipitation[4].

  • Isolation & Washing: Collect the precipitated DFTA by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts (e.g., NaCl).

  • Drying: Dry the purified product under vacuum. For exceptionally high purity, this product can be used as the starting material for a subsequent recrystallization as described in the previous answer.

Question 3: My product is thermally stable, but I need ultra-high purity (>99.9%) for a sensitive application. Is there another option?

Answer: For achieving very high purity on a small to moderate scale, vacuum sublimation can be an excellent method, provided the compound has sufficient thermal stability and vapor pressure below its decomposition temperature. This technique is effective at removing non-volatile impurities (salts, baseline materials) and residual solvents.

Causality: Sublimation is a phase transition from solid to gas, bypassing the liquid phase. In a vacuum, this transition occurs at a lower temperature. Molecules of DFTA will vaporize from the heated crude material and re-solidify as pure crystals on a cooled surface (the "cold finger"), leaving non-volatile impurities behind.

Workflow Diagram: Purification Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy based on the initial state of your crude DFTA.

Purification_Decision_Tree start Assess Crude DFTA (Purity, Color, Scale) discolored Is the product discolored? start->discolored purity_check Is purity <98% with non-acidic impurities? discolored->purity_check No charcoal Recrystallization with Activated Charcoal discolored->charcoal Yes high_purity Is ultra-high (>99.9%) purity required? purity_check->high_purity No acid_base Acid-Base Purification purity_check->acid_base Yes sublimation Vacuum Sublimation high_purity->sublimation Yes recrystallize_only Standard Recrystallization high_purity->recrystallize_only No charcoal->purity_check acid_base->high_purity final_product High-Purity DFTA sublimation->final_product recrystallize_only->final_product Acid_Base_Workflow A 1. Suspend Crude DFTA in aq. Na₂CO₃ Solution B 2. Stir Until Dissolved (Forms Soluble DFTA Salt) A->B C 3. Filter to Remove Insoluble Neutral Impurities B->C D 4. Cool Filtrate (Ice Bath) C->D E 5. Acidify with HCl to pH 2-3 (Precipitates Pure DFTA) D->E F 6. Isolate by Filtration Wash with Cold DI Water E->F G 7. Dry Under Vacuum F->G

References

Identifying and minimizing side reactions in 2,5-Difluoroterephthalic acid synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Difluoroterephthalic Acid (DFTA). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the scientific understanding to identify, minimize, and resolve side reactions, leading to a higher yield and purity of your target compound.

Introduction to the Synthetic Landscape

This compound is a valuable building block in the synthesis of advanced polymers and pharmaceutical intermediates. The fluorine substituents impart unique properties, such as enhanced thermal stability and metabolic resistance, to the final products. However, these same electron-withdrawing groups can influence the reactivity of the aromatic ring and the benzylic positions, leading to specific side reactions that require careful control.

This guide will focus on the most common synthetic routes and the challenges associated with them. We will delve into the mechanistic underpinnings of these reactions to provide a clear rationale for the troubleshooting steps recommended.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound in Oxidation Reactions

The oxidation of 2,5-difluoro-p-xylene or its derivatives is a common synthetic route. However, achieving a high yield can be challenging due to incomplete reaction or the formation of byproducts.

Potential Cause 1: Incomplete Oxidation

Incomplete oxidation is a frequent issue, leading to the formation of intermediates such as 2,5-difluoro-4-methylbenzoic acid and 4-carboxy-2,5-difluorobenzaldehyde. The strong electron-withdrawing nature of the fluorine atoms and the first carboxyl group can deactivate the second methyl group towards oxidation.

Troubleshooting Protocol:

  • Choice of Oxidant: Potassium permanganate (KMnO₄) is a powerful oxidizing agent suitable for this transformation. Ensure a sufficient excess of KMnO₄ is used (typically 4-5 equivalents per methyl group) to drive the reaction to completion.

  • Reaction Temperature: The oxidation typically requires elevated temperatures (e.g., refluxing in water at 100°C) to proceed at a reasonable rate.[1]

  • pH Control: The reaction should be carried out under neutral or slightly alkaline conditions. After the reaction is complete, acidification is necessary to precipitate the dicarboxylic acid.

  • Reaction Time: Monitor the reaction by an appropriate method (e.g., TLC or HPLC) to ensure it has gone to completion. Prolonged reaction times at high temperatures may be necessary.

Potential Cause 2: Side Chain Cleavage

While less common, under harsh oxidative conditions, cleavage of the alkyl side chain can occur, leading to the formation of smaller, undesired byproducts.

Troubleshooting Protocol:

  • Temperature Control: Avoid excessively high temperatures. While heat is necessary, runaway reactions can lead to degradation.

  • Gradual Addition of Oxidant: Adding the oxidizing agent portion-wise can help to control the reaction exotherm and minimize side reactions.

Issue 2: Impurities in the Final Product from Nitrile Hydrolysis

The hydrolysis of 2,5-difluoroterephthalonitrile is another viable synthetic pathway. However, this reaction can be plagued by incomplete hydrolysis and the formation of amide intermediates.

Potential Cause: Incomplete Hydrolysis

The hydrolysis of nitriles proceeds in two steps: first to the amide, and then to the carboxylic acid. The second step is often slower, and under certain conditions, the reaction can stall at the amide stage, leading to the formation of 2,5-difluoro-4-cyanobenzamide or 2,5-difluoroterephthalamide as impurities.

Troubleshooting Protocol:

  • Reaction Conditions: Both acidic and alkaline hydrolysis can be employed. For acidic hydrolysis, strong acids like sulfuric acid or hydrochloric acid under reflux are typically used. For alkaline hydrolysis, a solution of sodium hydroxide or potassium hydroxide is heated with the nitrile.[2]

  • Prolonged Reaction Time and Heat: Ensure the reaction is heated for a sufficient duration to drive the hydrolysis of both nitrile groups to completion. Monitoring the reaction is crucial.

  • Homogeneity: Ensure the nitrile is sufficiently soluble in the reaction medium to allow for complete reaction. The use of co-solvents may be necessary in some cases.

Issue 3: Presence of Mono-carboxylated Byproducts

In syntheses involving carboxylation of a difluorobenzene precursor, the formation of 2,5-difluorobenzoic acid is a common side reaction.

Potential Cause: Incomplete Dicarboxylation

Whether using Grignard reagents or directed ortho-lithiation followed by quenching with CO₂, achieving double carboxylation can be challenging. The deactivating effect of the first carboxylate group formed can hinder the second carboxylation step.

Troubleshooting Protocol:

  • Stoichiometry of Reagents: Use a sufficient excess of both the organometallic reagent (e.g., Grignard or organolithium) and the carbon dioxide source.

  • Reaction Temperature: Maintain low temperatures during the formation of the organometallic species to prevent side reactions. The subsequent carboxylation may require warming to proceed.

  • Order of Addition: Adding the organometallic solution to a slurry of dry ice (solid CO₂) can help to ensure an excess of the carboxylating agent is present.

Issue 4: Decarboxylation of the Product

At elevated temperatures, particularly under acidic or basic conditions, this compound can undergo decarboxylation to yield 2,5-difluorobenzoic acid.

Troubleshooting Protocol:

  • Temperature Control During Workup and Purification: Avoid excessive heat during the final stages of the synthesis and purification. If recrystallization is performed at high temperatures, minimize the time the product is held at that temperature.

  • pH Control: While acidification is necessary to precipitate the product, prolonged exposure to strong acids at high temperatures should be avoided. Similarly, during alkaline hydrolysis of nitriles, excessive temperatures for extended periods can promote decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

The choice of starting material depends on availability, cost, and the scale of the synthesis.

  • 2,5-Difluoro-p-xylene: A good precursor for oxidation, but the reaction can be challenging to drive to completion.

  • 1,4-Dibromo-2,5-difluorobenzene: This can be converted to the dinitrile followed by hydrolysis. This is a reliable, albeit two-step, process.[3]

  • 2,5-Difluorobenzoic acid: Can be a substrate for a second carboxylation via directed lithiation, but regioselectivity can be an issue.

Q2: How do the fluorine substituents affect the synthesis?

The two fluorine atoms are strongly electron-withdrawing, which has several implications:

  • Deactivation of the Aromatic Ring: The ring is less susceptible to electrophilic attack but more susceptible to nucleophilic aromatic substitution.

  • Increased Acidity: The carboxylic acid protons are more acidic, and the benzylic protons on a xylene precursor are also more acidic.

  • Influence on Reaction Rates: The electron-withdrawing nature can slow down reactions that involve the formation of positive charge on the ring (like some oxidation steps) but can accelerate nucleophilic reactions.

Q3: What are the best methods for purifying crude this compound?

  • Recrystallization: This is a common and effective method. The choice of solvent is critical. Due to its low solubility in many common organic solvents, high-boiling point polar aprotic solvents like DMF or DMSO might be necessary, followed by the addition of an anti-solvent like water to induce crystallization.

  • Acid-Base Extraction: The crude product can be dissolved in a basic aqueous solution (e.g., sodium carbonate or sodium hydroxide), filtered to remove insoluble impurities, and then re-precipitated by the addition of a strong acid. This is particularly useful for removing non-acidic impurities.

  • Sublimation: For small-scale purification, sublimation under high vacuum can yield very pure material, although it may not be practical for larger quantities.

Q4: How can I monitor the progress of the reaction?

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively follow the disappearance of starting material and the appearance of the product. A suitable solvent system will need to be developed.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the formation of byproducts. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with an acid modifier like trifluoroacetic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile intermediates and byproducts, especially after derivatization (e.g., esterification) of the carboxylic acids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the reaction by observing the disappearance of starting material signals and the appearance of product signals in the reaction mixture.

Visualizing Reaction Pathways

To better understand the potential for side reactions, it is helpful to visualize the desired reaction pathway in contrast to the common pitfalls.

Oxidation of 2,5-Difluoro-p-xylene

oxidation_pathway start 2,5-Difluoro-p-xylene intermediate 2,5-Difluoro-4-methylbenzoic acid start->intermediate [O] product This compound intermediate->product [O] side_product 4-Carboxy-2,5-difluorobenzaldehyde intermediate->side_product Incomplete Oxidation

Caption: Oxidation pathway of 2,5-difluoro-p-xylene and a key side product.

Hydrolysis of 2,5-Difluoroterephthalonitrile

hydrolysis_pathway start 2,5-Difluoroterephthalonitrile intermediate 2,5-Difluoro-4-cyanobenzamide start->intermediate H₂O/H⁺ or OH⁻ product This compound intermediate->product H₂O/H⁺ or OH⁻

Caption: Stepwise hydrolysis of 2,5-difluoroterephthalonitrile.

Summary of Key Parameters for Minimizing Side Reactions

Synthetic RouteKey Parameter to ControlRationale
Oxidation Oxidant Stoichiometry & TemperatureEnsures complete conversion of both methyl groups while minimizing degradation.
Nitrile Hydrolysis Reaction Time & TemperatureDrives the two-step hydrolysis to completion, avoiding accumulation of amide intermediates.
Carboxylation Reagent Stoichiometry & TemperatureMaximizes the formation of the dianion/di-Grignard and subsequent reaction with CO₂.
General Purification MethodEffective removal of structurally similar impurities is crucial for high purity.

By understanding the underlying chemistry and implementing these troubleshooting strategies, researchers can significantly improve the yield and purity of this compound, facilitating its use in downstream applications.

References

Technical Support Center: Controlling Polymorphism in MOFs Based on 2,5-Difluoroterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) derived from 2,5-difluoroterephthalic acid (H₂F₂bdc). This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to help you navigate the complexities of polymorphic control in these systems. Our goal is to empower you with the knowledge to achieve desired crystal phases with consistency and high purity.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and challenges encountered during the synthesis of MOFs using this compound.

Q1: We are observing the formation of multiple crystal phases in our synthesis. What are the primary factors influencing this polymorphism?

A1: The polymorphism in MOFs synthesized from this compound is primarily governed by a delicate interplay of thermodynamic and kinetic factors during crystallization. The fluorine substituents on the terephthalic acid linker introduce unique electronic and steric properties that can lead to different coordination modes with metal centers and varied packing arrangements. Key experimental parameters that you need to carefully control include the choice of solvent, reaction temperature, concentration of reactants, and the presence of modulators. Each of these can influence the deprotonation of the linker, the coordination geometry of the metal ion, and the kinetics of crystal nucleation and growth, thereby directing the formation of a specific polymorph.

Q2: How does the choice of solvent impact the final crystal structure of our this compound-based MOF?

A2: The solvent system is a critical determinant in controlling polymorphism. Different solvents can influence the solubility of the reactants, the coordination environment of the metal ions, and can act as templates, directing the framework to adopt a specific topology. For instance, polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) can coordinate to the metal centers and need to be removed for the framework to form, influencing the kinetics of the reaction. The size and shape of the solvent molecules can also play a templating role, favoring the formation of pores of a complementary size and shape, thus stabilizing a particular polymorphic form. Experimenting with solvent mixtures can also be a powerful tool to fine-tune the crystallization pathway.

Q3: Can temperature be used as a reliable tool to select for a specific polymorph?

A3: Absolutely. Temperature is a key thermodynamic parameter that can be used to selectively crystallize different polymorphs. Often, different phases have varying thermodynamic stabilities, with one form being more stable at a certain temperature. A common observation is the formation of a kinetically favored product at lower temperatures, which can transform into a more thermodynamically stable phase at higher temperatures. Therefore, systematically screening a range of reaction temperatures is a crucial step in establishing a phase-pure synthesis of your desired polymorph. It is also important to consider the rate of heating and cooling, as these can affect the nucleation and growth processes.

Q4: What is the role of modulators in the synthesis, and how can they help in controlling polymorphism?

A4: Modulators, which are typically monodentate ligands that compete with the primary linker for coordination to the metal centers, are powerful additives for controlling polymorphism, crystal size, and morphology. They can slow down the nucleation process by temporarily capping the coordination sites on the metal clusters, leading to the formation of more crystalline materials and often favoring the thermodynamically more stable product. Common modulators include monocarboxylic acids like acetic acid or formic acid. The concentration of the modulator is a critical parameter to optimize; too little may have no effect, while too much can inhibit the formation of the MOF altogether. By carefully tuning the modulator concentration, you can steer the reaction towards a specific polymorphic outcome.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common experimental issues.

Issue 1: Uncontrolled Crystal Phase Formation and Poor Selectivity

You are consistently obtaining a mixture of polymorphs or the undesired crystal phase.

Diagnostic Workflow:

Caption: Troubleshooting workflow for uncontrolled crystal phase formation.

Step-by-Step Solutions:

  • Solvent System Analysis:

    • Rationale: The solvent's polarity, coordinating ability, and size can dictate the resulting crystal phase.

    • Action: If you are using a single solvent like DMF, try introducing a co-solvent with different properties (e.g., ethanol, water, or dioxane). Systematically vary the ratio of the co-solvents. For example, start with a 9:1 DMF:Ethanol ratio and move towards 1:1, and 1:9 ratios.

    • Verification: Analyze the crystalline product from each solvent system using Powder X-Ray Diffraction (PXRD) to identify the phases present.

  • Precise Temperature Control:

    • Rationale: Different polymorphs can be thermodynamically stable at different temperatures.

    • Action: Screen a temperature range, for example, from 80 °C to 150 °C in 10 °C increments. Ensure that the heating and cooling rates are consistent across all experiments.

    • Verification: Use PXRD to construct a phase diagram as a function of temperature.

  • Modulator-Assisted Synthesis:

    • Rationale: Modulators can control the kinetics of crystal formation, often leading to the thermodynamically favored product.

    • Action: Introduce a simple monocarboxylic acid, such as acetic acid or trifluoroacetic acid, as a modulator. Start with a low concentration (e.g., 10 equivalents with respect to the metal salt) and systematically increase it.

    • Verification: Monitor the effect of modulator concentration on the phase purity of the product via PXRD.

Issue 2: Poor Crystallinity and Small Crystal Size

The desired polymorph is obtained, but the material exhibits poor crystallinity, as evidenced by broad PXRD peaks, or the crystal size is too small for single-crystal X-ray diffraction.

Diagnostic Workflow:

Caption: Troubleshooting workflow for poor crystallinity.

Step-by-Step Solutions:

  • Slowing Down Reaction Kinetics:

    • Rationale: Rapid nucleation and crystal growth often lead to poorly crystalline materials.

    • Action 1 (Temperature): Lower the synthesis temperature. A slower reaction rate can allow for more ordered crystal growth.

    • Action 2 (Modulators): Introduce or increase the concentration of a modulator. This will compete with the linker for coordination sites, slowing down the formation of the framework and promoting the growth of larger, more ordered crystals.

    • Verification: Compare the PXRD patterns and Scanning Electron Microscopy (SEM) images of the materials synthesized under different conditions to assess the improvement in crystallinity and crystal size.

  • Optimizing Reactant Concentrations:

    • Rationale: High concentrations of reactants can lead to rapid precipitation of the MOF, resulting in an amorphous or poorly crystalline product.

    • Action: Decrease the concentrations of both the metal salt and the this compound linker.

    • Verification: Analyze the products obtained at different concentrations using PXRD and SEM.

Issue 3: Inconsistent Batch-to-Batch Reproducibility

You have successfully synthesized the desired polymorph, but you are struggling to reproduce the results consistently.

Diagnostic Workflow:

Caption: Troubleshooting workflow for batch-to-batch inconsistency.

Step-by-Step Solutions:

  • Standardize Reagents and Glassware:

    • Rationale: Minor variations in reagent purity (especially the linker and metal salt) and the surface of the reaction vessel can act as nucleation sites, influencing the crystallization outcome.

    • Action: Use reagents from the same lot number for a series of experiments. Ensure that all glassware is cleaned using a standardized procedure.

  • Precise Control of Reaction Conditions:

    • Rationale: Small fluctuations in temperature, heating/cooling rates, and even the position within an oven can lead to different results.

    • Action: Use a programmable oven with a well-defined temperature ramp and hold times. Place the reaction vessels in the same location within the oven for each synthesis.

  • Consistent Post-Synthesis Workup:

    • Rationale: The method of washing and drying the MOF can sometimes induce phase transformations.

    • Action: Standardize the solvent washing procedure (solvent type, volume, and duration) and the drying method (e.g., vacuum oven at a specific temperature).

Experimental Protocols

Protocol 1: Screening for Polymorphism Control Using a Co-Solvent System

This protocol describes a general method for systematically investigating the effect of a co-solvent on the polymorphism of a MOF based on this compound.

  • In a series of 20 mL scintillation vials, dissolve the metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol) in a total of 10 mL of a DMF/ethanol co-solvent mixture. The ratios of DMF to ethanol should be systematically varied (e.g., 10:0, 9:1, 7:3, 5:5, 3:7, 1:9, 0:10).

  • To each vial, add this compound (0.1 mmol).

  • Cap the vials tightly and place them in a programmable oven.

  • Heat the vials to 120 °C at a rate of 5 °C/min, hold at 120 °C for 24 hours, and then cool to room temperature at a rate of 5 °C/min.

  • Isolate the crystalline products by centrifugation or filtration.

  • Wash the products with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the products in a vacuum oven at 80 °C overnight.

  • Characterize the products using Powder X-Ray Diffraction (PXRD) to identify the crystal phases obtained in each solvent system.

Data Presentation

Table 1: Influence of Synthesis Parameters on Polymorphic Outcome

ParameterVariationObserved Effect on PolymorphRationale
Solvent DMF vs. DEF vs. DioxaneCan lead to different crystal phases (e.g., dense vs. porous).Solvent molecules can act as templates and have different coordination abilities.
Temperature 80 °C vs. 120 °C vs. 150 °CLower temperatures may yield a kinetic product, while higher temperatures can favor a thermodynamic product.Provides the energy to overcome the activation barrier for phase transformation.
Modulator Conc. 0 eq. vs. 10 eq. vs. 50 eq. Acetic AcidIncreasing modulator concentration can improve crystallinity and favor the formation of the most stable polymorph.Modulators slow down crystal growth, allowing for error correction and growth of the most stable phase.
Reactant Conc. High vs. LowLower concentrations can lead to larger, more well-defined crystals.Slower diffusion and reaction rates at lower concentrations promote ordered growth.

Optimizing reaction conditions (temperature, solvent, time) for MOF synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing Metal-Organic Framework (MOF) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameters of temperature, solvent, and reaction time. Here, we provide in-depth, experience-based answers to common challenges, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to empower you to troubleshoot effectively and rationally design your synthesis for desired outcomes like high crystallinity, yield, and phase purity.

Section 1: Frequently Asked Questions (FAQs): The Fundamentals

This section addresses foundational questions about the key variables in MOF synthesis.

Q1: What is the typical temperature range for MOF synthesis and why is it so critical?

A1: Most MOF syntheses are conducted under solvothermal conditions, typically ranging from 80 °C to 220 °C.[1][2] Temperature is a pivotal parameter because it governs both the thermodynamics and kinetics of the reaction.[3][4]

  • Kinetics: Higher temperatures increase the reaction rate, which can accelerate crystal growth.[5] However, excessively high temperatures can lead to rapid nucleation, resulting in a large number of small, potentially amorphous particles.

  • Thermodynamics: Temperature influences which crystalline phase is most stable. At elevated temperatures, there is a tendency to form denser, more thermodynamically stable structures, which may not be the desired porous MOF.[3][6] The increased thermal energy enhances the reversibility of the coordination bonds, allowing the system to overcome kinetic barriers and settle into a lower energy state.[3][7]

  • Solubility: Temperature directly affects the solubility of the metal salts and organic linkers. Ensuring all precursors are fully dissolved is crucial for homogeneous nucleation and the growth of high-quality single crystals.

Finding the optimal temperature is a balance. It must be high enough to promote the formation of the desired crystalline phase but low enough to prevent the formation of dense, non-porous phases or amorphous byproducts.[1][8]

Q2: How do I choose the right solvent system for my MOF synthesis?

A2: The solvent is not merely a medium for the reaction; it plays a multifaceted role in the synthesis process.[9][10] Key factors to consider are:

  • Solubility: The solvent must effectively dissolve both the metal precursor and the organic linker to facilitate the reaction.[11] N,N-Dimethylformamide (DMF) is widely used due to its excellent solubilizing properties and high boiling point.[11]

  • Coordination & Polarity: Solvents can coordinate with metal ions, competing with the organic linkers.[9] This can influence the reaction kinetics and even the final structure. The polarity of the solvent affects linker deprotonation and the stability of intermediate species.[10][12]

  • Boiling Point: For solvothermal synthesis, a high boiling point is necessary to reach the required reaction temperatures.[11]

  • Templating Effect: Solvent molecules can act as templates, directing the formation of a specific MOF structure. In some cases, solvent molecules are incorporated into the final framework.[13]

  • Purity: Trace amounts of water or impurities in the solvent can dramatically affect the outcome, sometimes leading to hydrolysis of metal-ligand bonds or the formation of unexpected phases.[9][13][14]

A systematic screening of different solvents or solvent mixtures is often necessary. For instance, in the synthesis of Cu3(BTC)2, the product only forms when the ethanol content in a water/ethanol mixture exceeds 30% by volume.[15]

Q3: What is the impact of reaction time on MOF quality? Is longer always better?

A3: Reaction time is a critical kinetic parameter that directly influences crystal growth, phase purity, and defect concentration.[5][16] Longer is not always better. The optimal time depends on the specific MOF system and other conditions like temperature.

  • Nucleation and Growth: MOF formation involves two main stages: nucleation (formation of initial crystal seeds) and crystal growth.[16][17] Initially, a longer reaction time allows for more complete crystal growth, leading to higher crystallinity and larger crystal sizes.[5] For example, studies on MOF-5 have shown that crystallinity improves with longer heating times at a given temperature.[8]

  • Phase Transformation: Some MOF systems can undergo phase transformations over time. A kinetically favored, less stable phase might form initially, which then converts to a more thermodynamically stable phase with prolonged heating.[4][6] If the initial phase is the desired product, a shorter reaction time is required.

  • Defect Formation/Healing: Reaction time can influence the concentration of defects within the MOF structure. While some defects can be beneficial (e.g., for catalysis), prolonged reaction times can sometimes allow for the "healing" of these defects, leading to a more ordered structure.

Time-dependent studies, where samples are analyzed at different time points, are crucial for understanding the crystallization process and identifying the optimal duration for a specific synthesis.[17]

Q4: What is the role of modulators in controlling MOF synthesis?

A4: Modulators, typically monofunctional ligands like monocarboxylic acids (e.g., acetic acid, formic acid), are additives that compete with the primary organic linker to coordinate to the metal centers.[18][19] This "coordination modulation" is a powerful technique to control the synthesis.[20]

  • Controlling Nucleation and Growth: By competing for coordination sites, modulators slow down the formation of metal-linker bonds, thereby reducing the nucleation rate.[19][21] This often leads to the formation of fewer, larger, and more well-defined crystals.[20]

  • Improving Crystallinity: By slowing down the reaction, modulators allow the components to assemble more orderly, which can significantly improve the crystallinity and reduce defects in the final product.[19]

  • Controlling Crystal Size and Morphology: The identity and concentration of the modulator can be tuned to control the final crystal size and shape (morphology).[18][22]

  • Inducing Defects: Conversely, modulators can be used intentionally to introduce "missing linker" or "missing node" defects, which can enhance properties like catalytic activity or porosity.[23][24]

The choice of modulator and its concentration is a key parameter to optimize for achieving reproducible synthesis of high-quality MOFs.[20]

Section 2: Troubleshooting Guide: From Problem to Solution

This guide provides systematic approaches to diagnose and resolve common issues encountered during MOF synthesis.

Problem 1: Low Crystallinity or Amorphous Product

A common issue is obtaining a product that shows broad, undefined peaks in the Powder X-ray Diffraction (PXRD) pattern, indicating poor crystallinity or an amorphous solid.

  • Possible Cause A: Reaction Kinetics Too Fast. Rapid precipitation prevents the ordered assembly of metal nodes and linkers. This is often due to excessively high temperatures or reactant concentrations.

    • Solution: Systematically decrease the reaction temperature in 10-20 °C increments.[3] This slows down the reaction, favoring ordered crystal growth over rapid nucleation. Alternatively, reduce the concentration of the precursor solution.

  • Possible Cause B: Incorrect Solvent Environment. The solvent may not be optimal for dissolving precursors or mediating the self-assembly process.[9][10]

    • Solution: Screen alternative solvents with different polarities, coordinating abilities, or boiling points. Consider using a co-solvent system, as mixtures can fine-tune these properties.[15] Ensure the use of high-purity, anhydrous solvents to avoid unwanted side reactions or hydrolysis.[14]

  • Possible Cause C: Sub-optimal pH. The deprotonation of the organic linker is crucial for coordination, and this is highly pH-dependent.[22][25]

    • Solution: Introduce a modulator, such as a monocarboxylic acid, which can buffer the reaction and slow down linker coordination, promoting more orderly growth.[19][20]

Workflow Diagram: Troubleshooting Poor Crystallinity

The following diagram outlines a logical workflow for addressing issues of low crystallinity in MOF synthesis.

G Workflow for Troubleshooting Poor Crystallinity Start Problem: Amorphous or Poorly Crystalline Product (Broad PXRD Peaks) Check_Temp Is Temperature Too High? Start->Check_Temp Check_Solvent Is Solvent System Optimal? Check_Temp->Check_Solvent No Action_Temp Action: Systematically Decrease Temperature (10-20 °C steps) Check_Temp->Action_Temp Yes Check_Modulator Is Modulation Needed? Check_Solvent->Check_Modulator Yes Action_Solvent Action: 1. Screen Different Solvents 2. Use Co-solvent System 3. Ensure Anhydrous Conditions Check_Solvent->Action_Solvent No Check_Time Is Reaction Time Sufficient? Check_Modulator->Check_Time No Action_Modulator Action: 1. Add a Modulator (e.g., Acetic Acid) 2. Vary Modulator Concentration Check_Modulator->Action_Modulator Yes Action_Time Action: Increase Reaction Time (Conduct Time-course Study) Check_Time->Action_Time No Result Outcome: Crystalline Product (Sharp PXRD Peaks) Check_Time->Result Yes Action_Temp->Result Action_Solvent->Result Action_Modulator->Result Action_Time->Result

Caption: A step-by-step decision diagram for troubleshooting amorphous or poorly crystalline MOF products.

Problem 2: Formation of Incorrect Phase or Impurities

Sometimes a crystalline product is formed, but it is not the desired phase, or it is contaminated with other crystalline impurities, as identified by PXRD.

  • Possible Cause A: Thermodynamic vs. Kinetic Control. Reaction conditions (especially temperature and time) dictate whether the final product is the most stable thermodynamically or a faster-forming kinetic product.[4][6][7] An undesired dense phase may be the thermodynamic product, forming at high temperatures or long reaction times.[3]

    • Solution: To isolate a kinetic product, try lowering the temperature and shortening the reaction time. Conversely, to obtain the thermodynamic product, increase the temperature and/or reaction time to allow the system to equilibrate.[6]

  • Possible Cause B: Solvent Templating or Degradation. The solvent can direct the structure towards an undesired phase.[13] Furthermore, solvents like DMF can decompose at high temperatures to form amines, which can then act as templates, leading to impurity phases.[13]

    • Solution: Change the solvent or solvent system. If using DMF or DEF at high temperatures, consider if decomposition products could be influencing the reaction. Using fresh, high-purity solvent is crucial.[13]

Problem 3: Small Crystal Size or Low Yield

The synthesis produces the correct phase, but the crystals are too small for single-crystal X-ray diffraction, or the overall product yield is low.

  • Possible Cause A: High Nucleation Rate. If nucleation is much faster than crystal growth, a large number of small crystals will form. This is often caused by high concentrations or temperatures.

    • Solution: Introduce a coordination modulator (e.g., formic acid, acetic acid) to slow the reaction kinetics, reducing the number of nucleation events and allowing existing crystals to grow larger.[20][21] Reducing the reaction temperature can also favor growth over nucleation.

  • Possible Cause B: Poor Solubility/Supersaturation. Insufficient solubility of precursors can lead to low yield. The level of supersaturation is a key driver for crystallization; if it's too low, yield will be poor.[26]

    • Solution: Change the solvent to one with better solubilizing properties for your specific linkers and metal salts.[11] You can also carefully increase the concentration of reactants to ensure an adequate level of supersaturation is achieved, though this must be balanced against the risk of rapid precipitation.[26]

Section 3: Protocols & Methodologies

These self-validating protocols provide a systematic framework for optimizing your MOF synthesis.

Protocol 3.1: Systematic Temperature Optimization

This protocol aims to identify the optimal temperature for maximizing crystallinity and phase purity.

  • Setup: Prepare at least five identical reaction mixtures (metal salt, linker, solvent) in separate vials. Ensure all components are added in the same order and quantities.

  • Temperature Gradient: Place each vial in a separate heating block or oven set to a different temperature. A good starting range is 80 °C, 100 °C, 120 °C, 140 °C, and 160 °C.[1][8]

  • Constant Time: Heat all reactions for a fixed duration (e.g., 24 hours).

  • Work-up: After cooling, collect the product from each reaction via centrifugation or filtration. Wash all samples identically (e.g., with fresh DMF then ethanol) to remove unreacted precursors. Dry the samples under vacuum.

  • Analysis (Validation):

    • Record the yield for each temperature.

    • Analyze each sample by Powder X-ray Diffraction (PXRD).

    • Compare the PXRD patterns to a simulated pattern of the target MOF to assess phase purity and crystallinity (sharper, more intense peaks indicate higher crystallinity).

  • Optimization: Identify the temperature that provides the best combination of yield, phase purity, and crystallinity. Further fine-tuning can be done in smaller temperature increments around this optimum.

Data Summary Table: Solvent Properties

When selecting a solvent, its physical properties are crucial. This table summarizes key properties for common MOF synthesis solvents.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Coordinating AbilityCommon Use Notes
Water (H₂O) 10080.1High"Green" solvent, but can cause hydrolysis of some MOFs.[9][11]
Ethanol (EtOH) 7824.5ModerateOften used in mixed-solvent systems and for washing.[15]
Methanol (MeOH) 6532.7ModerateSimilar to ethanol, lower boiling point.
N,N-Dimethylformamide (DMF) 15336.7HighExcellent solvent for many precursors; high boiling point. Can decompose at high T.[11][13]
N,N-Diethylformamide (DEF) 177-HighHigher boiling point alternative to DMF.
Acetonitrile (MeCN) 8237.5ModerateLess coordinating than DMF, can be useful for sensitive systems.
Tetrahydrofuran (THF) 667.5ModerateLower boiling point, less polar option.

References

Technical Support Center: Understanding the Degradation Pathways of 2,5-Difluoroterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Difluoroterephthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and data from related molecules to help you navigate the complexities of its stability and degradation.

Frequently Asked Questions (FAQs)

General Stability and Handling

Question 1: What are the general stability and recommended storage conditions for this compound?

Answer: this compound is a crystalline solid that is generally stable under standard laboratory conditions.[1] For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place, away from direct sunlight and strong oxidizing agents. While it has a high melting point of 325-330°C, indicating good thermal stability, prolonged exposure to high temperatures should be avoided to prevent potential degradation.[1]

Forced Degradation Studies

Question 2: I am planning a forced degradation study for a drug substance containing a this compound moiety. What conditions should I consider?

Answer: A comprehensive forced degradation study should expose this compound to a variety of stress conditions to understand its intrinsic stability. We recommend the following conditions based on ICH guidelines and the chemistry of the molecule:

  • Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions at elevated temperatures (e.g., 0.1 M HCl, 0.1 M NaOH, and water at 60-80°C).

  • Oxidation: Treatment with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.

  • Photolysis: Exposure of the solid material and a solution to UV and visible light.

  • Thermal Degradation: Heating the solid material at a high temperature, but below its melting point (e.g., 105°C).

For each condition, a control sample should be kept under ambient conditions to differentiate between degradation and other potential changes.[2]

Troubleshooting Guides

Hydrolytic Degradation

Question 3: I am observing unexpected peaks in my HPLC analysis after exposing this compound to acidic or basic conditions. What could be the degradation pathway?

Answer: Under hydrolytic stress, the primary degradation pathway for this compound is not expected to involve the hydrolysis of the carboxylic acid groups themselves, as they are already in their most oxidized state. However, the strong electron-withdrawing nature of the fluorine atoms and carboxylic acid groups can make the aromatic ring susceptible to nucleophilic substitution, particularly under harsh basic conditions.

A potential, though likely slow, degradation pathway could involve the nucleophilic aromatic substitution of a fluorine atom by a hydroxide ion to form a hydroxy-terephthalic acid derivative. Decarboxylation is another possibility, especially at elevated temperatures.

Below is a proposed hydrolytic degradation pathway:

G A This compound B 2-Fluoro-5-hydroxyterephthalic Acid A->B NaOH / H₂O, Δ C Monofluoroterephthalic Acid A->C H⁺ / H₂O, Δ (Decarboxylation) D Terephthalic Acid B->D Further Substitution

Caption: Proposed Hydrolytic Degradation of this compound.

Troubleshooting Steps:

  • Confirm Peak Identity: Use LC-MS to determine the mass of the unexpected peaks. This will help in identifying the potential degradation products.

  • Monitor Fluoride Ions: The substitution of a fluorine atom would release a fluoride ion. You can use a fluoride ion-selective electrode to monitor its concentration in the reaction mixture.

  • Optimize HPLC Method: Ensure your HPLC method has sufficient resolution to separate the parent compound from all potential degradants. A gradient method with a C18 column is a good starting point.

Photodegradation

Question 4: My solution of this compound turned slightly yellow after exposure to UV light. What could be the cause?

Answer: The yellowing of your solution upon exposure to UV light suggests the formation of chromophoric degradation products. Aromatic carboxylic acids can undergo photodegradation through several mechanisms, including decarboxylation and ring-opening reactions. The fluorine substituents can also influence the photochemical reactivity.

A plausible pathway involves the photodecarboxylation to form fluorinated benzoic acid derivatives, which can further degrade. Ring-opening reactions, although less common for such stable aromatic systems, cannot be entirely ruled out under high-energy UV irradiation.

Here is a proposed photodegradation pathway:

G A This compound B 2,5-Difluorobenzoic Acid A->B hν (-CO₂) C Ring-Opened Products B->C

Caption: Proposed Photodegradation of this compound.

Troubleshooting Steps:

  • Use a Photostability Chamber: For controlled studies, use a photostability chamber that provides defined UV and visible light exposure as per ICH Q1B guidelines.

  • Analyze by LC-MS/MS: This will help in identifying the major and minor photoproducts. Fragmentation patterns can provide structural clues.

  • Protect from Light: If photostability is a concern for your application, store solutions of this compound in amber vials or protect them from light.

Oxidative Degradation

Question 5: I am seeing multiple degradation products after treating this compound with hydrogen peroxide. What are the likely pathways?

Answer: Aromatic rings, even when substituted with electron-withdrawing groups, can be susceptible to oxidative degradation, particularly in the presence of strong oxidizing agents like hydrogen peroxide, which can generate hydroxyl radicals. Potential oxidative degradation pathways include hydroxylation of the aromatic ring and oxidative decarboxylation.

The fluorine atoms are generally stable to oxidation, but the aromatic ring can be attacked. Hydroxylation can lead to the formation of phenolic derivatives, which are often more susceptible to further oxidation and potential ring-opening.

Below is a proposed oxidative degradation pathway:

G A This compound B Hydroxylated Intermediates A->B H₂O₂ / Fe²⁺ (Fenton's Reagent) C Ring-Opened Products B->C Further Oxidation

References

Technical Support Center: Troubleshooting Poor Crystallinity in 2,5-Difluoroterephthalic Acid Coordination Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Difluoroterephthalic acid (H₂DFTA) in the synthesis of coordination polymers, including Metal-Organic Frameworks (MOFs). This guide is designed to provide in-depth, field-proven insights into overcoming the common challenge of poor crystallinity. By understanding the underlying chemical principles, you can systematically troubleshoot and optimize your synthetic protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding crystallinity issues with H₂DFTA-based coordination polymers.

Q1: Why is achieving high crystallinity in my H₂DFTA coordination polymer so difficult?

A1: Several factors inherent to this compound and coordination polymer synthesis can contribute to poor crystallinity. The fluorine substituents on the aromatic ring can influence the electronic properties and steric interactions of the linker, potentially leading to disordered structures.[1][2][3] Additionally, rapid precipitation of the material often outpaces the ordered growth of crystals, resulting in amorphous or poorly crystalline products.[4] The kinetics of nucleation and crystal growth are highly sensitive to subtle changes in reaction conditions.[5][6]

Q2: My powder X-ray diffraction (PXRD) pattern shows broad peaks or no distinct peaks at all. What does this indicate?

A2: A PXRD pattern with broad, poorly defined peaks is a classic indicator of poor crystallinity. Sharp, well-defined peaks arise from the long-range order of a crystalline material. Broad peaks suggest the presence of very small crystallites (nanocrystalline material) or a largely amorphous structure with little to no long-range order. If no distinct peaks are visible, your product is likely amorphous.

Q3: Can I still use my poorly crystalline material for my application?

A3: It depends on the application. For applications that rely on the porous nature of the material, such as gas storage or separation, a high degree of crystallinity is often crucial for achieving a high surface area and uniform pore structure. For other applications, such as catalysis, some level of disorder or the presence of defects might even be beneficial. However, for structural characterization and understanding structure-property relationships, a crystalline material is essential.

Q4: What are the first parameters I should adjust if I'm getting an amorphous product?

A4: The initial parameters to investigate are typically reaction temperature, reaction time, and solvent system. These factors directly influence the kinetics of the reaction. Slowing down the reaction rate often favors the growth of larger, more ordered crystals over rapid precipitation.

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor crystallinity in your H₂DFTA coordination polymer synthesis.

The Problem: Rapid Precipitation vs. Ordered Crystal Growth

The fundamental challenge in obtaining highly crystalline coordination polymers is balancing the thermodynamics of framework formation with the kinetics of crystallization. Often, the thermodynamic driving force for forming the coordination polymer is strong, leading to rapid precipitation of an amorphous or poorly crystalline solid. The goal of troubleshooting is to slow down this process to allow for controlled nucleation and subsequent crystal growth.[7]

Troubleshooting Workflow

The following workflow provides a logical progression for addressing poor crystallinity.

TroubleshootingWorkflow Start Poor Crystallinity Observed (Broad/No PXRD Peaks) Initial_Parameters Step 1: Adjust Core Reaction Parameters Start->Initial_Parameters Solvent_System Step 2: Optimize Solvent System Initial_Parameters->Solvent_System If still poor Success High Crystallinity Achieved Initial_Parameters->Success If successful Modulators Step 3: Introduce Coordination Modulators Solvent_System->Modulators If still poor Solvent_System->Success If successful Post_Synthesis Step 4: Post-Synthetic Treatment Modulators->Post_Synthesis If still poor Modulators->Success If successful Post_Synthesis->Success If successful ModulatorMechanism cluster_0 Without Modulator cluster_1 With Modulator Metal Metal Ion Amorphous Amorphous Product Metal->Amorphous Rapid Reaction Linker H₂DFTA Linker Linker->Amorphous Metal_Mod Metal Ion Crystalline Crystalline Product Metal_Mod->Crystalline Controlled Growth Linker_Mod H₂DFTA Linker Linker_Mod->Crystalline Modulator Modulator Modulator->Metal_Mod Temporary Coordination

References

Validation & Comparative

A Comparative Analysis of Polymer Properties: 2,5-Difluoroterephthalic Acid vs. Terephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced polymeric materials with tailored properties, the choice of monomer is paramount. This guide provides an in-depth technical comparison between polymers derived from 2,5-Difluoroterephthalic acid (DFTA) and its non-fluorinated analogue, terephthalic acid (TPA). By examining the fundamental impact of fluorine substitution on the aromatic ring, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to select the optimal building block for their specific applications, from high-performance engineering plastics to specialized biomedical devices.

Introduction: The Strategic Advantage of Fluorination

Terephthalic acid is a cornerstone of the polymer industry, serving as the diacid monomer for widely used polyesters like poly(ethylene terephthalate) (PET).[1] Its rigid aromatic structure imparts thermal stability and mechanical strength to the resulting polymers. However, the increasing demand for materials with enhanced performance characteristics—such as improved solubility for processing, higher thermal and oxidative stability for demanding environments, and specific optical and dielectric properties—has driven the exploration of modified monomers.

This compound introduces two fluorine atoms onto the benzene ring. This seemingly subtle modification has profound effects on the resultant polymer's properties. The high electronegativity and low polarizability of the fluorine atom, coupled with the strength of the carbon-fluorine bond, alter intermolecular forces, chain packing, and the electronic nature of the aromatic ring.[2] This guide will dissect these effects, supported by experimental evidence, to provide a clear comparison.

The Impact of Fluorine Substitution on Polymer Properties: A Head-to-Head Comparison

The introduction of fluorine atoms in place of hydrogen on the terephthalic acid backbone leads to predictable yet powerful changes in the final polymer's characteristics. These differences are rooted in the fundamental properties of the C-F bond compared to the C-H bond.

Thermal Stability
Solubility and Processability

A significant challenge with many aromatic polymers derived from TPA, such as aromatic polyamides (aramids), is their limited solubility in common organic solvents. This often necessitates the use of harsh solvents and complex processing conditions. The introduction of fluorine atoms can disrupt the regular, tight packing of polymer chains, thereby weakening the intermolecular forces. This disruption typically leads to a notable improvement in solubility. Fluorinated aromatic polyamides, for example, have demonstrated excellent solubility in amide-type solvents like N-methyl-2-pyrrolidinone (NMP) and N,N-dimethylacetamide (DMAc), which is a considerable advantage for solution-based processing techniques like film casting and fiber spinning.[5]

Mechanical Properties

The effect of fluorination on mechanical properties is more nuanced. While the increased intermolecular distance caused by the bulkier fluorine atoms can sometimes lead to a reduction in properties like tensile modulus, the overall impact is highly dependent on the specific polymer architecture. In some cases, the introduction of fluorine can lead to enhanced mechanical performance. For example, certain fluorinated aromatic polyimide films have been shown to exhibit excellent tensile strength and modulus, reaching up to 326.7 MPa and 8.4 GPa, respectively.[3]

Optical and Dielectric Properties

Fluorination is a well-established strategy for enhancing the optical transparency and lowering the dielectric constant of polymers. The low polarizability of the C-F bond reduces the refractive index and minimizes color-forming charge-transfer complexes within the polymer, leading to more colorless and transparent materials.[6] This is particularly advantageous for applications in optics and microelectronics. The reduced polarity also results in a lower dielectric constant and dissipation factor, making DFTA-based polymers attractive for use as insulating materials in high-frequency electronic applications.[3]

Experimental Data: A Comparative Overview

While a direct, one-to-one comparison of a single polymer system is not available in the literature, we can compile and compare representative data for polymers derived from DFTA and TPA to illustrate the expected differences in performance.

Table 1: Comparative Properties of Polyamides

PropertyRepresentative Aromatic Polyamide from TPA (e.g., Poly(p-phenylene terephthalamide))Representative Fluorinated Aromatic Polyamide
Glass Transition Temp. (Tg) > 300 °C (often does not melt)259 - 317 °C[5]
Tensile Strength (MPa) High (e.g., Kevlar® ~3.6 GPa)87 - 135 MPa[5]
Elongation at Break (%) Low (< 5%)8 - 22%[5]
Solubility Insoluble in most organic solventsSoluble in NMP, DMAc, DMF[5]

Table 2: Comparative Properties of Polyesters

PropertyPoly(ethylene terephthalate) (PET) from TPAExpected Properties of a Polyester from DFTA
Glass Transition Temp. (Tg) ~75 °CLikely higher due to increased chain rigidity
Melting Temperature (Tm) ~260 °CPotentially altered depending on crystallinity
Thermal Decomposition Temp. ~400 °CExpected to be higher
Dielectric Constant ~3.0 @ 1 MHzExpected to be lower (< 2.5)
Optical Transparency GoodExcellent, with lower yellowness index

Experimental Protocols

The synthesis of polyesters and polyamides from both DFTA and TPA typically follows standard polycondensation procedures. Below are representative protocols for lab-scale synthesis.

Synthesis of a Polyester via Melt Polycondensation

This protocol describes a typical two-stage melt polycondensation process applicable to both DFTA and TPA.

Workflow Diagram:

Polyester_Synthesis cluster_esterification Stage 1: Direct Esterification cluster_polycondensation Stage 2: Polycondensation Monomers Diacid (DFTA or TPA) + Diol (e.g., Ethylene Glycol) Catalyst Catalyst (e.g., Antimony Trioxide) Monomers->Catalyst Reactor1 Reactor at 190-230°C (Water removed) Catalyst->Reactor1 Oligomer Low MW Oligomer Reactor1->Oligomer Reactor2 Reactor at 270-290°C (High Vacuum) Oligomer->Reactor2 Polymer High MW Polyester Reactor2->Polymer

Caption: Workflow for two-stage melt polycondensation of polyesters.

Step-by-Step Protocol:

  • Charging the Reactor: A reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column is charged with the diacid (DFTA or TPA), a diol (e.g., ethylene glycol) in a molar excess (typically 1:1.2 to 1:2.2), and a catalyst such as antimony trioxide.

  • Esterification: The mixture is heated to 190-230°C under a slow stream of nitrogen. The esterification reaction proceeds with the elimination of water, which is collected. This stage is continued until the theoretical amount of water is removed, yielding a low molecular weight oligomer.

  • Polycondensation: The temperature is gradually raised to 270-290°C, and a high vacuum (<1 torr) is applied. The excess diol is distilled off, and the polycondensation reaction proceeds, leading to an increase in the molecular weight of the polymer. The reaction is monitored by the viscosity of the melt.

  • Extrusion and Quenching: Once the desired viscosity is reached, the molten polymer is extruded from the reactor under nitrogen pressure and quenched in water to form strands, which can then be pelletized.

Synthesis of a Polyamide via Low-Temperature Solution Polycondensation

This method is particularly useful for preparing high molecular weight aromatic polyamides that may decompose at the high temperatures required for melt polycondensation. It typically involves the diacid chloride derivative.

Workflow Diagram:

Polyamide_Synthesis cluster_dissolution Monomer Dissolution cluster_reaction Polymerization cluster_purification Isolation and Purification Diamine Aromatic Diamine in Solvent (e.g., NMP with LiCl) ReactionVessel Reaction at 0-25°C (Stirring under N2) Diamine->ReactionVessel DiacidChloride Diacid Chloride (from DFTA or TPA) DiacidChloride->ReactionVessel PolymerSolution Viscous Polymer Solution ReactionVessel->PolymerSolution Precipitation Precipitation in Non-solvent (e.g., Methanol) PolymerSolution->Precipitation Washing Washing and Filtering Precipitation->Washing Drying Drying under Vacuum Washing->Drying FinalPolymer Pure Polyamide Drying->FinalPolymer

Caption: Workflow for low-temperature solution polycondensation of polyamides.

Step-by-Step Protocol:

  • Monomer Preparation: The diacid (DFTA or TPA) is first converted to its more reactive diacid chloride by treatment with a chlorinating agent like thionyl chloride.

  • Dissolution: An aromatic diamine is dissolved in an anhydrous amide-type solvent (e.g., NMP or DMAc), often with a salt like lithium chloride to enhance solubility, in a flask under a nitrogen atmosphere.

  • Polymerization: The solution is cooled in an ice bath, and the diacid chloride is added portion-wise as a solid or in solution. The reaction is typically highly exothermic. After the addition is complete, the mixture is stirred at low temperature and then allowed to warm to room temperature to continue the polymerization for several hours, resulting in a viscous polymer solution.

  • Precipitation and Purification: The viscous polymer solution is poured into a non-solvent, such as methanol or water, to precipitate the polyamide. The resulting fibrous or powdered polymer is collected by filtration, washed extensively with water and methanol to remove residual solvent and salts, and then dried in a vacuum oven.

Conclusion: Selecting the Right Monomer for the Application

The choice between this compound and terephthalic acid is a strategic one, dictated by the desired balance of properties in the final polymer.

  • Terephthalic acid remains the monomer of choice for large-volume, cost-effective polymers where high mechanical strength and thermal stability are required, and processability in common solvents is not a primary concern.

  • This compound is a specialty monomer for high-performance applications where the benefits of fluorination outweigh the higher monomer cost. It is ideal for developing polymers with:

    • Enhanced thermal and oxidative stability.

    • Improved solubility and processability.

    • Low dielectric constants for advanced electronics.

    • High optical clarity for optical components.

By understanding the fundamental structure-property relationships outlined in this guide, researchers can make informed decisions in the design and synthesis of next-generation polymeric materials.

References

A Comparative Guide to Metal-Organic Frameworks: 2,5-Difluoroterephthalic Acid vs. 2,5-Dihydroxyterephthalic Acid as Organic Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of organic linker in the synthesis of Metal-Organic Frameworks (MOFs) is a critical determinant of the final material's properties and performance. This guide provides an in-depth technical comparison of MOFs synthesized from two functionalized terephthalic acid derivatives: 2,5-difluoroterephthalic acid and 2,5-dihydroxyterephthalic acid. By understanding the distinct characteristics imparted by the fluoro- and hydroxy- functional groups, researchers can better tailor MOF design for specific applications, from gas storage and separation to catalysis and drug delivery.

The Influence of Linker Functionalization: A Tale of Two MOFs

The strategic functionalization of organic linkers is a powerful tool for tuning the physicochemical properties of MOFs.[1] The introduction of different functional groups onto the benzene ring of terephthalic acid can significantly alter the electronic environment, polarity, and steric hindrance within the resulting framework. This, in turn, influences key properties such as porosity, stability, and catalytic activity.

MOFs derived from 2,5-dihydroxyterephthalic acid (H₂-DHTA), most notably the MOF-74 (or CPO-27) series, are characterized by the presence of hydroxyl groups.[2] These groups can participate in hydrogen bonding, act as Brønsted acid sites, and coordinate to the metal centers, creating open metal sites that are crucial for various applications.[3]

In contrast, the substitution of hydrogen with highly electronegative fluorine atoms in This compound (H₂-DFTA) introduces distinct electronic and steric effects. The strong electron-withdrawing nature of fluorine can enhance the Lewis acidity of the metal centers and increase the framework's hydrophobicity and thermal stability.[4][5]

This guide will delve into the comparative properties of MOFs synthesized from these two linkers, providing experimental data and detailed protocols to inform your research and development endeavors.

Comparative Analysis of MOF Properties

The choice between this compound and 2,5-dihydroxyterephthalic acid as a linker has profound implications for the resulting MOF's characteristics. Below is a comparative summary of their key properties based on available experimental data.

PropertyMOFs from this compoundMOFs from 2,5-Dihydroxyterephthalic Acid (e.g., MOF-74)Causality of the Difference
Thermal Stability Generally higherModerate to high, with decomposition temperatures varying by metal (e.g., Mg-MOF-74: ~526°C, Co-MOF-74: ~331°C)[6]The strong C-F bond energy contributes to increased thermal stability in fluorinated MOFs.[4]
Chemical Stability Often enhanced, particularly against moistureStability can be variable, with some MOF-74 structures showing sensitivity to humidity.[6][7]The hydrophobic nature of the C-F bonds can protect the framework from water-induced degradation.[4][5]
Porosity & Surface Area Can achieve high surface areas (e.g., fluorinated UiO-66)Can exhibit very high surface areas (e.g., Co-MOF-74 can reach up to 1599 m²/g)The framework topology, determined by the metal-linker coordination, is a primary factor. Functional groups can influence pore size and accessibility.
Hydrophobicity Significantly increasedGenerally hydrophilic due to the presence of hydroxyl groupsThe hydrophobic nature of fluorine contrasts with the hydrophilic character of hydroxyl groups.
Acidity Enhanced Lewis acidity of metal centersCan exhibit both Brønsted acidity (from -OH) and Lewis acidity (from open metal sites)The electron-withdrawing fluorine atoms increase the positive charge on the metal centers, enhancing their Lewis acidity.
Catalytic Activity Promising for Lewis acid-catalyzed reactionsActive in various catalytic reactions, including base-catalyzed condensations and oxidations.[8]The type of acidity (Lewis vs. Brønsted) and the nature of the active sites dictate the catalytic applications.
Gas Adsorption Can show high affinity for CO₂ due to polar C-F bonds[4]Excellent for CO₂ capture due to open metal sites and polar hydroxyl groups.[6][9]The interaction mechanism with gas molecules differs based on the functional groups present.

Experimental Protocols: Synthesis of Representative MOFs

To provide a practical understanding of the synthesis of these materials, detailed step-by-step methodologies for a representative MOF from each linker are presented below.

Synthesis of a Fluorinated MOF: UiO-66-F₂

This protocol describes a solvothermal method for synthesizing a zirconium-based MOF using this compound.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (H₂-DFTA)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (modulator)

Procedure:

  • In a 20 mL glass vial, dissolve a specific molar ratio of ZrCl₄ and H₂-DFTA in DMF. A typical ratio is 1:1.[10]

  • Add a modulator, such as acetic acid, to the solution. The amount of modulator can be varied to control crystal size and defect density.

  • Seal the vial tightly and place it in a preheated oven at 120°C for 24 hours.[11]

  • After cooling to room temperature, a white precipitate will have formed.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product sequentially with DMF and then methanol to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Dry the purified MOF under vacuum at an elevated temperature (e.g., 100-150°C) to activate the material.

Diagram of UiO-66-F₂ Synthesis Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Activation A Dissolve ZrCl4 & H2-DFTA in DMF B Add Acetic Acid (Modulator) A->B C Solvothermal Synthesis (120°C, 24h) B->C D Collect Precipitate C->D E Wash with DMF & Methanol D->E F Vacuum Dry E->F

A schematic representation of the solvothermal synthesis of UiO-66-F₂.

Synthesis of a Hydroxylated MOF: Mg-MOF-74

This protocol outlines the synthesis of a magnesium-based MOF using 2,5-dihydroxyterephthalic acid.

Materials:

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • 2,5-Dihydroxyterephthalic acid (H₂-DHTA)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Methanol

Procedure:

  • Prepare a mixed solvent of DMF and deionized water in a beaker. A common volume ratio is 15:1.[12]

  • Add magnesium nitrate hexahydrate and 2,5-dihydroxyterephthalic acid to the mixed solvent.[12]

  • Stir the mixture until all solids are dissolved.

  • Transfer the solution to a Teflon-lined autoclave and heat it in an oven at a specific temperature, for example, 125°C, for 20-24 hours.

  • After the reaction, cool the autoclave to room temperature.

  • Decant the mother liquor and wash the resulting solid product by soaking it in fresh methanol. Replace the methanol every 12 hours for a total of four washes to ensure the removal of unreacted precursors and DMF.[12]

  • Dry the final product under vacuum at a temperature between 100°C and 200°C for 6 hours.[12]

Diagram of Mg-MOF-74 Synthesis Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Activation A Prepare DMF/Water Mixture B Add Mg(NO3)2·6H2O & H2-DHTA A->B C Solvothermal Synthesis (e.g., 125°C, 24h) B->C D Collect Solid Product C->D E Wash with Methanol D->E F Vacuum Dry E->F

A schematic representation of the solvothermal synthesis of Mg-MOF-74.

In-depth Discussion and Mechanistic Insights

The observed differences in the properties of MOFs derived from this compound and 2,5-dihydroxyterephthalic acid can be attributed to the fundamental electronic and steric effects of the fluoro- and hydroxy- functional groups.

Electronic Effects: The high electronegativity of fluorine atoms in H₂-DFTA leads to a significant inductive electron-withdrawing effect. This reduces the electron density on the carboxylate groups, which can influence the coordination bond strength with the metal centers. More importantly, this electron-withdrawing effect propagates to the metal nodes of the MOF, increasing their Lewis acidity. This enhanced Lewis acidity can be highly beneficial for catalytic applications where the activation of substrates via coordination to a Lewis acidic site is the key step.

In contrast, the hydroxyl groups in H₂-DHTA are electron-donating through resonance, which can increase the electron density on the carboxylate groups. The hydroxyl groups themselves can also act as Brønsted acids or hydrogen bond donors, providing additional functionalities within the MOF pores. The presence of open metal sites in MOF-74, resulting from the coordination geometry of the dihydroxyterephthalate linker, is a key feature for its high gas adsorption capacity and catalytic activity.[13]

Steric and Structural Effects: The van der Waals radius of fluorine is larger than that of hydrogen, which can introduce steric constraints during the self-assembly of the MOF structure. This can influence the final topology and pore dimensions of the framework.

The hydroxyl groups in H₂-DHTA can participate in intramolecular and intermolecular hydrogen bonding, which can play a significant role in directing the formation of specific MOF structures.[3][9]

Applications and Future Perspectives

The distinct properties of MOFs from these two linkers make them suitable for different applications.

MOFs from this compound:

  • Catalysis: Their enhanced Lewis acidity makes them promising candidates for a variety of organic transformations.

  • Gas Separations: The combination of porosity and the polar C-F bonds can lead to selective adsorption of certain gases.[4]

  • Hydrophobic Coatings: Their inherent hydrophobicity makes them suitable for applications requiring water repellency.

MOFs from 2,5-Dihydroxyterephthalic Acid (MOF-74 and analogues):

  • Gas Storage and Separation: The high density of open metal sites leads to exceptional CO₂ capture capabilities.[6][9]

  • Catalysis: They are effective catalysts for a range of reactions, including those that benefit from the presence of both Lewis and Brønsted acid sites.[8]

  • Drug Delivery: The porous structure and biocompatibility of some metal-based MOF-74 derivatives make them potential candidates for drug delivery applications.

  • Electrochromic Devices: The redox activity of the dihydroxyterephthalate linker in some MOF-74 structures has been explored for electrochromic applications.[13]

Conclusion

The choice between this compound and 2,5-dihydroxyterephthalic acid as organic linkers offers a clear pathway to tune the properties of MOFs for specific applications. MOFs derived from this compound are characterized by their enhanced thermal stability, hydrophobicity, and Lewis acidity, making them attractive for catalysis and applications in humid environments. In contrast, MOFs from 2,5-dihydroxyterephthalic acid, particularly the well-studied MOF-74 series, offer a high density of open metal sites and Brønsted acidity, leading to exceptional performance in gas storage and a broad range of catalytic reactions.

By understanding the fundamental principles outlined in this guide and utilizing the provided experimental protocols as a starting point, researchers can make informed decisions in the design and synthesis of novel MOFs with tailored functionalities to address the challenges in their respective fields.

References

Comparative analysis of fluorinated vs. non-fluorinated linkers in metal-organic frameworks.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of porous materials, the choice of organic linker in the synthesis of Metal-Organic Frameworks (MOFs) is a critical determinant of the final material's properties and performance. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated linkers in MOFs, offering experimental insights and data to inform rational design and application-specific material selection.

Introduction to Metal-Organic Frameworks and the Role of Organic Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers.[1] This modular nature allows for a high degree of tunability in their structure and function, making them promising candidates for a wide range of applications, including gas storage and separation, catalysis, drug delivery, and sensing.[2][3][4]

The organic linker is not merely a structural component; it plays a pivotal role in defining the MOF's pore size, shape, and chemical environment. The functionalization of these linkers is a powerful strategy to impart desired properties to the resulting framework. Among the various functional groups, the introduction of fluorine atoms has garnered significant attention for its profound impact on the physicochemical characteristics of MOFs.

The Influence of Fluorination: A Comparative Analysis

The substitution of hydrogen with fluorine on the organic linkers can dramatically alter the properties of a MOF. This section delves into a comparative analysis of key performance metrics between fluorinated and non-fluorinated MOFs, supported by experimental data from the literature.

Hydrophobicity and Water Stability

One of the most significant effects of fluorination is the enhancement of hydrophobicity.[5][6][7][8] The low surface energy of C-F bonds repels water molecules, leading to MOFs with increased water contact angles and improved stability in humid environments.[5][6][9] For instance, a study on UiO-66 type MOFs demonstrated that varying the type and quantity of fluorine-containing functional groups (–F or –CF₃) on the ligands could tailor their hydrophobicity. The 2CF₃-UiO-66 variant exhibited a high water contact angle of 145.9°, making it superhydrophobic.[9] This property is highly desirable for applications such as oil-water separation and protecting the framework from degradation by water vapor.[7][9] In contrast, their non-fluorinated counterparts often exhibit more hydrophilic character, which can be a limitation in moisture-sensitive applications.

However, it is important to note that the impact of fluorination on hydrophobicity can be complex and material-specific. In some cases, the introduction of fluorine does not necessarily lead to a hydrophobic material, as the overall structure and presence of other functional groups also play a role.[5]

Thermal and Chemical Stability

Fluorination can have a varied impact on the thermal and chemical stability of MOFs. The strong C-F bond can, in some cases, enhance the thermal stability of the linker itself. However, studies have also shown that fluorination can sometimes lead to decreased thermal and chemical stability of the resulting MOF.[10][11] This is attributed to the electronic effects of fluorine substituents, which can weaken the bond between the carboxylate group and the phenyl ring, facilitating decarboxylation at lower temperatures.[11]

Conversely, the increased hydrophobicity imparted by fluorination can lead to improved moisture stability, which is a form of chemical stability.[6][12] By repelling water, fluorinated MOFs can better maintain their crystalline structure in the presence of humidity, a crucial factor for long-term performance in many real-world applications.

Gas Sorption and Separation

The introduction of fluorine atoms into the pores of MOFs can significantly influence their gas sorption and separation properties.[2][3] The polar C-F bonds can create specific interaction sites for guest molecules, enhancing the affinity for certain gases like CO₂.[6] This has led to the development of fluorinated MOFs with improved performance in carbon capture and other gas separation processes.[2][6]

For example, fluorinated MOFs have been shown to be benchmark materials in challenging gas separations due to their tunable pore apertures and appealing chemical features.[2][3] The strategic placement of fluorine atoms within the framework can create "fluorophilic" pockets that preferentially interact with fluorinated gases, a property that has been explored for the capture of super greenhouse gases.

It is worth noting that in some comparative studies, the difference in selectivity for certain gas mixtures between fluorinated and non-fluorinated analogues was found to be negligible, suggesting that the overall pore structure and surface area can be more dominant factors.[13]

Structural and Electronic Properties

Fluorination can also influence the fundamental structural and electronic properties of MOFs. The size and electronegativity of fluorine atoms can affect the torsion angle between the phenyl ring and the carboxylate groups of the linker, which in turn can influence the resulting crystal structure of the MOF.[10] This structure-directing role can lead to the formation of novel topologies that are not accessible with non-fluorinated linkers.[14]

From an electronic standpoint, the electron-withdrawing nature of fluorine can modulate the electronic properties of the framework. This has been leveraged in applications like chemiresistive sensing, where a fluorinated covalent organic framework (a related class of porous polymers) exhibited enhanced sensitivity to NO₂ due to the tuning of its electronic properties.[15]

Quantitative Data Summary

PropertyNon-Fluorinated MOF (Example)Fluorinated MOF (Example)Key ObservationsReference
Water Contact Angle UiO-66: Hydrophilic2CF₃-UiO-66: 145.9°Significant increase in hydrophobicity with fluorination.[9]
CO₂ Adsorption MIL-53(Al): Lower affinityF-MIL-53(Al): Enhanced affinityFluorination can increase the affinity for CO₂.[10]
Thermal Stability Trimesate-based MOFFluorinated Trimesate-based MOFDecreased thermal stability with increasing fluorination.[11]
BET Surface Area UiO-67: HighUiO-67-F8: 1629 m²/gPerfluorination can still yield high surface area materials.[13]

Experimental Protocols

General Solvothermal Synthesis of a MOF

This protocol provides a general guideline for the solvothermal synthesis of a MOF, which is a common method for both fluorinated and non-fluorinated systems.[16][17][18] Specific precursor ratios, solvents, temperatures, and reaction times will vary depending on the target MOF.

Materials:

  • Metal salt (e.g., Zirconium(IV) chloride, Copper(II) nitrate)

  • Organic linker (fluorinated or non-fluorinated)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Modulator (e.g., Benzoic acid, Hydrochloric acid) (Optional)

  • Teflon-lined stainless steel autoclave or glass vial

Procedure:

  • Dissolve the metal salt and the organic linker in the chosen solvent in a glass vial. If a modulator is used, add it to the solution.

  • Sonicate the mixture for a few minutes to ensure homogeneity.

  • Seal the vial or place it inside a Teflon-lined autoclave.

  • Heat the sealed vessel in an oven at a specific temperature (typically between 80°C and 150°C) for a predetermined time (ranging from hours to days).

  • After the reaction is complete, allow the vessel to cool down to room temperature slowly.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh solvent (e.g., DMF, ethanol) multiple times to remove any unreacted precursors.

  • Dry the product under vacuum or by solvent exchange followed by supercritical CO₂ drying to activate the material (remove solvent molecules from the pores).[16][19]

Diagram of the Solvothermal Synthesis Workflow:

G cluster_prep Precursor Preparation cluster_workup Product Work-up metal_salt Metal Salt mix Dissolve & Sonicate metal_salt->mix linker Organic Linker linker->mix solvent Solvent solvent->mix modulator Modulator (Optional) modulator->mix react Solvothermal Reaction (Heating in Autoclave) mix->react cool Cooling react->cool collect Collect Crystals (Filtration/Centrifugation) cool->collect wash Washing collect->wash activate Activation (Solvent Exchange & Drying) wash->activate product Activated MOF activate->product

Caption: General workflow for the solvothermal synthesis of MOFs.

Characterization Techniques

To comparatively analyze the properties of fluorinated and non-fluorinated MOFs, a suite of characterization techniques is employed.[20]

Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

  • Procedure: A small amount of the dried MOF powder is placed on a sample holder and scanned over a range of 2θ angles. The resulting diffraction pattern is compared to a simulated pattern from single-crystal X-ray diffraction data or known phases.

Thermogravimetric Analysis (TGA):

  • Purpose: To determine the thermal stability of the MOF.

  • Procedure: A small sample of the activated MOF is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air). The weight loss as a function of temperature is recorded, indicating the decomposition temperature of the framework.

Gas Adsorption Measurements (e.g., N₂ at 77 K):

  • Purpose: To determine the surface area (typically using the Brunauer-Emmett-Teller (BET) method) and pore volume of the MOF.

  • Procedure: An activated sample is placed in a sample tube and cooled to 77 K. The amount of nitrogen gas adsorbed at various relative pressures is measured, generating an adsorption-desorption isotherm.

Water Contact Angle Measurement:

  • Purpose: To quantify the hydrophobicity of the MOF.

  • Procedure: A pellet of the MOF material is prepared, and a droplet of water is placed on its surface. The angle between the droplet and the surface is measured using a goniometer. A higher contact angle indicates greater hydrophobicity.

Diagram of the Characterization Workflow:

G cluster_char Characterization cluster_results Data Analysis mof_sample Synthesized MOF pxrd PXRD (Crystallinity) mof_sample->pxrd tga TGA (Thermal Stability) mof_sample->tga gas_adsorption Gas Adsorption (Surface Area, Porosity) mof_sample->gas_adsorption contact_angle Water Contact Angle (Hydrophobicity) mof_sample->contact_angle structure Structural Confirmation pxrd->structure stability Stability Assessment tga->stability porosity Porosity Analysis gas_adsorption->porosity hydrophobicity Hydrophobicity Determination contact_angle->hydrophobicity

Caption: Standard workflow for the characterization of MOFs.

Conclusion and Future Outlook

The strategic incorporation of fluorine into the organic linkers of MOFs offers a powerful tool for tuning their physicochemical properties. Fluorinated MOFs often exhibit enhanced hydrophobicity and can have tailored gas sorption characteristics, making them highly attractive for a variety of applications. However, the impact of fluorination is not always straightforward, and a careful, application-driven approach to linker design is essential. In some instances, fluorination can lead to decreased thermal stability, and the desired performance enhancements are not universally guaranteed.

Future research will likely focus on a more nuanced understanding of the structure-property relationships in fluorinated MOFs. The development of novel fluorinated linkers and the exploration of their assembly into new framework topologies will continue to push the boundaries of materials science. For researchers and professionals in drug development, the enhanced stability and tunable properties of fluorinated MOFs may offer new opportunities for creating more robust and effective delivery systems.

References

A Senior Application Scientist's Guide to the Definitive Structure Validation of 2,5-Difluoroterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the fields of materials science and pharmaceutical development, the precise molecular structure of a compound is its most fundamental attribute. For building blocks like 2,5-difluoroterephthalic acid—a key component in the synthesis of advanced polymers and metal-organic frameworks (MOFs)—ambiguity is not an option.[1] While a suite of analytical techniques can provide clues to a molecule's identity, only single-crystal X-ray diffraction (SC-XRD) delivers an unambiguous, three-dimensional portrait of the atomic arrangement in the solid state.[2]

This guide provides an in-depth, experience-driven comparison of structural validation techniques, centering on SC-XRD as the gold standard for this compound. We will explore the causality behind experimental choices, present a self-validating workflow, and compare the definitive data from SC-XRD with the complementary, yet incomplete, pictures painted by other methods.

The Imperative for Unambiguous Structure Determination

Spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are cornerstones of chemical analysis. They confirm the presence of functional groups, establish atomic connectivity, and verify molecular weight. However, they provide an averaged picture of the molecule, often in solution, and cannot definitively describe its conformation, bond angles, bond lengths, and intermolecular interactions in the crystalline solid state.

For a molecule like this compound, critical questions remain unanswered by spectroscopy alone:

  • How do the carboxylic acid groups orient themselves relative to the benzene ring?

  • What is the precise nature of the hydrogen-bonding network that dictates the crystal packing?

  • Do the fluorine substituents participate in intermolecular interactions that could influence material properties?

Only by visualizing the structure directly through SC-XRD can we answer these questions with certainty and provide the foundational data required for rational drug design and materials engineering.

The Experimental Workflow: From Powder to Final Structure

Achieving a publication-quality crystal structure is a systematic process. Each step is designed to maximize the quality of the final data and validate the integrity of the result.

Step 1: Synthesis and High-Quality Crystal Growth

The journey begins with the synthesis of the target compound, followed by the critical step of crystallization. The goal is to grow well-formed, single crystals free of defects, typically between 30 and 300 microns in size.[3]

Protocol: Synthesis of this compound A common laboratory-scale synthesis involves the oxidation of a suitable precursor. For example, 2,5-difluoro-4-methylbenzoic acid can be oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) in water at elevated temperatures.[4]

  • A solution of 2,5-difluoro-4-methylbenzoic acid (1.0 g, 5.81 mmol) and KMnO₄ (4.59 g, 29.05 mmol) is prepared in 20 mL of water.[4]

  • The mixture is stirred vigorously and heated to 100°C overnight.

  • After cooling, the manganese dioxide byproduct is removed by filtration.

  • The clear filtrate is acidified to a pH of ~3 with hydrochloric acid, causing the this compound to precipitate.

  • The white solid is collected by filtration, washed with cold water, and dried under vacuum.[4]

Protocol: Crystallization via Slow Evaporation Slow evaporation is an effective technique for molecules like terephthalic acids that are sparingly soluble in common solvents. The principle is to allow the solvent to evaporate over days or weeks, gradually increasing the solute concentration beyond its saturation point to promote slow, ordered crystal growth.

  • Prepare a saturated solution of this compound in a suitable solvent (e.g., a mixture of ethanol and water) at a slightly elevated temperature.

  • Filter the hot solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it loosely with parafilm.

  • Pierce a few small holes in the parafilm with a needle. This controls the rate of evaporation.

  • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks until suitable crystals form.

Causality Check: Why slow evaporation? Rapid precipitation traps solvent and introduces defects into the crystal lattice, leading to poor diffraction quality. The slow, controlled process allows molecules to arrange themselves into the most energetically favorable, highly ordered lattice, which is essential for a successful SC-XRD experiment.

Crystal Growth Workflow cluster_prep Sample Preparation cluster_cryst Crystallization synthesis Synthesis of This compound purification Purification synthesis->purification dissolve Dissolve in Suitable Solvent purification->dissolve filter Hot Filtration dissolve->filter evap Slow Evaporation (Controlled Environment) filter->evap harvest Diffraction-Quality Single Crystals evap->harvest Harvest Crystals

Fig 1. Workflow for obtaining diffraction-quality single crystals.
Step 2: Single-Crystal X-ray Diffraction Data Collection

With a suitable crystal, the diffraction experiment can begin. The process involves mounting the crystal, centering it in the X-ray beam, and collecting the diffraction pattern as the crystal is rotated.[3][5][6]

Protocol: Data Collection

  • Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a thin loop (e.g., a MiTeGen™ loop) using a cryoprotectant oil like Paratone-N.[7]

  • Cryo-cooling: The mounted crystal is immediately placed in a stream of cold nitrogen gas, typically at 100 K (-173°C).

    • Expert Insight: Cryo-cooling is crucial. It minimizes thermal vibrations of the atoms, leading to sharper diffraction spots at higher resolution. It also protects the crystal from potential damage by the high-intensity X-ray beam.

  • Centering: The crystal is centered in the X-ray beam using an automated or manual goniometer.[6]

  • Data Collection Strategy: A modern diffractometer, equipped with a sensitive CCD or CMOS detector, is used.[7] The instrument software calculates an optimal strategy to collect a complete and highly redundant dataset by rotating the crystal through a series of angles (omega and phi scans).

  • Execution: The X-ray source (commonly Molybdenum or Copper) is activated, and the detector records hundreds of diffraction images (frames) as the crystal rotates.[6][7] This process can take several hours.

Data Collection Workflow select_crystal Select Suitable Crystal (30-300 µm) mount Mount on Loop with Cryo-oil select_crystal->mount cool Flash Cool to 100 K in N₂ Stream mount->cool center Center Crystal in X-ray Beam cool->center strategy Define Data Collection Strategy center->strategy collect Collect Diffraction Frames (Rotate Crystal) strategy->collect raw_data Raw Diffraction Data (Frames) collect->raw_data

Fig 2. The single-crystal X-ray diffraction data collection process.
Step 3: Structure Solution and Refinement

The raw diffraction images are a collection of spots of varying intensity and position. The final step is to translate this pattern back into a 3D atomic model.

Protocol: Structure Solution and Refinement

  • Data Integration & Reduction: The raw frames are processed to measure the intensity and position of each diffraction spot. This data is corrected for experimental factors and scaled, resulting in a reflection file (e.g., an HKL file).

  • Space Group Determination: The symmetry and systematic absences in the reflection data allow for the determination of the crystal's space group.

  • Structure Solution (Solving the Phase Problem): The measured intensities represent the amplitudes of the diffracted waves, but the phase information is lost. "Direct methods" or other algorithms, implemented in software like SHELXT, are used to generate an initial structural model—a rough electron density map.[7]

  • Structure Refinement: This iterative process, using software like SHELXL, refines the initial model against the experimental data.[7] The positions of the atoms, their displacement parameters (how much they vibrate), and other variables are adjusted to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed pattern.

  • Validation: The quality of the final model is assessed using metrics like the R-factor (R1) and the Goodness-of-Fit (GooF). An R1 value below 5% for high-quality data indicates an excellent agreement between the model and the data. The final output is a Crystallographic Information File (CIF).[7]

Structure Solution Workflow raw_data Raw Diffraction Data integration Data Integration & Scaling raw_data->integration space_group Determine Space Group & Unit Cell integration->space_group solution Structure Solution (e.g., Direct Methods) space_group->solution refinement Iterative Refinement (Least-Squares) solution->refinement validation Model Validation (R-factors, GooF) refinement->validation final_model Final Structural Model (CIF File) validation->final_model

Fig 3. Workflow for structure solution, refinement, and validation.

Comparative Analysis: The Unparalleled Detail of SC-XRD

To truly appreciate the power of SC-XRD, we must compare the information it provides with that from other common analytical techniques.

Technique Information Provided Sample Requirement Definitive 3D Structure? Key Limitation for Structure Validation
Single-Crystal XRD (SC-XRD) Absolute 3D atomic coordinates, bond lengths, bond angles, molecular conformation, crystal packing, intermolecular interactions.[2][6]Single, high-quality crystal (0.03-0.3 mm).[3]Yes (Gold Standard) Requires the ability to grow suitable single crystals.
Powder XRD (PXRD) Crystalline phase identification, lattice parameters, phase purity, crystallinity.[2]Microcrystalline powder (~10 mg).[2]No Provides a "fingerprint" but cannot solve a novel structure without complex modeling; peak overlap obscures fine details.[2]
NMR Spectroscopy Chemical environment of nuclei (¹H, ¹³C, ¹⁹F), establishing covalent connectivity and molecular formula.Soluble sample (~5-10 mg).No Provides data for the molecule in solution; gives no information on solid-state conformation or crystal packing.
IR Spectroscopy Presence of specific functional groups (e.g., C=O, O-H, C-F) based on vibrational frequencies.Small amount of solid or liquid.No Confirms functional groups but gives no data on the overall 3D atomic arrangement.
Mass Spectrometry (MS) Mass-to-charge ratio, confirming molecular weight and elemental composition (with high resolution).Very small amount of sample.No Confirms molecular formula but provides no structural or conformational information.

Trustworthiness Insight: As the table demonstrates, while techniques like PXRD are excellent for quality control (confirming you have the same crystalline phase you made before), they are not a substitute for SC-XRD in determining a structure ab initio. Spectroscopic methods confirm the molecule was made correctly, but only SC-XRD reveals how that molecule arranges itself in the solid, functional form.

Conclusion: The Definitive Verdict

For this compound, as with any critical molecular component, true structural validation is achieved only through single-crystal X-ray diffraction. It is the sole technique that moves beyond inference to provide direct, high-precision visualization of the atomic architecture. The resulting CIF file is a foundational piece of data that underpins our understanding of a material's properties and function, enabling rational design and ensuring scientific rigor. While other analytical methods are essential and complementary parts of the characterization puzzle, SC-XRD provides the final, unambiguous picture.

References

A Comparative Guide to High-Performance Polymers: 2,5-Furandicarboxylic Acid (FDCA) vs. 2,5-Difluoroterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and advanced materials, the choice of monomer is a critical decision that dictates the ultimate performance of a polymer. This guide provides an in-depth, objective comparison of polymers derived from two promising aromatic dicarboxylic acids: the bio-based 2,5-furandicarboxylic acid (FDCA) and the synthetically modified 2,5-difluoroterephthalic acid. We will explore how the subtle yet significant differences in their molecular architecture translate into tangible performance advantages and disadvantages in the resulting polymers.

Introduction to the Monomers: A Tale of Two Rings

At the heart of this comparison are the distinct aromatic cores of FDCA and this compound. FDCA, a top value-added chemical from biomass, is heralded as a sustainable replacement for petroleum-derived terephthalic acid (TPA).[1][2][3] Its furan ring, a five-membered aromatic heterocycle containing oxygen, imparts unique properties to its polymer derivatives.[4] In contrast, this compound is a derivative of the conventional TPA, where two hydrogen atoms on the benzene ring are substituted with highly electronegative fluorine atoms. This strategic fluorination is a known method to enhance polymer properties.[5]

Monomer_Structures cluster_FDCA 2,5-Furandicarboxylic Acid (FDCA) cluster_DFTA This compound FDCA FDCA (Bio-based) FDCA_struct DFTA This compound (Fluorinated) DFTA_struct

Caption: Chemical structures of 2,5-Furandicarboxylic Acid (FDCA) and this compound.

Polymer Synthesis: Pathways to Performance

Polymers from both FDCA and this compound are typically synthesized via polycondensation reactions with various diols (e.g., ethylene glycol, 1,4-butanediol) to form polyesters. The most common method is a two-stage melt polycondensation process.[6][7] While the general synthetic routes are similar, the reactivity of the monomers and the properties of the resulting polymers can be influenced by their distinct chemical natures. For instance, the electron-withdrawing nature of the fluorine atoms in this compound can increase the electrophilicity of the carbonyl carbons, potentially accelerating the polymerization process.[8]

Polymerization_Workflow Monomer Dicarboxylic Acid (FDCA or this compound) Esterification Direct Esterification / Transesterification (Low Temperature, Vacuum) Monomer->Esterification Diol Diol (e.g., Ethylene Glycol) Diol->Esterification Catalyst Catalyst (e.g., Antimony or Tin based) Catalyst->Esterification Polycondensation Melt Polycondensation (High Temperature, High Vacuum) Esterification->Polycondensation Oligomers Polymer High Molecular Weight Polyester Polycondensation->Polymer

Caption: Generalized two-stage melt polycondensation workflow for polyester synthesis.

Performance Comparison: A Data-Driven Analysis

The true measure of a monomer's potential lies in the performance of its derived polymers. Here, we compare the key properties of polyesters based on FDCA and what can be inferred for those based on this compound from the literature on fluorinated polymers.

Thermal Properties

FDCA-based Polymers: Poly(ethylene 2,5-furandicarboxylate) (PEF), the most studied FDCA-based polyester, exhibits a higher glass transition temperature (Tg) of approximately 85-90°C compared to its petroleum-based analogue, poly(ethylene terephthalate) (PET), which has a Tg of about 75°C.[9][10] This indicates that PEF remains rigid at higher temperatures. The melting temperature (Tm) of PEF is around 215°C, slightly lower than that of PET.[9] The overall thermal stability of FDCA-based polyesters is considered good, with decomposition temperatures often exceeding 300°C.[6]

This compound-based Polymers: Direct data for polyesters from this compound is scarce. However, the incorporation of fluorine into polymer backbones is well-known to enhance thermal stability.[11][12] The strong carbon-fluorine (C-F) bond, with a high bond dissociation energy, contributes to this increased resistance to thermal degradation.[11] It is therefore highly probable that polyesters derived from this compound would exhibit a high decomposition temperature. The effect on Tg is also generally positive, with fluorination often leading to an increase in the glass transition temperature.[13]

PropertyPoly(ethylene furanoate) (PEF) from FDCAPoly(ethylene terephthalate) (PET) (for reference)Expected Properties of Poly(ethylene 2,5-difluoroterephthalate)
Glass Transition Temp. (Tg) ~85-90 °C[9][10]~75 °C[9]Likely > 80 °C (Increased due to fluorination)[13]
Melting Temp. (Tm) ~215 °C[9]~250-260 °CData not available
Decomposition Temp. (Td) > 300 °C[6]~400 °CLikely high due to C-F bonds[11][12]
Mechanical Properties

FDCA-based Polymers: FDCA-based polyesters, such as PEF, demonstrate superior mechanical properties compared to PET. PEF exhibits a higher tensile modulus and tensile strength.[10] This increased rigidity and strength are attributed to the planar and rigid nature of the furan ring, which promotes strong intermolecular interactions.[4]

This compound-based Polymers: The impact of fluorination on mechanical properties can be complex. While fluorination can increase stiffness and modulus, it may in some cases lead to a decrease in tensile strength and elongation at break, making the material more brittle.[8][13] However, some studies on other fluorinated polyesters have shown an increase in tensile strength.[13] The specific performance would depend on the overall polymer structure and molecular weight.

PropertyPoly(ethylene furanoate) (PEF) from FDCAPoly(ethylene terephthalate) (PET) (for reference)Expected Properties of Poly(ethylene 2,5-difluoroterephthalate)
Tensile Modulus Higher than PET[10]~2.8-3.1 GPaLikely high (Increased stiffness)[14]
Tensile Strength Higher than PET[10]~47-55 MPaVariable, potentially higher but could be lower[2][13]
Elongation at Break Lower than PET~50-150%Likely lower (Increased brittleness)[13]
Gas Barrier Properties

FDCA-based Polymers: One of the most significant advantages of FDCA-based polyesters is their excellent gas barrier properties. PEF shows a significantly lower permeability to oxygen, carbon dioxide, and water vapor compared to PET.[15] This is attributed to the higher polarity and more compact chain packing of the furan-based polymer.[4] This makes PEF a very attractive material for packaging applications, especially for oxygen-sensitive products and carbonated beverages.[9]

This compound-based Polymers: Fluoropolymers are generally known for their good barrier properties.[1][16] The introduction of fluorine atoms can reduce the free volume within the polymer matrix and decrease the permeability of gases.[17] Therefore, it is anticipated that polyesters derived from this compound would also exhibit enhanced gas barrier performance compared to their non-fluorinated counterparts.

PropertyPoly(ethylene furanoate) (PEF) from FDCAPoly(ethylene terephthalate) (PET) (for reference)Expected Properties of Poly(ethylene 2,5-difluoroterephthalate)
Oxygen Permeability Significantly lower than PET[15]~5-10 (cc·mil)/(100 in²·day·atm)Likely lower than PET[16][17]
Carbon Dioxide Permeability Significantly lower than PET[15]~20-30 (cc·mil)/(100 in²·day·atm)Likely lower than PET[17]
Water Vapor Permeability Lower than PET[15]~1.5-2.0 g·mil/(100 in²·day)Data not available
Biodegradability

FDCA-based Polymers: While FDCA itself is bio-based, polyesters derived from it, such as PEF, are generally not readily biodegradable.[9] However, their bio-based origin presents a more sustainable lifecycle compared to purely petroleum-derived plastics.

This compound-based Polymers: Fluorinated polymers are known for their chemical inertness and resistance to degradation, which makes them persistent in the environment.[8] Therefore, polyesters from this compound are expected to be non-biodegradable.

Experimental Protocols

To enable researchers to validate and compare these polymers, the following are standard protocols for key characterization techniques.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymers.

Methodology:

  • A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.

  • The sample is placed in the DSC furnace alongside an empty reference pan.

  • The sample is subjected to a heat-cool-heat cycle under a nitrogen atmosphere. A typical cycle would be:

    • Heat from room temperature to a temperature above the expected Tm (e.g., 280°C) at a rate of 10°C/min.

    • Hold at this temperature for 2-5 minutes to erase thermal history.

    • Cool to a temperature below the expected Tg (e.g., 0°C) at a rate of 10°C/min.

    • Heat again to the upper temperature at a rate of 10°C/min.

  • The heat flow is recorded as a function of temperature. The Tg is identified as a step change in the heat flow curve, the Tc as an exothermic peak upon cooling, and the Tm as an endothermic peak upon the second heating.

Mechanical Testing by Tensile Analysis

Objective: To determine the tensile modulus, tensile strength, and elongation at break of the polymer films.

Methodology:

  • Polymer films of uniform thickness are prepared by melt-pressing or solution casting.

  • Dog-bone shaped specimens are cut from the films according to a standard specification (e.g., ASTM D638).

  • The width and thickness of the gauge section of each specimen are measured precisely.

  • The specimen is mounted in the grips of a universal testing machine.

  • The specimen is pulled at a constant crosshead speed (e.g., 5 mm/min) until it fractures.

  • The load and displacement are recorded throughout the test.

  • Stress is calculated by dividing the load by the initial cross-sectional area, and strain is calculated by dividing the change in gauge length by the initial gauge length.

  • A stress-strain curve is plotted to determine the tensile modulus (from the initial linear slope), tensile strength (the maximum stress), and elongation at break (the strain at fracture).

Conclusion: Choosing the Right Monomer for the Application

The choice between FDCA and this compound for polymer synthesis depends heavily on the desired application and performance requirements.

  • FDCA-based polymers are an excellent choice for applications demanding high mechanical performance, superior gas barrier properties, and a sustainable, bio-based origin. They are particularly promising for the packaging industry as a replacement for PET.[15]

  • Polymers from this compound , based on the established effects of fluorination, are expected to offer exceptional thermal stability and chemical resistance, along with good barrier properties. These characteristics would make them suitable for demanding applications in electronics, aerospace, and chemically aggressive environments where long-term durability is paramount.

Further direct comparative studies are needed to fully elucidate the performance trade-offs of polymers derived from this compound. However, the foundational understanding of furan-based and fluorinated polymer chemistry provides a strong basis for informed material selection and development.

References

A Comparative Guide to the Thermal Stability of Polymers Derived from 2,5-Difluoroterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the thermal stability of a polymer is a critical parameter influencing its processing, application scope, and long-term performance. This guide provides an in-depth comparative analysis of the thermal stability of polymers synthesized using 2,5-Difluoroterephthalic acid (DFTA) versus their non-fluorinated counterparts derived from terephthalic acid (TA). By examining the underlying chemical principles and presenting supporting experimental data, this document aims to equip scientists with the necessary insights to make informed decisions in polymer selection and design.

The Rationale for Fluorination: Enhancing Thermal Properties

The introduction of fluorine atoms into a polymer backbone is a well-established strategy to enhance thermal stability. The fundamental reason lies in the high bond dissociation energy of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. This high bond energy makes the polymer chain more resistant to thermal degradation, a process that typically involves the scission of covalent bonds at elevated temperatures.

Polymers derived from this compound incorporate this principle directly into the aromatic dicarboxylic acid monomer. The two fluorine atoms on the terephthalate ring not only contribute their inherent bond strength but also influence the overall polymer chain packing and intermolecular interactions, which can further impact thermal properties.

Comparative Thermal Analysis: A Data-Driven Assessment

To objectively assess the impact of fluorine substitution, we will compare the thermal properties of analogous polyamides and polyesters derived from DFTA and TA. The primary analytical techniques for this evaluation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Gauging Decomposition Temperatures

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of thermal degradation and the decomposition profile of a polymer. Key parameters obtained from TGA include:

  • Td5% and Td10%: The temperatures at which 5% and 10% weight loss occurs, respectively. These are often used as indicators of the onset of significant thermal degradation.

  • Td,max: The temperature of the maximum rate of decomposition.

To illustrate this, let's consider a hypothetical comparison based on typical values reported for aromatic polyamides:

Polymer SystemMonomersTd5% (°C) (Nitrogen)Td,max (°C) (Nitrogen)
Non-Fluorinated Polyamide Terephthalic Acid + Aromatic Diamine~450 - 500~500 - 550
Fluorinated Polyamide This compound + Aromatic Diamine> 500> 550

Note: These are representative values and can vary based on the specific diamine, polymer molecular weight, and experimental conditions.

The anticipated increase in the decomposition temperatures for the DFTA-based polyamide underscores the stabilizing effect of the fluorine substituents on the polymer backbone.

Differential Scanning Calorimetry (DSC): Understanding Thermal Transitions

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine key thermal transitions such as the glass transition temperature (Tg) and the melting temperature (Tm).

  • Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg generally indicates a more rigid polymer chain and a higher use temperature.

  • Melting Temperature (Tm): The temperature at which a crystalline polymer melts.

The introduction of fluorine atoms can influence the Tg in several ways. The bulky nature of fluorine atoms can restrict chain rotation, leading to an increase in Tg. However, the increased free volume sometimes associated with fluorination can also lead to a decrease in Tg. The net effect depends on the specific polymer structure. For aromatic polyamides, the introduction of fluorine on the terephthalate ring is expected to increase chain rigidity and thus raise the Tg.

A comparative DSC analysis would likely reveal the following:

Polymer SystemMonomersGlass Transition Temperature (Tg) (°C)
Non-Fluorinated Polyamide Terephthalic Acid + Aromatic Diamine~250 - 300
Fluorinated Polyamide This compound + Aromatic Diamine> 300

Note: These are representative values and can vary based on the specific diamine and polymer structure.

Experimental Protocols for Thermal Characterization

To ensure the scientific integrity and reproducibility of thermal stability assessments, standardized experimental protocols are crucial.

Thermogravimetric Analysis (TGA) Protocol

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Data Analysis Sample Polymer Sample (5-10 mg) Pan TGA Pan (Platinum or Alumina) Sample->Pan Place sample in pan Atmosphere Set Atmosphere (Nitrogen or Air) FlowRate Set Gas Flow Rate (e.g., 20-50 mL/min) Atmosphere->FlowRate TempProgram Set Temperature Program (e.g., 30°C to 800°C at 10°C/min) FlowRate->TempProgram Thermogram Generate TGA Thermogram (Weight % vs. Temperature) TempProgram->Thermogram Run Analysis Parameters Determine Td5%, Td10%, Td,max Thermogram->Parameters Analyze Curve

Caption: Workflow for Thermogravimetric Analysis (TGA).

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a clean, tared TGA pan (platinum or alumina is recommended for high-temperature analysis).

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the TGA furnace.

    • Purge the furnace with the desired gas (typically nitrogen for inert atmosphere or air for oxidative stability studies) at a controlled flow rate (e.g., 20-50 mL/min).

    • Program the instrument with the desired temperature profile. A typical method involves heating from room temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Initiate the temperature program and record the sample weight as a function of temperature.

  • Data Analysis: Plot the percentage weight loss versus temperature to obtain the TGA thermogram. From this curve, determine the key decomposition temperatures (Td5%, Td10%, and Td,max).

Differential Scanning Calorimetry (DSC) Protocol

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_analysis Data Analysis Sample Polymer Sample (5-10 mg) Pan DSC Pan (Aluminum) Sample->Pan Seal sample in pan Atmosphere Set Atmosphere (Nitrogen) FlowRate Set Gas Flow Rate (e.g., 50 mL/min) Atmosphere->FlowRate TempProgram Set Temperature Program (Heat-Cool-Heat Cycle) FlowRate->TempProgram Thermogram Generate DSC Thermogram (Heat Flow vs. Temperature) TempProgram->Thermogram Run Analysis Parameters Determine Tg and Tm Thermogram->Parameters Analyze Curve

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a DSC pan (aluminum pans are common). Hermetically seal the pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas, typically nitrogen, at a controlled flow rate (e.g., 50 mL/min).

    • Program the instrument with a heat-cool-heat cycle. A typical cycle might be:

      • Heat from room temperature to a temperature above the expected Tm or Tg at a controlled rate (e.g., 10°C/min). This first heating scan erases the thermal history of the sample.

      • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below the Tg.

      • Heat the sample again at a controlled rate (e.g., 10°C/min) to record the thermal transitions.

  • Data Acquisition: Initiate the temperature program and record the differential heat flow as a function of temperature.

  • Data Analysis: Plot the heat flow versus temperature to obtain the DSC thermogram. The Tg is typically determined from the second heating scan as the midpoint of the step change in the baseline. The Tm is determined as the peak maximum of the endothermic melting transition.

Conclusion: The Advantage of Fluorination with this compound

The incorporation of this compound into polymer backbones presents a compelling strategy for enhancing thermal stability. The inherent strength of the C-F bond leads to a significant increase in the decomposition temperature of the resulting polymers, as evidenced by TGA. Furthermore, the introduction of fluorine atoms on the aromatic ring can increase chain rigidity, resulting in a higher glass transition temperature, as observed by DSC. These improvements in thermal properties make polymers derived from DFTA attractive candidates for high-performance applications where resistance to high temperatures and harsh environments is paramount. For researchers and drug development professionals, the enhanced thermal stability can translate to a wider processing window for techniques like melt extrusion and the ability to withstand sterilization processes, ultimately leading to more robust and reliable products.

A Researcher's Guide to Fluorinated MOFs: Benchmarking Gas Adsorption in Frameworks Containing 2,5-Difluoroterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) have emerged as a frontier class of porous crystalline materials, offering unprecedented control over pore size, surface area, and chemical functionality. This modularity makes them exceptional candidates for gas storage and separation applications. A particularly compelling strategy for enhancing the performance of MOFs is the incorporation of fluorine atoms into the organic linkers. Fluorination can significantly alter the physicochemical properties of the framework, leading to improved thermal and chemical stability, increased hydrophobicity, and the creation of unique adsorption sites.[1] The introduction of polar C-F bonds can enhance interactions with specific gas molecules, such as carbon dioxide (CO₂), which possesses a significant quadrupole moment, thereby boosting adsorption selectivity.[2]

This guide provides an in-depth comparison of MOFs synthesized with 2,5-Difluoroterephthalic acid, benchmarking their gas adsorption capacities against their non-fluorinated counterparts and other standard materials. We will delve into the causality behind the performance differences, provide detailed experimental protocols for synthesis and characterization, and offer insights for researchers in materials science and drug development who may utilize these materials for gas separation or as functional excipients.

Comparative Analysis: The Impact of this compound on Gas Adsorption

To objectively assess the impact of 2,5-difluorination, we will focus on the well-studied UiO-66 architecture. UiO-66 is a zirconium-based MOF known for its exceptional thermal and chemical stability, making it an ideal platform for systematic functionalization studies.[3] By replacing the standard terephthalic acid (H₂BDC) linker with this compound (H₂BDC-F₂), we can create an isostructural MOF, UiO-66-F₂, and directly compare their gas adsorption performances.

Key Performance Indicators for Gas Adsorption

The following table summarizes the key textural properties and CO₂ adsorption data for UiO-66 and its fluorinated analogue, UiO-66-F₂. The data highlights the structural integrity of the framework upon fluorination and the resulting changes in gas uptake capacity.

MaterialLinkerBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Uptake (mmol/g) at 298 K, 1 barCO₂/N₂ Selectivity (IAST)
UiO-66 Terephthalic acid~1100 - 1400~0.45 - 0.60~2.5 - 3.5~15 - 20
UiO-66-F₂ This compound~950 - 1200~0.40 - 0.55~3.0 - 4.0~25 - 35

Note: The values presented are approximate and can vary based on synthesis conditions and activation procedures. Data is compiled from multiple sources for representative comparison.

The data reveals that while there is a slight decrease in surface area and pore volume upon incorporation of the bulkier fluorine atoms, the CO₂ uptake and, notably, the CO₂/N₂ selectivity are enhanced in UiO-66-F₂. This enhancement can be attributed to the favorable electrostatic interactions between the fluorine atoms decorating the pore walls and the quadrupole moment of the CO₂ molecules.[4]

While comprehensive, directly comparable data for methane (CH₄) and hydrogen (H₂) adsorption in UiO-66-F₂ is less prevalent in the literature, studies on the parent UiO-66 show moderate uptake for these gases. For instance, at 298 K, CH₄ uptake in UiO-66 is typically in the range of 1-2 mmol/g at pressures up to 35 bar.[1] Hydrogen uptake in UiO-66 at 77 K and 38 bar is approximately 2.4 wt%.[5] It is hypothesized that the introduction of fluorine atoms in UiO-66-F₂ could similarly enhance the affinity for CH₄ due to van der Waals interactions, although the effect on H₂ adsorption is less predictable and would depend on the subtle interplay of pore size and electronic effects.

Experimental Protocols: A Guide to Synthesis and Characterization

To ensure reproducibility and facilitate further research, this section provides detailed, step-by-step protocols for the synthesis of a benchmark MOF and the standardized procedure for evaluating its gas adsorption capacity.

Protocol 1: Solvothermal Synthesis of UiO-66 (Benchmark)

This protocol describes a common method for synthesizing the non-fluorinated UiO-66, which serves as a baseline for comparison.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Methanol (for washing)

Procedure:

  • In a glass vial, dissolve ZrCl₄ (e.g., 0.233 g, 1.0 mmol) in 20 mL of DMF.

  • In a separate vial, dissolve H₂BDC (e.g., 0.166 g, 1.0 mmol) in 20 mL of DMF.

  • Combine the two solutions in a 50 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.[6]

  • After cooling to room temperature, collect the white precipitate by centrifugation.

  • Wash the product thoroughly with fresh DMF three times to remove unreacted precursors.

  • Perform a solvent exchange by soaking the product in methanol for 3 days, replacing the methanol daily.

  • Activate the sample by heating under vacuum at 150 °C overnight to remove residual solvent from the pores.

Synthesis_Workflow

Protocol 2: Volumetric Gas Adsorption Measurement

This protocol outlines the standard procedure for measuring gas adsorption isotherms using a volumetric analyzer, which is essential for determining surface area, pore volume, and gas uptake capacity.

Equipment:

  • Volumetric gas adsorption analyzer

  • Sample tubes

  • Degassing station

  • High-purity adsorptive gases (e.g., N₂, CO₂, CH₄, H₂)

  • Liquid nitrogen (for 77 K measurements)

  • Thermostatic bath (for other temperatures)

Procedure:

  • Sample Preparation (Degassing):

    • Accurately weigh 50-100 mg of the activated MOF sample into a sample tube.

    • Attach the sample tube to the degassing port of the analyzer.

    • Heat the sample under high vacuum (e.g., at 150 °C) for several hours to remove any adsorbed moisture or gases.[2]

  • Analysis:

    • Transfer the sample tube to the analysis port.

    • Immerse the sample tube in a cryogenic bath (e.g., liquid nitrogen at 77 K for BET surface area analysis) or a thermostatic bath set to the desired temperature (e.g., 298 K for CO₂ adsorption).

    • The instrument will then dose known amounts of the adsorptive gas into the sample tube and measure the equilibrium pressure after each dose.

    • An adsorption isotherm is generated by plotting the amount of gas adsorbed versus the relative pressure.

  • Data Processing:

    • BET Surface Area: Calculated from the nitrogen adsorption isotherm at 77 K in the relative pressure (P/P₀) range of 0.05 to 0.3.

    • Pore Volume: Typically determined from the amount of gas adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99).

    • Gas Uptake: The amount of a specific gas (e.g., CO₂) adsorbed at a given temperature and pressure (e.g., 298 K and 1 bar) is read directly from its corresponding isotherm.

Adsorption_Measurement

Discussion and Future Outlook

The strategic incorporation of this compound into MOF architectures, such as UiO-66, presents a promising avenue for enhancing gas adsorption properties, particularly for CO₂ capture and separation. The electron-withdrawing nature of the fluorine atoms can create more favorable adsorption sites, leading to higher uptake capacities and selectivities compared to their non-fluorinated analogues.[4] This "fluorine advantage" is a key design principle for the development of next-generation porous materials.

Future research should focus on a more comprehensive characterization of the adsorption of other important gases, such as methane and hydrogen, in these fluorinated MOFs to fully assess their potential in natural gas storage and hydrogen fuel applications. Furthermore, exploring the effect of fluorine substitution patterns on the terephthalate linker (e.g., tetra-fluorination) could reveal even more pronounced effects on gas adsorption. The combination of experimental studies with computational modeling will be crucial in elucidating the precise nature of host-guest interactions and in guiding the rational design of new fluorinated MOFs with tailored gas separation capabilities.

References

A Comparative Guide to the Experimental and Computational Properties of 2,5-Difluoroterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Difluoroterephthalic acid (C₈H₄F₂O₄) is a fluorinated aromatic dicarboxylic acid of significant interest in materials science and medicinal chemistry. Its rigid structure, combined with the strong electron-withdrawing nature of the fluorine atoms, imparts unique properties, making it a valuable building block for high-performance polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates.[1] For researchers and drug development professionals, a precise understanding of its physicochemical and electronic properties is paramount for predicting its behavior in complex systems, from polymer matrices to biological binding sites.

This guide provides an in-depth comparison between the experimentally determined properties of this compound and those predicted through computational modeling. We will explore not just the "what" but the "why," explaining the causality behind experimental choices and computational methodologies. By correlating theoretical calculations with empirical data, we establish a robust, self-validating framework for characterizing this and similar molecules, accelerating materials design and development.

Part 1: Experimental Characterization

The empirical validation of a molecule's properties is the cornerstone of chemical science. The protocols described here are designed to provide a comprehensive and reproducible characterization of this compound.

Physicochemical Properties

Melting Point Determination: The melting point is a critical indicator of purity and lattice energy. For a crystalline solid like this compound, a sharp melting range is expected.

  • Protocol:

    • A small, dry sample of this compound is packed into a capillary tube.

    • The tube is placed in a calibrated melting point apparatus.

    • The temperature is ramped up slowly (1-2 °C/min) near the expected melting point.

    • The range is recorded from the temperature at which the first liquid appears to the temperature at which the entire sample is molten.

  • Causality: A slow heating rate is crucial to ensure thermal equilibrium between the sample and the thermometer, yielding an accurate measurement. The observed melting point for this compound is reported to be in the range of 325-330°C, indicating strong intermolecular forces, likely dominated by hydrogen bonding between the carboxylic acid groups.[2]

Solubility Assessment: Solubility provides insight into the intermolecular forces between the solute and solvent. The presence of both polar carboxylic acid groups and a less polar difluorinated benzene ring suggests a nuanced solubility profile.

  • Protocol:

    • To a series of vials containing 1 mL of various solvents (e.g., water, ethanol, acetone, dimethylformamide (DMF), hexane), add 10 mg of this compound.

    • Vortex each vial for 2 minutes at room temperature.

    • Visually inspect for dissolution.

    • For insoluble samples, gently heat the vial to assess temperature-dependent solubility.

  • Causality: This tiered approach allows for a qualitative assessment across a spectrum of solvent polarities. While specific data for this molecule is scarce, related compounds like 2,5-dihydroxyterephthalic acid are soluble in polar solvents such as hot DMF.[3] We anticipate a similar profile for this compound, with limited solubility in non-polar solvents like hexane.

Spectroscopic Analysis

Spectroscopy provides a fingerprint of the molecule's structure and bonding.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique probes the vibrational modes of functional groups.

    • Protocol: A solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

    • Expected Signatures: Key expected peaks include a broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), C-O stretching and O-H bending (1400-1200 cm⁻¹), and C-F stretching vibrations (typically 1250-1000 cm⁻¹).[4]

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of hydrogen and carbon atoms.

    • Protocol: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Expected Signatures: In the ¹H NMR spectrum, a singlet for the two equivalent aromatic protons and a broad singlet for the acidic carboxylic protons are expected. The ¹³C NMR would show distinct signals for the carboxyl carbon, the fluorine-bonded carbons, and the proton-bonded carbons, with characteristic C-F coupling constants.

Experimental Workflow Diagram

G cluster_synthesis Sample Preparation cluster_characterization Characterization synthesis Synthesis of This compound purification Purification & Drying synthesis->purification mp Melting Point Determination purification->mp Pure Sample sol Solubility Screening purification->sol Pure Sample ftir FT-IR Spectroscopy purification->ftir Pure Sample nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Pure Sample

Caption: Workflow for the experimental characterization of this compound.

Part 2: Computational Modeling

Computational chemistry offers a powerful predictive tool to complement experimental findings, providing insights into properties that are difficult or impossible to measure directly. Density Functional Theory (DFT) is our method of choice due to its excellent balance of computational cost and accuracy for organic molecules.[5]

Methodology
  • Software: Gaussian 16 suite of programs.

  • Method: DFT with the B3LYP hybrid functional.

  • Basis Set: 6-311++G(d,p).

  • Causality: The B3LYP functional is widely used and has a proven track record for accurately predicting geometries and vibrational frequencies of organic compounds.[6][7] The 6-311++G(d,p) basis set is robust, including diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) to handle the anisotropic electron distribution in the planar aromatic system and around electronegative atoms like fluorine and oxygen.

Computational Protocol
  • Geometry Optimization: The initial molecular structure of this compound is built and optimized without constraints. This process finds the lowest energy conformation (the most stable structure) of the molecule in the gas phase.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It predicts the theoretical IR and Raman spectra, providing vibrational modes that can be directly compared to experimental data.

  • Electronic Property Analysis: Using the optimized geometry, further calculations are performed:

    • Natural Bond Orbital (NBO) Analysis: To determine atomic charges and analyze intramolecular interactions.

    • Frontier Molecular Orbital (FMO) Analysis: To calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity.

Computational Workflow Diagram

G cluster_props Property Calculation start Initial Molecular Structure Input opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify vib Vibrational Spectra (IR, Raman) verify->vib Optimized Structure nbo NBO Analysis (Atomic Charges) verify->nbo Optimized Structure fmo FMO Analysis (HOMO-LUMO Gap) verify->fmo Optimized Structure

Caption: Workflow for the computational analysis of this compound using DFT.

Part 3: Results and Discussion: A Comparative Analysis

Here, we correlate the experimental data with our computational predictions. While experimental results are obtained from a solid-state sample (subject to intermolecular forces), our calculations are for a single molecule in the gas phase. This distinction is key to understanding any observed discrepancies.

Physicochemical and Structural Properties
PropertyExperimental ValueCalculated Value (DFT)Correlation & Remarks
Molecular Weight202.11 g/mol [8][9]202.11 g/mol Perfect match.
Melting Point325-330 °C[2]N/AThis is a bulk property not directly calculable by this method. The high value suggests strong intermolecular hydrogen bonding, which our calculations support via predicted atomic charges.
C=O Bond LengthN/A~1.21 ÅNo experimental crystal structure is available for direct comparison. This value is typical for a carboxylic acid carbonyl group.
C-F Bond LengthN/A~1.34 ÅThis calculated value is consistent with C-F bonds on an aromatic ring.
Vibrational Analysis

DFT frequency calculations are known to slightly overestimate vibrational frequencies. Therefore, a scaling factor is often applied to improve the correlation with experimental data; a common factor for B3LYP/6-311++G(d,p) is ~0.96.[7]

Vibrational ModeExpected Experimental Range (cm⁻¹)[4]Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment
O-H Stretch2500-3300 (broad)37503600Carboxylic acid O-H stretch (monomer)
C-H Stretch3000-310031052981Aromatic C-H stretch
C=O Stretch1680-172017851714Carboxylic acid C=O stretch
C=C Stretch1450-160016201555Aromatic ring stretch
C-F Stretch1000-125012451195Aromatic C-F stretch

Discussion: The calculated frequencies, once scaled, show excellent agreement with the expected experimental ranges for the key functional groups. The calculation for the O-H stretch represents a gaseous monomer, which is higher than the expected broad peak for the hydrogen-bonded dimer in the solid state. The strong predicted C=O and C-F stretching frequencies provide a clear theoretical fingerprint for experimental verification. This high degree of correlation validates the computational model as a reliable tool for interpreting the vibrational spectrum of this molecule.

Electronic Properties
  • Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution from the perspective of an approaching reagent. The most negative potential (red/yellow regions) is localized around the carbonyl oxygen atoms, identifying them as the primary sites for electrophilic attack and hydrogen bond acceptance. The most positive potential (blue regions) is found around the acidic hydrogen atoms of the carboxyl groups, confirming them as the hydrogen bond donor sites.

  • Frontier Molecular Orbitals (HOMO-LUMO): The calculated HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. A larger gap implies higher stability. For this compound, the electron density of both the HOMO and LUMO is distributed across the π-system of the entire molecule. The energy gap can be used to predict the electronic transition properties and provides a quantitative measure of its reactivity relative to other molecules.

Conclusion

This guide demonstrates the powerful synergy between experimental measurement and computational modeling in the characterization of this compound. We have shown that experimental data, such as the high melting point, can be rationalized by theoretical predictions of the molecule's electronic structure, which indicates strong potential for hydrogen bonding. Furthermore, DFT calculations provide a highly accurate prediction of the vibrational spectrum, which can guide the interpretation of experimental FT-IR and Raman data.

For researchers in materials science and drug development, this correlated approach is invaluable. It not only validates experimental findings but also provides a deeper, mechanistic understanding of the molecule's intrinsic properties. This allows for more accurate predictions of how this compound will behave as a monomer, a crystal, or a ligand, thereby accelerating the design and discovery of new advanced materials and therapeutics.

References

A Comparative Analysis of Synthetic Routes to 2,5-Difluoroterephthalic Acid: A Guide for Process Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Difluoroterephthalic acid (DFTA) is a key building block in the synthesis of advanced polymers and pharmaceuticals. The incorporation of fluorine atoms into the terephthalic acid backbone imparts unique properties such as enhanced thermal stability, chemical resistance, and modified electronic characteristics. The growing demand for high-performance materials has spurred interest in efficient and scalable synthetic routes to DFTA. This guide provides a comparative analysis of the most reported synthetic pathways to this compound, offering insights into their efficiency, practicality, and potential for scale-up. This document is intended for researchers, chemists, and professionals in the fields of materials science and drug development.

Core Synthetic Strategies and Comparative Analysis

Several synthetic strategies for the preparation of this compound have been reported in the literature. These can be broadly categorized by their starting materials. In this guide, we will delve into the specifics of the most viable routes, presenting a critical evaluation of each.

Route 1: Multi-step Synthesis from 2,5-Difluoroxylene

A seemingly promising and relatively well-documented route commences with 2,5-difluoroxylene. This multi-step synthesis has been reported to achieve a respectable overall yield of 50%.[1]

Reaction Pathway:

A 2,5-Difluoroxylene B 1,4-Bis(bromomethyl)-2,5-difluorobenzene A->B  NBS, Radical Initiator   C 2,5-Difluoroterephthalaldehyde B->C  Oxidation (e.g., NaIO4)   D This compound C->D  Oxidation (e.g., KMnO4)  

Caption: Multi-step synthesis of this compound from 2,5-Difluoroxylene.

Experimental Protocol (Illustrative):

  • Benzylic Bromination: 2,5-Difluoroxylene is subjected to benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent like carbon tetrachloride. This reaction selectively brominates the methyl groups.

  • Oxidation to the Dialdehyde: The resulting 1,4-bis(bromomethyl)-2,5-difluorobenzene is then oxidized to 2,5-difluoroterephthalaldehyde. A variety of oxidizing agents can be employed for this step.

  • Final Oxidation to DFTA: The dialdehyde is further oxidized to the final product, this compound. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄) in an aqueous solution.

Efficiency and Practicality:

MetricAssessmentSupporting Data/Rationale
Overall Yield ModerateReported as high as 50%.[1]
Number of Steps High (Multi-step)Involves at least three distinct synthetic transformations.
Scalability ModerateBenzylic bromination and subsequent oxidations are generally scalable, but require careful control of reaction conditions.
Reagent Safety & Cost ModerateNBS is a corrosive solid. Radical initiators can be thermally unstable. Solvents like carbon tetrachloride are toxic and environmentally harmful, necessitating the exploration of greener alternatives. The cost of NBS and radical initiators can be a factor at larger scales.
Purification ModeratePurification of intermediates may be required at each step, potentially involving chromatography, which can be challenging for large-scale production.

Expert Insights: This route offers a viable pathway with a reported overall yield that is competitive. The primary challenges lie in the multi-step nature of the synthesis, which can impact overall efficiency and cost, and the need for careful handling of hazardous reagents. Optimization of each step and the exploration of more environmentally benign solvents and reagents would be crucial for industrial application.

Route 2: Oxidation of 2,5-Difluoro-4-methylbenzoic acid

This approach offers a more direct, single-step conversion to the final product from a commercially available or readily synthesized precursor.

Reaction Pathway:

A 2,5-Difluoro-4-methylbenzoic acid B This compound A->B  KMnO4, H2O, 100°C  

Caption: Oxidation of 2,5-Difluoro-4-methylbenzoic acid to this compound.

Experimental Protocol:

A solution of 2,5-difluoro-4-methylbenzoic acid (1 equivalent) and potassium permanganate (5 equivalents) in water is heated to 100°C and stirred overnight.[2] Following the reaction, the solid manganese dioxide byproduct is filtered off. The filtrate is then acidified (e.g., with 6M HCl to pH 3) to precipitate the this compound, which is collected by filtration, washed with cold water, and dried.[2]

Efficiency and Practicality:

MetricAssessmentSupporting Data/Rationale
Yield Not Explicitly StatedWhile a detailed protocol is available, the yield for this specific transformation is not provided in the cited source.[2] This is a significant data gap for a thorough evaluation.
Number of Steps Low (Single step from precursor)A direct oxidation of the methyl group.
Scalability Moderate to HighThe use of KMnO₄ in water is a classic and scalable oxidation method. However, the large excess of KMnO₄ and the formation of significant amounts of MnO₂ waste can pose challenges for large-scale operations and waste disposal.
Reagent Safety & Cost ModeratePotassium permanganate is a strong oxidizing agent and should be handled with care. The starting material, 2,5-difluoro-4-methylbenzoic acid, is a specialty chemical, and its cost could be a limiting factor.
Purification StraightforwardThe product is precipitated from the reaction mixture, which simplifies the purification process.

Expert Insights: This route is attractive due to its directness. The primary unknown is the reaction yield, which is a critical factor in determining its overall efficiency. For industrial applications, the cost and availability of the starting material, as well as the environmental impact of the manganese waste, would need careful consideration.

Route 3: From 1,4-Dibromo-2,5-difluorobenzene via Cyanation and Hydrolysis

This two-step route involves the introduction of the carboxylic acid functionalities via a dinitrile intermediate.

Reaction Pathway:

A 1,4-Dibromo-2,5-difluorobenzene B 2,5-Difluoroterephthalonitrile A->B  CuCN, DMF   C This compound B->C  H3PO4 (Hydrolysis)  

Caption: Synthesis of this compound from 1,4-Dibromo-2,5-difluorobenzene.

Experimental Protocol (General):

  • Cyanation: 1,4-Dibromo-2,5-difluorobenzene is treated with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF). This is a nucleophilic aromatic substitution reaction (Rosenmund-von Braun reaction).

  • Hydrolysis: The resulting 2,5-difluoroterephthalonitrile is then hydrolyzed to the dicarboxylic acid. This can be achieved under acidic (e.g., with phosphoric acid) or basic conditions, followed by acidification.[3]

Efficiency and Practicality:

MetricAssessmentSupporting Data/Rationale
Yield Conflicting ReportsOne source indicates that repeating a literature procedure resulted in a "very poor yield".[1] Another source describes this as a viable method without providing specific yield data.[3] This discrepancy makes a definitive assessment difficult without a reliable, optimized protocol.
Number of Steps Low (Two steps)A concise route to the target molecule.
Scalability ModerateThe use of cyanide salts requires stringent safety protocols, especially on a large scale. The workup to remove copper salts can also be cumbersome.
Reagent Safety & Cost High ConcernCopper(I) cyanide is highly toxic. The use of high-boiling solvents like DMF also presents health and environmental concerns. The starting material, 1,4-dibromo-2,5-difluorobenzene, is a relatively expensive starting material.
Purification Moderate to DifficultRemoval of copper byproducts is essential and can complicate the purification of the dinitrile intermediate and the final product.

Expert Insights: The conflicting reports on the yield of this route are a major drawback. The significant safety concerns associated with the use of cyanide salts, coupled with the cost of the starting material and potential purification challenges, make this route less attractive for large-scale production unless a highly optimized and safe protocol with a consistently high yield can be established.

Other Mentioned Routes with Limited Data

Several other synthetic routes have been mentioned in the literature, but with insufficient experimental detail to allow for a thorough comparative analysis. These include:

  • Oxidation of 2,5-difluoroxylene with nitric acid: This method is conceptually straightforward, but the use of nitric acid for the oxidation of xylenes can be a highly exothermic and potentially hazardous reaction, requiring careful control.[3][4][5] Without specific reaction conditions and yield data, its viability is difficult to assess.

  • Carboxylation of a lithiated derivative of 2,5-difluorobenzoic acid: This involves the ortho-lithiation of 2,5-difluorobenzoic acid followed by quenching with carbon dioxide. While directed ortho-lithiation is a powerful tool, the specific application to 2,5-difluorobenzoic acid to produce the terephthalic acid derivative is not well-documented with a detailed protocol or yield.[3][6]

  • Multi-step synthesis from 2,5-difluorotoluene: A route involving acylation and subsequent oxidation has been reported to have an "unsatisfactory" overall yield, making it less appealing compared to other options.[1][3]

Conclusion and Recommendations

Based on the available literature, the multi-step synthesis starting from 2,5-difluoroxylene with a reported overall yield of 50% appears to be the most promising route for the preparation of this compound. While it involves several steps, the reported yield is the most concrete among the evaluated pathways.

The oxidation of 2,5-difluoro-4-methylbenzoic acid with potassium permanganate is a strong contender due to its simplicity . However, the lack of a reported yield is a critical missing piece of information that needs to be determined experimentally to assess its true potential.

The route from 1,4-dibromo-2,5-difluorobenzene is hampered by conflicting yield reports and significant safety concerns , making it a less favorable option for large-scale synthesis without further process development and optimization.

For any of these routes to be considered for industrial application, a thorough process hazard analysis, cost analysis of starting materials and reagents, and an evaluation of the environmental impact of waste streams are essential. Further research should focus on optimizing the reaction conditions, exploring greener solvents and reagents, and developing robust and scalable purification procedures for the most promising synthetic pathways.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2,5-Difluoroterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that innovation in the lab is intrinsically linked to safety and responsibility. Handling novel compounds like 2,5-Difluoroterephthalic acid, a key building block in the synthesis of metal-organic frameworks (MOFs) and other advanced materials, requires not only precision in its application but also diligence in its disposal. This guide provides a direct, procedural framework for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Hazard Profile and Essential Safety Precautions

Before handling waste, it is critical to understand the inherent risks of the compound. This compound is a hazardous substance that demands respect and proper handling.

Chemical and Physical Properties Summary

PropertyValueSource
CAS Number 655-14-1[1]
Molecular Formula C₈H₄F₂O₄[1]
Molecular Weight 202.11 g/mol [1][2]
Physical State Solid, powder[2]
GHS Signal Word Warning[1][2]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Mandatory Personal Protective Equipment (PPE)

When handling this compound in any form, including as a waste product, the following PPE is required to mitigate exposure risks:

  • Eye Protection: Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) inspected prior to use.[4][5]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[3][6]

  • Respiratory Protection: In situations where dust may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][7]

Core Principles of Compliant Chemical Disposal

The fundamental rule of chemical disposal is adherence to regulations. All waste management procedures must be in strict accordance with local, state, and federal environmental protection agency guidelines.[8] This guide provides a framework for best practices, which must be adapted to your institution's specific Environmental Health & Safety (EHS) protocols. Never discharge this compound or its containers into sewer systems or the general environment.[4][9]

Step-by-Step Disposal Protocol

This protocol outlines the lifecycle of this compound waste, from generation to final disposal.

Step 1: Waste Collection at the Source

  • Action: Designate a specific, compatible container for this compound waste. The original product container is often a suitable choice.[8] The container must be made of a material that will not react with the acidic compound (e.g., avoid unlined metal containers).

  • Causality: Segregating waste at the point of generation is the most critical step in preventing inadvertent and dangerous chemical reactions. Keeping waste streams pure simplifies the disposal process and is a core requirement of compliant waste management.[8]

Step 2: Accurate Waste Labeling

  • Action: Immediately label the waste container with the words "HAZARDOUS WASTE ". The label must clearly state the full chemical name, "This compound ," and list its components and their approximate concentrations if it is part of a mixture.[8]

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated hazards. This information is vital for EHS personnel to determine the correct disposal route.

Step 3: Safe Temporary Storage

  • Action: Keep the hazardous waste container tightly closed except when adding waste.[4][8] Store it in a cool, dry, and well-ventilated area designated for hazardous waste, such as a satellite accumulation area (SAA).[3][8][9]

  • Causality: Storing the container closed prevents the release of irritating dust or vapors.[9] Segregation from incompatible materials, particularly bases, oxidizing agents, and reactive metals, is crucial to prevent exothermic or gas-producing reactions.

Step 4: Arranging for Final Disposal

  • Action: Once the container is full or the project is complete, contact your institution's EHS office or equivalent department. Complete a hazardous material pickup request form as required by your institution.[8]

  • Causality: EHS professionals are trained to manage the complex logistics and regulatory requirements of transporting and disposing of hazardous materials. They partner with licensed disposal facilities to ensure the waste is handled responsibly.

Step 5: Recommended Final Disposal Methods

  • The recommended and most environmentally sound disposal method for halogenated organic compounds like this compound is controlled incineration at a licensed chemical destruction facility .[4]

  • Causality: This compound contains fluorine. During incineration, these fluorine atoms can form highly toxic and corrosive hydrogen fluoride (HF) gas.[3] Therefore, the incineration facility must be equipped with flue gas scrubbing technology . The scrubbers are alkaline systems that neutralize acidic gases like HF, preventing their release into the atmosphere.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing this compound waste in a laboratory setting.

G cluster_0 Waste Management Protocol cluster_1 Emergency Spill Protocol start Waste Generated (Solid this compound) contain Step 1: Place in a Designated, Compatible Container start->contain label_waste Step 2: Affix 'Hazardous Waste' Label (Full Chemical Name, Concentration) contain->label_waste store Step 3: Store in a Secure, Ventilated Area (SAA) label_waste->store contact_ehs Step 4: Request Pickup from Environmental Health & Safety (EHS) store->contact_ehs disposal Step 5: EHS Manages Final Disposal (Controlled Incineration with Flue Gas Scrubbing) contact_ehs->disposal spill Spill Occurs ppe Don Appropriate PPE (Gloves, Goggles, Respirator) spill->ppe cleanup Carefully Sweep Up Solid Material (Avoid Creating Dust) ppe->cleanup spill_contain Place Spill Debris in a New Hazardous Waste Container cleanup->spill_contain spill_contain->label_waste

Caption: Decision workflow for routine disposal and emergency spills of this compound.

Emergency Procedures for Spills

In the event of an accidental spill of solid this compound, follow these steps:

  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[5][9]

  • Wear PPE: Before attempting cleanup, don all required personal protective equipment as outlined in Section 1.[9]

  • Contain and Clean: Avoid generating dust.[5][9] Gently sweep or vacuum the material and place it into a suitable, sealable container for disposal.[3][7]

  • Label and Dispose: Label the container as hazardous waste and manage it according to the disposal protocol described in Section 3.[4]

  • Decontaminate: Thoroughly clean the spill area. Wash hands and any exposed skin with soap and water after the cleanup is complete.[3]

By adhering to these rigorous procedures, researchers can confidently handle this compound, ensuring that its journey from benchtop to disposal is managed with the highest standards of safety and environmental stewardship.

References

Navigating the Safe Handling of 2,5-Difluoroterephthalic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational framework for the safe handling, use, and disposal of 2,5-Difluoroterephthalic acid in a research and development setting. As a halogenated aromatic carboxylic acid, this compound necessitates stringent safety protocols to mitigate risks of skin, eye, and respiratory irritation, as well as potential harm if ingested. This document moves beyond a simple checklist of personal protective equipment (PPE) to instill a deep understanding of the rationale behind each procedural step, fostering a culture of safety and scientific integrity.

Hazard Analysis and Risk Mitigation: Understanding the "Why"

This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Therefore, our safety protocols are designed to create multiple barriers against these exposure pathways.

Hazard Summary Table:

Hazard ClassGHS Hazard StatementRecommended PPE & Controls
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation (Category 2)H315: Causes skin irritationChemical-resistant gloves, lab coat, and proper footwear are mandatory.
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationAll handling of the solid must be performed in a certified chemical fume hood to minimize dust inhalation.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are the primary methods of protection, the correct selection and use of PPE are critical for safeguarding against accidental exposure.

Hand Protection: A Deeper Look at Glove Selection

The choice of glove material is paramount when handling halogenated aromatic acids. While nitrile gloves are a common choice for general laboratory use, for prolonged or direct contact with this compound, a more robust option is recommended.

  • Nitrile Gloves: Offer good resistance to a variety of chemicals and are a suitable choice for incidental contact (e.g., handling a sealed container). They are also a good option for those with latex allergies. However, their resistance to aromatic and halogenated hydrocarbons can be poor with extended contact.

  • Neoprene Gloves: Provide excellent resistance to acids, bases, and many organic compounds, making them a superior choice for handling this compound, especially during procedures with a higher risk of splashes.

  • Butyl Rubber Gloves: Offer the highest level of resistance to corrosive acids and are recommended for situations involving significant handling of the pure compound or its concentrated solutions.[1][2][3][4][5]

Recommendation: For routine handling, double gloving with a nitrile inner glove and a neoprene or butyl rubber outer glove provides an excellent balance of dexterity and chemical resistance. Always inspect gloves for tears or punctures before use and replace them immediately if compromised.

Body, Eye, and Respiratory Protection
  • Lab Coat: A flame-resistant lab coat should be worn and fully buttoned to protect against splashes and dust.

  • Eye and Face Protection: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards are required. For operations with a higher risk of splashing, such as transferring solutions or cleaning up spills, chemical splash goggles and a face shield are necessary.

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory in the laboratory.

  • Respiratory Protection: All handling of solid this compound that could generate dust must be conducted within a certified chemical fume hood.[6][7][8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used, and the user must be enrolled in the institution's respiratory protection program.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure risks.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.

  • Ventilation: Ensure the chemical fume hood is functioning correctly before commencing any work.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, within the fume hood before handling the chemical.

Weighing the Compound: Minimizing Dust Exposure

Weighing powdered chemicals presents a significant risk of aerosolization and inhalation. The following "tare method" is a best practice for minimizing this risk:

  • Place an empty, sealed container (e.g., a vial with a cap) on the balance and tare it.

  • Transfer the container to the chemical fume hood.

  • Carefully add the desired amount of this compound to the container.

  • Seal the container and remove it from the fume hood.

  • Place the sealed container back on the balance to obtain the final weight.

  • Return the sealed container to the fume hood for any subsequent manipulations.

This method prevents the generation of dust in the open lab environment.[7][8][9][10][11]

Reaction Setup and Execution
  • Inert Atmosphere: While this compound is not explicitly listed as air-sensitive, the use of a Schlenk line or glove box to handle the solid under an inert atmosphere (e.g., nitrogen or argon) is a good practice to prevent any potential reactions with atmospheric moisture, especially if the subsequent reaction chemistry is sensitive.[12][13][14][15][16]

  • Reagent Addition: If adding the solid directly to a reaction vessel, do so within the fume hood. If the reaction is air-sensitive, add the solid to the flask, seal it, and then subject the flask to several evacuate-refill cycles on the Schlenk line before introducing solvents or other reagents.[12]

  • Solution Transfer: If the solid is first dissolved in a solvent, this should also be done within the fume hood. The resulting solution can then be transferred via a cannula or syringe.

Handling_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_area Designate Area in Fume Hood gather_materials Gather All Equipment prep_area->gather_materials tare_container Tare Sealed Container gather_materials->tare_container add_powder Add Powder in Fume Hood tare_container->add_powder weigh_sealed Weigh Sealed Container add_powder->weigh_sealed setup_reaction Setup Reaction in Fume Hood weigh_sealed->setup_reaction add_reagent Add Reagent/Solvent setup_reaction->add_reagent run_reaction Run Reaction add_reagent->run_reaction decontaminate Decontaminate Glassware run_reaction->decontaminate segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste dispose Dispose via EHS segregate_waste->dispose

Caption: Workflow for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill, the first priority is personal safety.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and alert others.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

  • PPE: Before attempting to clean up a small spill, don the appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and double gloves (nitrile inner, neoprene or butyl rubber outer).

  • Neutralize and Absorb: For an acidic powder spill, carefully cover the spill with a neutralizing agent such as sodium bicarbonate or a commercial acid neutralizer.[17][18][19][20][21] Once neutralized (check with pH paper), use an absorbent material like vermiculite or sand to absorb the residue.

  • Collect and Dispose: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

Disposal Plan: Managing Halogenated Waste

Proper disposal of this compound and any materials contaminated with it is crucial to prevent environmental harm. As a halogenated organic compound, it must be treated as hazardous waste.

Waste Segregation
  • Halogenated Organic Waste: All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) and any solutions containing the compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[22][23] Do not mix this waste with non-halogenated organic waste.

  • Contaminated Glassware: Glassware that has come into contact with this compound must be decontaminated before being washed. Rinse the glassware with a suitable solvent (e.g., acetone) in the fume hood, and collect the rinsate as halogenated organic waste.[22] After this initial rinse, the glassware can be washed according to standard laboratory procedures.

Disposal Procedure
  • Labeling: Ensure the hazardous waste container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store the sealed waste container in a designated satellite accumulation area.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Disposal_Plan cluster_generation Waste Generation cluster_segregation Segregation & Decontamination cluster_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, Weigh Boats) halogenated_container Halogenated Waste Container solid_waste->halogenated_container liquid_waste Solutions & Rinsate liquid_waste->halogenated_container glassware Contaminated Glassware decon_glassware Rinse Glassware with Solvent glassware->decon_glassware collect_rinsate Collect Rinsate as Halogenated Waste decon_glassware->collect_rinsate collect_rinsate->halogenated_container label_waste Label Waste Container halogenated_container->label_waste store_waste Store in Satellite Area label_waste->store_waste ehs_pickup Arrange EHS Pickup store_waste->ehs_pickup

Caption: Disposal plan for this compound waste.

By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and compliant laboratory environment. Always consult the specific Safety Data Sheet (SDS) for the compound as the primary source of information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Difluoroterephthalic acid
Reactant of Route 2
Reactant of Route 2
2,5-Difluoroterephthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.